molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No.: B019430
CAS No.: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyridine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C5H3Cl2NO and its molecular weight is 163.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136569. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOMGVDPYLWLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355830
Record name 2,6-Dichloropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-00-0
Record name 2587-00-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,6-Dichloropyridine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloropyridine N-oxide, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a step-by-step experimental protocol.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₅H₃Cl₂NO.[1][2] It serves as a crucial building block in organic synthesis, primarily due to the unique reactivity conferred by the N-oxide functional group, which can act as an electron donor and facilitate various substitution reactions. Its utility is demonstrated in its role as a precursor for the synthesis of bioactive molecules, including antifungal agents and antibiotics.[3] The N-oxide is also employed as an oxidant and a ligand in coordination chemistry.[4][5]

Synthetic Routes

The most common and direct method for the synthesis of this compound is the oxidation of the corresponding pyridine (B92270) derivative, 2,6-Dichloropyridine.[3] Various oxidizing agents can be employed for this transformation, with organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), being particularly effective.[5][6] Alternative methods utilize hydrogen peroxide in the presence of a catalyst.[5][7]

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

The oxidation of 2,6-Dichloropyridine with m-CPBA is a widely used method that offers high yields and purity.[6] The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nitrogen atom of the pyridine ring.

Reaction Pathway: Oxidation of 2,6-Dichloropyridine

G cluster_reactants Reactants cluster_products Products 2_6_Dichloropyridine 2,6-Dichloropyridine N_oxide This compound 2_6_Dichloropyridine->N_oxide Oxidation mCPBA m-CPBA (meta-chloroperoxybenzoic acid) mCBA m-Chlorobenzoic acid mCPBA->mCBA Reduction

Caption: Oxidation of 2,6-Dichloropyridine to its N-oxide using m-CPBA.

Experimental Protocol: Synthesis using m-CPBA

The following protocol is adapted from a patented synthesis process and provides a reliable method for the preparation of this compound.[6]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolar Equiv.
2,6-DichloropyridineC₅H₃Cl₂N147.9950.0 g1.0
m-CPBAC₇H₅ClO₃172.5787.5 g~1.5
Dichloromethane (DCM)CH₂Cl₂84.93400 mL-
WaterH₂O18.02800 mL-
Procedure

Experimental Workflow

G A Dissolve 2,6-Dichloropyridine in DCM at 0-5 °C B Add m-CPBA at 0 °C A->B C Stir at 20-25 °C for 24h B->C D Monitor reaction by TLC C->D E Concentrate under reduced pressure D->E Reaction complete F Add water and stir E->F G Adjust pH to 4 F->G H Stir for 2h G->H I Filter and collect filtrate H->I J Concentrate filtrate I->J K Dry to obtain product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-Dichloropyridine in 400 mL of dichloromethane. Cool the solution to 0-5 °C with an ice bath and stir.[6]

  • Addition of Oxidant: To the cooled solution, add 87.5 g of m-chloroperoxybenzoic acid in portions, maintaining the temperature at 0 °C.[6]

  • Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 24 hours.[6]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of m-CPBA.[6]

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[6]

    • To the resulting residue, add 800 mL of water while stirring. A white solid (m-chlorobenzoic acid) will precipitate.[6]

    • Adjust the pH of the aqueous mixture to 4.[6]

    • Continue stirring for 2 hours.[6]

    • Filter the mixture to remove the solid precipitate and collect the filtrate.[6]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain a brown, viscous paste.[6]

    • Dry the paste under vacuum for 2-3 hours to yield the final product as a pale yellow crystalline powder.[6]

Results
ParameterValueReference
Yield 90%[6]
Purity 97%[6]
Appearance Pale yellow crystalline powder[6]

Characterization

The synthesized this compound can be characterized by standard analytical techniques.

PropertyValueReference
CAS Number 2587-00-0[1][2]
Molecular Formula C₅H₃Cl₂NO[1][2]
Molecular Weight 163.99 g/mol [1][2]
Melting Point 138-142 °C[2]
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[6]

Safety Considerations

  • 2,6-Dichloropyridine: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • m-Chloroperoxybenzoic acid (m-CPBA): Organic peroxide, may be explosive. Strong oxidizer. Causes skin and eye irritation.

  • Dichloromethane (DCM): Volatile and suspected carcinogen.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloropyridine (B45657) N-oxide, a versatile heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document consolidates essential data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.

Core Physicochemical Properties

2,6-Dichloropyridine N-oxide is a stable, crystalline solid at room temperature. Its key physical and chemical characteristics are summarized in the tables below, providing a ready reference for experimental design and analysis.

Identifier Value Source
IUPAC Name 2,6-dichloro-1-oxidopyridin-1-iumPubChem
CAS Number 2587-00-0Sigma-Aldrich[1], Thermo Fisher Scientific[2]
Molecular Formula C₅H₃Cl₂NOSigma-Aldrich[1]
Molecular Weight 163.99 g/mol Sigma-Aldrich[1]
Appearance White to light yellow crystalline powderThermo Fisher Scientific[3]
Melting Point 138-142 °CSigma-Aldrich[4]
Boiling Point 344.2±22.0 °C (Predicted)ChemicalBook[5]
pKa (Predicted) -2.26±0.10ChemicalBook[5]
Solubility Soluble in ChloroformChemicalBook[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The prominent N-O stretching vibration is a key diagnostic feature for N-oxides and typically appears in the region of 1200-1300 cm⁻¹. Aromatic C-H and C-C stretching vibrations are also observable.[7]

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]).[8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis of this compound

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-dichloropyridine in 400 mL of dichloromethane (B109758) at 0-5 °C with stirring.

  • Addition of Oxidant: Slowly add 87.5 g of m-chloroperoxybenzoic acid at 0 °C.

  • Reaction: Stir the mixture for 24 hours at 20-25 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (B129727) (10:1) to confirm the complete consumption of m-CPBA.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove dichloromethane.

    • Add 800 mL of water to the residue with stirring, which will cause the precipitation of a white solid.

    • Adjust the pH of the mixture to 4 with a suitable acid and continue stirring for 2 hours.

    • Filter the mixture and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

  • Drying: Dry the paste using a diaphragm pump for 2-3 hours to yield this compound as a pale yellow crystalline powder.

Method 2: Oxidation with Hydrogen Peroxide and a Catalyst

A general procedure involves the oxidation of 2,6-dichloropyridine with hydrogen peroxide in the presence of a catalyst, such as a tungsten-based catalyst.

Purification Protocols

Recrystallization:

Recrystallization from a suitable solvent system, such as a mixture of heptane (B126788) and toluene, can be employed to obtain high-purity this compound. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals, which are then collected by filtration.[5]

Column Chromatography:

For higher purity, column chromatography can be utilized. Due to the polar nature of the N-oxide group, a polar stationary phase like silica (B1680970) gel is typically used. The choice of eluent depends on the impurities present, but a common solvent system is a gradient of methanol in dichloromethane.[9]

  • Column Preparation: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis and Purification Workflow

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification start 2,6-Dichloropyridine reaction Reaction (20-25°C, 24h) start->reaction reagents m-CPBA, Dichloromethane reagents->reaction workup Aqueous Work-up (pH adjustment, filtration) reaction->workup crude_product Crude 2,6-Dichloropyridine N-oxide workup->crude_product recrystallization Recrystallization (Heptane/Toluene) crude_product->recrystallization Option 1 column_chromatography Column Chromatography (Silica, DCM/MeOH) crude_product->column_chromatography Option 2 pure_product Pure 2,6-Dichloropyridine N-oxide recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

General Reactivity and Applications

Reactivity_and_Applications cluster_applications Key Application Areas cluster_reactivity Illustrative Reactivity main_compound This compound organic_synthesis Organic Synthesis Intermediate main_compound->organic_synthesis Versatile Reactivity nucleophilic_substitution Nucleophilic Substitution at C2/C6 main_compound->nucleophilic_substitution deoxygenation Deoxygenation to 2,6-Dichloropyridine main_compound->deoxygenation ch_functionalization C-H Functionalization Catalyst main_compound->ch_functionalization drug_development Drug Development Scaffold organic_synthesis->drug_development Leads to Bioactive Molecules agrochemicals Agrochemical Synthesis organic_synthesis->agrochemicals Precursor for Herbicides/Pesticides

Caption: General reactivity and application pathways of this compound.

Biological Activity and Potential Applications

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, pyridine (B92270) N-oxide derivatives, in general, are recognized for their diverse biological activities. They have been investigated as anti-HIV agents, with some acting as non-nucleoside reverse transcriptase inhibitors and others affecting viral gene expression.[6] The N-oxide moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability, which is a key consideration in drug design. Furthermore, some pyridine N-oxide derivatives have been explored for their potential in developing new therapeutic agents.[6] The cytotoxicity of chloropyridines can be modulated by N-oxidation, indicating that this functional group plays a significant role in the biological profile of these molecules.[10]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The compiled data and detailed protocols are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to 2,6-Dichloropyridine N-oxide (CAS: 2587-00-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine (B45657) N-oxide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, particularly in the agrochemical and pharmaceutical industries.[1][2] Its unique structural and electronic properties, stemming from the presence of the N-oxide functional group and the two chlorine substituents on the pyridine (B92270) ring, impart distinct reactivity that is leveraged in various organic transformations. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 2,6-Dichloropyridine N-oxide, with a focus on experimental details and mechanistic insights relevant to researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2587-00-0[3][4][5][6]
Molecular Formula C₅H₃Cl₂NO[3][4][5][6]
Molecular Weight 163.99 g/mol [3][4][5][6]
Appearance White to creamish or light yellow powder or crystals[7][8]
Melting Point 138-142 °C (lit.)[3][4][6]
Solubility Chloroform[7]
pKa (Predicted) -2.26 ± 0.10[7]
InChI 1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H[3]
SMILES [O-][n+]1c(Cl)cccc1Cl[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data/InformationReference
¹H NMR (400MHz, CDCl₃) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[7]
IR (ATR) Spectra available from Bio-Rad Laboratories, Inc.[1][4]
Raman Spectrum available from Bio-Rad Laboratories, Inc.[1]
Mass Spectrometry Monoisotopic Mass: 162.9591691 Da (Computed)[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 2,6-dichloropyridine. A detailed experimental protocol based on a patented procedure is provided below.[7]

Experimental Protocol: Oxidation of 2,6-Dichloropyridine

Materials:

Procedure:

  • Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a reaction vessel equipped with a stirrer and cooling bath.

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add 87.5g of m-chloroperoxybenzoic acid to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and continue stirring for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM/MeOH (10:1) to confirm the complete consumption of m-chloroperoxybenzoic acid.

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure to remove the dichloromethane.

  • To the resulting residue, add 800mL of water while stirring. A large amount of white solid will precipitate.

  • Adjust the pH of the mixture to 4 and continue stirring for 2 hours.

  • Collect the filtrate and concentrate it under reduced pressure to obtain a brown viscous paste.

  • Dry the paste using a diaphragm pump for 2-3 hours to yield the final product, a pale yellow crystalline powder.

Results:

  • Yield: 90%

  • Purity: 97%

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound DCP 2,6-Dichloropyridine Reaction Reaction (0-25°C, 24h) DCP->Reaction mCPBA m-CPBA mCPBA->Reaction DCM DCM (solvent) DCM->Reaction Workup Work-up (Concentration, H₂O, pH adjustment) Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations. Its reactivity is primarily centered around the N-oxide group, which can act as an oxygen transfer agent, and the chlorinated pyridine ring, which can undergo nucleophilic substitution.

Gold-Catalyzed Oxidation of Alkynes

An efficient gold(I)-catalyzed oxidation of COR₂-functionalized internal alkynes to produce α,β-diketoesters, 1,2,3-triketones, and α,β-diketoamides has been developed using this compound as the oxidant. This method is notable for its mild reaction conditions.[9]

Photoinduced C-H Functionalization

This compound has been demonstrated to be a highly selective hydrogen atom transfer (HAT) catalyst for tertiary C-H bonds in a photoinduced C-H functionalization reaction.[3] A plausible mechanism for this transformation is depicted below.

HAT_Mechanism cluster_mechanism Photoinduced C-H Functionalization Mechanism PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv DCPNO_radical [DCPNO]˙⁺ (I) PC_excited->DCPNO_radical SET DCPNO This compound DCPNO->DCPNO_radical DCPNO_H [DCPNOH]⁺ (II) DCPNO_radical->DCPNO_H HAT Substrate Substrate (R-H) Substrate_radical R˙ (III) Substrate->Substrate_radical HAT Product_radical [Product]˙ (IV) Substrate_radical->Product_radical DCPNO_H->DCPNO -H⁺ Radical_trap Radical Trap Radical_trap->Product_radical Product Functionalized Product Product_radical->Product

Caption: Proposed mechanism for photoinduced C-H functionalization.

Visible Light-Induced Deoxygenation/Hydroxymethylation

Pyridine N-oxides, including this compound, can undergo visible light-induced deoxygenation to the corresponding pyridines.[8] This reaction provides a synthetic route to 2,6-dichloropyridine.[8]

Applications in Drug Development

Safety and Toxicology

Detailed toxicological data specifically for this compound is limited. However, general safety precautions for handling pyridine derivatives and N-oxides should be followed. Pyridine itself can cause liver damage, and pyridine-N-oxide is a known metabolite.[12][13] The GHS classification for 2,6-Dichloropyridine indicates that it is toxic if swallowed and causes skin and eye irritation.[14] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Table 3: GHS Hazard Information for 2,6-Dichloropyridine

Hazard StatementCode
Toxic if swallowedH301
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a chemical compound with significant utility in synthetic chemistry. Its well-defined synthesis and versatile reactivity make it a valuable building block for the construction of more complex molecules with potential applications in the pharmaceutical and agrochemical sectors. Further research into its reactivity and the biological activity of its derivatives is likely to uncover new and valuable applications for this compound. This guide provides a solid foundation of technical information to aid researchers in their work with this important synthetic intermediate.

References

Spectroscopic Data of 2,6-Dichloropyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloropyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.45Doublet (d)6.4H-3, H-5
7.13Triplet (t)6.8H-4

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~141C-2, C-6
~127C-4
~124C-3, C-5

Note: These are estimated values.

Table 3: IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~1600-1450Aromatic C=C and C=N stretching
~1250N-O stretching
~850-750C-H out-of-plane bending
~750-650C-Cl stretching

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Predicted)

The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show the following key fragments. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

m/zIonNotes
163/165/167[M]⁺Molecular ion with characteristic 9:6:1 isotope pattern for two chlorine atoms.
147/149/151[M-O]⁺Loss of oxygen atom.
112/114[M-O-Cl]⁺Loss of oxygen and one chlorine atom.
77[C₅H₃N]⁺Pyridine radical cation.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The mass spectrum is recorded, showing the relative abundance of each fragment ion.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data MS Spectrum Analysis MS->MS_Data Structure Structural Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine (B45657) N-oxide is a versatile heterocyclic compound of significant interest in various fields of chemistry, including agrochemical synthesis, pharmaceutical development, and catalysis.[1] Its unique electronic and structural characteristics, stemming from the presence of the N-oxide functional group and the two chlorine substituents on the pyridine (B92270) ring, govern its reactivity and make it a valuable intermediate. This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 2,6-Dichloropyridine N-oxide, supported by available experimental and computational data.

Molecular Structure

The molecular structure of this compound is characterized by a planar pyridine ring with chlorine atoms at the 2 and 6 positions and an oxygen atom coordinated to the nitrogen atom. While a definitive crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structures of closely related compounds.

Comparative Crystallographic Data

For comparative purposes, the crystallographic data for 2,6-dichloro-4-nitropyridine (B133513) N-oxide provides an excellent model for understanding the bond lengths and angles within the dichloropyridine N-oxide framework.

Parameter2,6-dichloro-4-nitropyridine N-oxide
Crystal System Orthorhombic
Space Group Pbca
a (Å) 5.964(4)
b (Å) 9.510(6)
c (Å) 26.192(16)
V (ų) 1485.5(16)
Z 8

Data obtained from the crystallographic study of 2,6-dichloro-4-nitropyridine N-oxide.

Analysis of a similar compound, 2,6-diazidotrichloropyridine N-oxide, which has undergone both X-ray diffraction analysis and DFT (B3LYP/6-311G*) calculations, offers further insight into the expected bond lengths and angles.

Bond/AngleExperimental (Å/°)Calculated (B3LYP/6-311G*) (Å/°)
C-Cl1.718(7)1.719
O-N-C121.1(7)121.0
N-C-C120.9(6)120.9
C-C-C119.7(6)119.6
C-C-Cl118.1(5) - 122.2(6)118.1 - 122.4

Data from the study of 2,6-diazidotrichloropyridine N-oxide.[2]

Based on these related structures, the N-O bond is expected to have partial double bond character, and the C-Cl bonds will influence the geometry and electronic distribution of the pyridine ring.

Electronic Properties

The electronic nature of this compound is a key determinant of its reactivity. The electron-withdrawing nature of the two chlorine atoms and the N-oxide group significantly influences the electron density of the pyridine ring.

Frontier Molecular Orbitals
Reactivity and Catalytic Activity

This compound has been identified as an effective hydrogen atom transfer (HAT) catalyst in photoredox reactions. Its efficacy is attributed to its high O-H bond dissociation energy (BDE) in its protonated form (111.1 kcal/mol, calculated) and its oxidation potential (E1/2 ox = +2.06 V versus SCE), which allows it to be oxidized by a photocatalyst to generate a reactive N-oxide radical cation. This radical cation can then abstract a hydrogen atom from a substrate, initiating a functionalization cascade.

The logical workflow for its role in a photocatalytic C-H functionalization is depicted below:

G Workflow of this compound in Photocatalytic C-H Functionalization PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light (e.g., 456 nm) PC_excited->PC Electron Transfer DCPNO 2,6-Dichloropyridine N-oxide (DCPNO) DCPNO_radical DCPNO Radical Cation DCPNO->DCPNO_radical Oxidation by PC* DCPNO_H Protonated DCPNO DCPNO_radical->DCPNO_H HAT from Substrate Substrate C-H Substrate Substrate_radical Substrate Radical Substrate->Substrate_radical Product Functionalized Product Substrate_radical->Product Reaction with Radical Trap DCPNO_H->DCPNO Deprotonation by Base Radical_trap Radical Trap Base Base Base->Product

Caption: Photocatalytic cycle involving this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2,6-dichloropyridine. The following protocol is adapted from a patented procedure.[3]

Materials:

Procedure:

  • Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a reaction vessel equipped with a stirrer and cool to 0-5 °C.

  • Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 20-25 °C for 24 hours. Monitor the reaction progress by TLC (DCM/MeOH = 10:1) to confirm the complete consumption of m-CPBA.

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add 800mL of water to the residue and stir. A white solid should precipitate.

  • Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.

  • Filter the mixture and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain a viscous paste.

  • Dry the paste under vacuum to yield the this compound product as a pale yellow crystalline powder.[3]

The workflow for this synthesis is as follows:

G Synthesis Workflow for this compound Start 2,6-Dichloropyridine in DCM Reaction Oxidation Reaction (0-25 °C, 24h) Start->Reaction Reagent m-CPBA Reagent->Reaction Concentration Solvent Removal (Reduced Pressure) Reaction->Concentration Precipitation Addition of Water & pH Adjustment Concentration->Precipitation Filtration Filtration Precipitation->Filtration Final_Concentration Filtrate Concentration Filtration->Final_Concentration Drying Vacuum Drying Final_Concentration->Drying Product This compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (400 MHz, CDCl3): A patent describes the 1H NMR spectrum as showing signals at δ 7.45 (d, J = 6.4 Hz, 2H) and 7.13 (t, J = 6.8 Hz, 1H).[3] This pattern is consistent with a symmetrically substituted pyridine ring.

Infrared (IR) and Raman Spectroscopy:

  • Spectra for this compound are available in public databases. Key vibrational modes would include the N-O stretching and bending frequencies, as well as the C-Cl stretching modes.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its applications extend to:

  • Agrochemicals: It is an intermediate in the production of herbicides and pesticides.[1]

  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds, including those with potential therapeutic benefits.[1] The N-oxide moiety can act as a bioisosteric replacement for other functional groups and can influence the pharmacokinetic properties of a drug candidate.

  • Catalysis: As demonstrated, its role as a HAT catalyst opens avenues for novel C-H functionalization reactions, which are of great importance in the efficient synthesis of complex molecules.

The relationship between its structure and applications can be visualized as follows:

G Structure-Application Relationship Structure Molecular Structure (this compound) Electronics Electronic Properties (Electron Withdrawing Groups, N-O bond) Structure->Electronics Reactivity Chemical Reactivity (HAT, Nucleophilic Substitution) Electronics->Reactivity Agrochemicals Agrochemical Synthesis Reactivity->Agrochemicals Pharma Pharmaceutical Development Reactivity->Pharma Catalysis Catalysis Reactivity->Catalysis

Caption: Interplay of structure, electronics, and applications.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug development. Its molecular structure, characterized by the presence of two ortho-chloro substituents and an N-oxide group, dictates its unique electronic properties and reactivity. While a complete experimental structural and spectroscopic dataset is yet to be consolidated in the public domain, analysis of related compounds and existing data provides a strong foundation for its application. Further research, particularly in obtaining a definitive crystal structure and detailed computational studies, will undoubtedly lead to an even greater understanding and utilization of this versatile compound.

References

An In-depth Technical Guide to the Solubility of 2,6-Dichloropyridine N-oxide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloropyridine N-oxide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, comparative data from structurally analogous compounds, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound

This compound is a chlorinated derivative of pyridine (B92270) N-oxide. The introduction of chlorine atoms and the N-oxide functional group significantly influences the molecule's physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₅H₃Cl₂NO
Molecular Weight 163.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 138-142 °C

Solubility Profile of this compound

3.1. Qualitative Solubility of this compound

Limited information suggests that this compound is soluble in chloroform. The presence of the polar N-oxide group and the chloro substituents suggests that its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

3.2. Comparative Solubility of Structurally Similar Pyridine N-oxides

To provide a comparative context for estimating the solubility of this compound, the following table summarizes the available solubility data for related pyridine N-oxide derivatives.

CompoundSolventTemperature (°C)Solubility
Pyridine N-oxide WaterNot SpecifiedHigh solubility[1]
EthanolNot SpecifiedHigh solubility[1]
AcetoneNot SpecifiedHigh solubility[1]
4-Nitropyridine N-oxide WaterNot SpecifiedSparingly soluble[2]
DMSONot SpecifiedSoluble[3]
AcetoneNot SpecifiedSoluble[4]
DichloromethaneNot SpecifiedSoluble[4]
THFNot SpecifiedSoluble[4]
Diethyl EtherNot SpecifiedSoluble[4]
TolueneNot SpecifiedSoluble[4]
MethanolNot SpecifiedSoluble[4]
2,6-Dimethylpyridine N-oxide WaterNot SpecifiedMiscible
Organic SolventsNot SpecifiedSoluble

Note: "High solubility," "Soluble," "Sparingly soluble," and "Miscible" are qualitative descriptors from the cited sources and do not represent quantitative values.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed vials for collecting filtrate

  • Oven or vacuum oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the collected filtrate.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

    • Repeat the drying and weighing steps until a constant weight is achieved.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtrate collected in mL) * 100

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and a typical experimental workflow.

G cluster_0 Solubility Determination Logic A Compound of Interest (this compound) B Select Solvent A->B C Define Temperature B->C D Is Quantitative Data Available? C->D E Yes D->E True F No D->F False G Present Data in Table E->G H Perform Experimental Determination F->H I Provide Qualitative Information and Analogous Data F->I G cluster_1 Experimental Workflow for Solubility Determination start Start step1 Prepare Supersaturated Solution (Excess Solute in Solvent) start->step1 step2 Equilibrate at Constant Temperature (e.g., 24-48h with agitation) step1->step2 step3 Collect Supernatant step2->step3 step4 Filter to Remove Undissolved Solids step3->step4 step5 Weigh a Precise Volume of Filtrate step4->step5 step6 Evaporate Solvent step5->step6 step7 Weigh Dried Solute step6->step7 step8 Calculate Solubility step7->step8 end_node End step8->end_node

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and decomposition of 2,6-Dichloropyridine N-oxide is available in the public domain. This guide provides a comprehensive overview based on available data for structurally related compounds and general principles of thermal analysis. All quantitative data presented for analogous compounds should be considered as indicative and not as a direct substitute for experimental verification for this compound.

Introduction

This compound is a halogenated heterocyclic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. This technical guide summarizes the available information and provides a framework for the experimental investigation of its thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₅H₃Cl₂NON/A
Molecular Weight 163.99 g/mol N/A
CAS Number 2587-00-0N/A
Appearance White to light yellow crystalline powderN/A
Melting Point 138-142 °CN/A
Boiling Point Not availableN/A
Solubility Soluble in chloroformN/A

Thermal Stability and Decomposition

An explosion involving 2-chloropyridine-N-oxide occurred when it was left as a distillation residue.[1] The investigation revealed that 2-chloropyridine-N-oxide is an unstable substance that undergoes an exothermic decomposition reaction at temperatures between 120-130 °C.[1] This suggests that this compound may also exhibit thermal instability and the potential for runaway exothermic decomposition.

Table 2: Thermal Decomposition Data for an Analogous Compound

CompoundDecomposition OnsetObservationsReference
2-Chloropyridine-N-oxide120-130 °CExothermic decomposition[1]

Given the potential for exothermic decomposition, extreme caution should be exercised when heating this compound. It is strongly recommended that a thorough thermal hazard assessment, including TGA and DSC analysis, be conducted before any process development or scale-up activities.

Upon thermal decomposition, pyridine (B92270) N-oxides can release toxic vapors, which may include nitrogen oxides, carbon monoxide, and, in the case of chlorinated derivatives, hydrogen chloride and potentially cyanides.

Experimental Protocols for Thermal Analysis

To ascertain the thermal stability and decomposition profile of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a suitable pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a linear rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C or higher).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) is used to more accurately determine Tmax.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine whether the decomposition is endothermic or exothermic.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a suitable pan (e.g., aluminum or gold-plated stainless steel). A sealed empty pan is used as a reference.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

  • Temperature Program: The sample and reference are heated at a linear rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting and decomposition events.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (ΔH) of these transitions are determined.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample This compound Weighing Accurate Weighing (1-5 mg) Sample->Weighing Encapsulation Pan Encapsulation (DSC) or Loading (TGA) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert Atmosphere DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert Atmosphere TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Tonset, Tmax, ΔH TGA_Data->Analysis DSC_Data->Analysis Stability_Profile Thermal Stability Profile Analysis->Stability_Profile Decomposition_Kinetics Decomposition Kinetics (optional) Analysis->Decomposition_Kinetics Safety_Assessment Hazard & Safety Assessment Stability_Profile->Safety_Assessment

Caption: Experimental Workflow for Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

Based on the general reactivity of pyridine N-oxides, a plausible thermal decomposition pathway for this compound is proposed. The N-O bond is relatively weak and can cleave upon heating. The initial step is likely the homolytic cleavage of the N-O bond to form a pyridinyl radical and an oxygen radical. This can be followed by a series of radical reactions, including dehalogenation and fragmentation of the pyridine ring. A potential rearrangement to form a pyridone-like intermediate is also possible.

decomposition_pathway Start This compound Intermediate1 Pyridinyl Radical + Oxygen Radical Start->Intermediate1 Heat (Δ) N-O Bond Cleavage Intermediate2 2,6-Dichloro-3-hydroxypyridine (rearrangement) Start->Intermediate2 Heat (Δ) Rearrangement Products Decomposition Products (e.g., Chlorinated Pyridines, HCl, NOx, CO, HCN) Intermediate1->Products Radical Reactions Fragmentation Intermediate2->Products Further Decomposition

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, evidence from the analogous compound 2-chloropyridine-N-oxide strongly suggests a potential for exothermic decomposition at elevated temperatures. Researchers and drug development professionals must handle this compound with caution and conduct thorough thermal hazard assessments using techniques such as TGA and DSC before its use in any process. The provided experimental protocols and proposed decomposition pathway serve as a guide for such investigations. The generation of toxic and corrosive byproducts upon decomposition should also be a key consideration in the design of any experimental or manufacturing process involving this compound.

References

2,6-Dichloropyridine N-oxide: A Comprehensive Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2,6-Dichloropyridine N-oxide. The following sections detail the chemical and physical properties, hazard classifications, handling and storage procedures, emergency measures, and toxicological information to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₅H₃Cl₂NO.[1][2][3] It is essential to be aware of its physical characteristics to handle it appropriately.

PropertyValueSource(s)
Molecular Weight 163.99 g/mol [1][3]
Appearance Light yellow solid[2]
Melting Point 134 - 142 °C (273.2 - 287.6 °F)[2][4][5]
Boiling Point Not available[2]
Flash Point Not applicable[3][4]
Solubility No information available[2]
CAS Number 2587-00-0[1][2][3][4][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its toxicity and irritant properties.

GHS Pictograms:

  • alt text

  • alt text

Signal Word: Danger [1][6]

Hazard Statements:

CodeStatementSource(s)
H302Harmful if swallowed[1][6][7]
H311Toxic in contact with skin[1][6][7]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1][2][6][7][8]
H319Causes serious eye irritation[1][6][7][8]
H332Harmful if inhaled[1][6][7]
H335May cause respiratory irritation[1][6][7]

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the Safety Data Sheets.[2][8] Key preventative measures include washing hands and exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing appropriate personal protective equipment.[2][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] A dust mask (type N95 or equivalent) is also recommended.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

  • Ignition Sources: Keep away from heat and sources of ignition.[2][9]

Storage
  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][9]

  • Incompatibilities: Store away from incompatible materials.[10]

  • Security: Store in a locked-up area.[2][9]

The following diagram illustrates the recommended workflow for safely handling this compound.

Safe Handling Workflow for this compound.

Emergency Procedures

In case of accidental exposure or release, immediate and appropriate action is necessary.

First-Aid Measures
  • Ingestion: If swallowed, immediately call a poison center or doctor.[9] Rinse mouth. Do NOT induce vomiting.[9]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek medical attention.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2]

  • Inhalation: Move the person to fresh air.[9] If breathing is difficult, give oxygen.[6] Seek medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][8][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8][9]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][9] Remove all sources of ignition.[9]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[9]

  • Containment and Cleanup: Sweep up the material and place it into a suitable container for disposal.[2]

The logical relationship for responding to an accidental spill is outlined in the diagram below.

Accidental_Spill_Response A Spill Occurs B Evacuate immediate area A->B C Don appropriate PPE B->C D Contain the spill C->D E Sweep up solid material D->E F Place in a sealed container for disposal E->F G Decontaminate the area F->G H Dispose of waste according to local regulations G->H

Logical Flow for Accidental Spill Response.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, based on its GHS classification, it is considered toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[1][6][7]

  • Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][6][7][8] Symptoms can include itching, scaling, and reddening.[9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, which may be characterized by redness, watering, and itching.[1][6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[1][6][7]

  • Carcinogenicity: This product is not listed as a carcinogen by IARC, NTP, or OSHA.[9]

No detailed experimental protocols for toxicological studies or information on specific signaling pathways related to the toxicity of this compound are readily available in the public domain.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal must be in accordance with federal, state, and local environmental control regulations.[10] Contact a licensed professional waste disposal service to dispose of this material.[9]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the reviewed public literature. Researchers should develop and validate their own protocols in accordance with established safety guidelines and regulations.

Signaling Pathways

There is no information available in the public domain regarding the specific signaling pathways affected by this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS). Always refer to the most current MSDS provided by the supplier before handling this chemical. All users should be adequately trained in the safe handling of hazardous materials.

References

Unveiling 2,6-Dichloropyridine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and applications of 2,6-Dichloropyridine (B45657) N-oxide. This versatile reagent plays a significant role in modern organic synthesis and is a key building block in the development of novel pharmaceuticals and agrochemicals.

Commercial Availability and Suppliers

2,6-Dichloropyridine N-oxide (CAS No. 2587-00-0) is readily available from a variety of chemical suppliers worldwide. Purity levels are typically high, often exceeding 98%, making it suitable for a wide range of research and development applications. The compound is generally supplied as a white to off-white crystalline powder.

For your convenience, a summary of prominent suppliers and their typical product specifications is provided in the table below. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Merck) This compound2587-00-098%Gram to multi-gram scale
Thermo Scientific Chemicals (formerly Acros Organics) This compound, 98%2587-00-0≥97.5% (GC)1 g, 5 g[1][2]
TCI Chemicals This compound2587-00-0>98.0% (GC)Gram to multi-gram scale[3]
BOC Sciences This compound2587-00-0High purityCustom and bulk quantities[]
IndiaMART 2, 6-Dichloropyridine 1-Oxide2587-00-098% (Commercial Grade)Up to 50 kg[5]
Alkali Scientific This compound2587-00-0Not specified5 g[6]
Chem-Impex This compound2587-00-0Not specifiedNot specified[7]

Physical and Chemical Properties: [8]

  • Molecular Formula: C₅H₃Cl₂NO

  • Molecular Weight: 163.99 g/mol

  • Melting Point: 138-142 °C (lit.)

  • Appearance: White to cream or light yellow powder or crystals[1]

  • SMILES: O=[n+]1c(Cl)cccc1Cl

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the oxidation of 2,6-dichloropyridine. A detailed experimental protocol based on a patented synthesis process is provided below.[9]

Reaction: Oxidation of 2,6-dichloropyridine using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

Procedure: [9]

  • Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a suitable reaction vessel.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution at 0 °C.

  • Allow the reaction mixture to stir at 20-25 °C for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of DCM/MeOH (10:1) to confirm the complete consumption of m-CPBA.

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure to remove the dichloromethane.

  • Add 800mL of water to the residue while stirring, which will cause a large amount of white solid to precipitate.

  • Adjust the pH of the mixture to 4 and continue stirring for 2 hours.

  • Collect the solid product by filtration.

  • Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

  • Dry the collected solids and the paste under a diaphragm pump for 2-3 hours to yield the final product, a pale yellow crystalline powder.

Characterization:

The resulting this compound can be characterized by:

  • Liquid Phase Mass Spectrometry (LC-MS) [9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: (400MHz, CDCl₃) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[9]

The reported yield for this process is approximately 90% with a purity of 97%.[9]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 2,6-dichloropyridine in Dichloromethane B Cool to 0-5 °C A->B C Add m-CPBA at 0 °C B->C D Stir at 20-25 °C for 24h C->D E Concentrate under reduced pressure D->E Reaction Monitoring (TLC) F Add Water and Stir E->F G Adjust pH to 4 F->G H Filter Solid Product G->H I Concentrate Filtrate H->I J Dry Product I->J K K J->K Final Product: This compound

Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in a variety of chemical transformations, making it a key tool for researchers in organic synthesis and medicinal chemistry.

Key Applications:

  • Precursor for Pyridine (B92270) Derivatives: Pyridine N-oxides are versatile precursors for accessing a wide range of pyridine derivatives due to their enhanced reactivity towards both nucleophilic and electrophilic substitution reactions compared to the parent pyridines.[10]

  • Hydrogen Atom Transfer (HAT) Catalysis: this compound has been identified as a highly selective hydrogen atom transfer (HAT) catalyst for the functionalization of tertiary C-H bonds.[11] This catalytic activity provides a powerful method for site-selective C-H functionalization, a significant challenge in organic synthesis.

  • Photoredox Catalysis: In conjunction with a photoredox catalyst, this compound can be used to promote diverse C-H functionalization reactions, including amination, azidation, and allylation, by simply changing the radical trapping reagent.[11]

  • Synthesis of Biologically Active Molecules: As a key intermediate, it is utilized in the synthesis of compounds for agrochemical and pharmaceutical applications, including the development of antimicrobial agents.[7]

  • Dirhodium(II) Catalyzed Reactions: It serves as an effective oxidant in dirhodium(II) catalyzed reactions involving dinitrogen extrusion from diazocarbonyl compounds to form ketocarbonyl compounds in high yields at room temperature.[]

Reaction_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products A 2,6-Dichloropyridine N-oxide F N-oxide Radical Cation A->F Single Electron Transfer (SET) B Alkane (R-H) H Alkyl Radical (R•) B->H HAT C Photoredox Catalyst (e.g., Mes-Acr-MeClO4) E Excited Photocatalyst [PC]* C->E Visible Light D Radical Trap (Nu) I Radical Trapping G Hydrogen Atom Abstraction K 2,6-Dichloropyridine F->K Protonation & Reduction J Functionalized Alkane (R-Nu) I->J

Generalized pathway for C-H functionalization using this compound.

Conclusion

This compound is a commercially accessible and highly useful reagent for a broad spectrum of applications in chemical research and development. Its unique reactivity profile, particularly in the realms of photoredox and hydrogen atom transfer catalysis, positions it as a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. This guide provides a foundational understanding of its procurement, synthesis, and utility, empowering researchers to leverage its full potential in their scientific endeavors.

References

The Genesis of a Versatile Reagent: A Technical Guide to 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development, discovery, and synthetic methodologies of 2,6-Dichloropyridine N-oxide, a versatile reagent in modern organic chemistry. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its synthesis, key chemical properties, and applications, with a focus on experimental protocols and data presentation.

Introduction: A Historical Perspective

The journey into the world of pyridine (B92270) N-oxides began in 1926 when Jakob Meisenheimer first reported the synthesis of the parent compound, pyridine-N-oxide.[1] This discovery opened a new chapter in heterocyclic chemistry, as the N-oxide functionality was found to significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of pyridine N-oxide chemistry. The primary route to this and other substituted pyridine N-oxides has been the direct oxidation of the corresponding pyridine derivative. The introduction of chlorine atoms at the 2 and 6 positions further modifies the electronic properties of the N-oxide, enhancing its utility as a specialized oxidizing agent and a building block in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development.

PropertyValue
Molecular Formula C₅H₃Cl₂NO
Molecular Weight 163.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 138-142 °C
CAS Number 2587-00-0

Spectroscopic Data:

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[2]
¹³C NMR Data not consistently reported across sources.
Infrared (IR) Spectra available, characteristic peaks for N-O and C-Cl bonds.[3]
Mass Spectrometry (MS) Specific fragmentation patterns can be found in specialized databases.

Synthesis of this compound: Key Methodologies

The synthesis of this compound is primarily achieved through the oxidation of 2,6-Dichloropyridine. Several methods have been developed, with the choice of oxidizing agent and reaction conditions influencing the yield and purity of the final product.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This is a widely used and efficient method for the N-oxidation of pyridines.

Experimental Protocol:

  • Materials: 2,6-Dichloropyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Water.

  • Procedure:

    • In a round-bottom flask, dissolve 50g of 2,6-Dichloropyridine in 400ml of Dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add 87.5g of m-CPBA to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM/MeOH = 10:1) until the m-CPBA is completely consumed.[2]

    • Concentrate the reaction solution under reduced pressure to remove the Dichloromethane.

    • Add 800mL of water to the residue with stirring, which will cause a white solid (m-chlorobenzoic acid) to precipitate.

    • Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.

    • Filter the mixture and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

    • Dry the paste under vacuum for 2-3 hours to yield the this compound as a pale yellow crystalline powder.[2]

  • Yield: Approximately 90% with a purity of 97%.[2]

Reaction Workflow:

mCPBA_Oxidation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction Mixture Reaction Mixture 2,6-Dichloropyridine->Reaction Mixture m-CPBA m-CPBA m-CPBA->Reaction Mixture DCM DCM (Solvent) DCM->Reaction Mixture 0-5 °C -> 20-25 °C 0-5 °C -> 20-25 °C 24 hours 24 hours 0-5 °C -> 20-25 °C->24 hours Concentration Concentration 24 hours->Concentration Reaction Completion H2O Addition H2O Addition Concentration->H2O Addition pH Adjustment pH Adjustment H2O Addition->pH Adjustment Filtration Filtration pH Adjustment->Filtration Filtrate Concentration Filtrate Concentration Filtration->Filtrate Concentration Drying Drying Filtrate Concentration->Drying This compound This compound Drying->this compound Reaction Mixture->0-5 °C -> 20-25 °C Stirring

Caption: Workflow for the synthesis of this compound using m-CPBA.

Oxidation with Hydrogen Peroxide and an Acid Catalyst

Hydrogen peroxide in the presence of a strong acid or a catalyst is another common method for N-oxidation.

General Experimental Protocol (Example with Acetic Acid):

  • Materials: 2,6-Dichloropyridine, Glacial Acetic Acid, Hydrogen Peroxide (30-50%).

  • Procedure:

    • Dissolve 2,6-Dichloropyridine in glacial acetic acid.

    • Slowly add hydrogen peroxide to the solution, controlling the temperature with a cooling bath if necessary.

    • Heat the reaction mixture, typically between 70-80 °C, and stir for several hours.

    • Monitor the reaction by a suitable method (e.g., TLC, GC-MS).

    • After completion, cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • The product can be isolated by extraction with an organic solvent followed by evaporation of the solvent.

Logical Relationship of Reagents and Conditions:

H2O2_Oxidation 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction Reaction 2,6-Dichloropyridine->Reaction H2O2 H2O2 H2O2->Reaction Acid Catalyst Acid Catalyst (e.g., Acetic Acid) Acid Catalyst->Reaction This compound This compound Reaction->this compound Heating & Stirring

Caption: Key components for the synthesis of this compound via H₂O₂ oxidation.

Applications in Organic Synthesis

This compound is not typically a direct participant in biological signaling pathways. Its primary role in the scientific community, particularly for drug development professionals, is that of a versatile chemical reagent.

Its main application is as an oxidizing agent . The electron-withdrawing nature of the two chlorine atoms enhances the oxidizing power of the N-oxide group. It has been successfully employed in the oxidation of various functional groups, including the conversion of alkynes to α,β-diketones.

Signaling Pathway (Chemical Transformation):

Oxidation_Pathway Alkyne Substrate (e.g., Alkyne) Product Oxidized Product (e.g., α,β-Diketone) Alkyne->Product Oxidation Oxidant 2,6-Dichloropyridine N-oxide Byproduct 2,6-Dichloropyridine Oxidant->Byproduct Oxygen Transfer

Caption: Role of this compound as an oxygen transfer agent.

Conclusion

From its conceptual origins in the early 20th century to its modern applications, this compound has established itself as a valuable tool in the arsenal (B13267) of synthetic chemists. This guide provides a foundational understanding of its historical context, synthesis, and key applications. The detailed experimental protocols and compiled data serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities. While not a direct modulator of biological pathways, its role as a key reagent facilitates the construction of molecules that may ultimately exhibit significant pharmacological activity.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloropyridine N-oxide as a Hydrogen Atom Transfer (HAT) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichloropyridine (B45657) N-oxide as a highly effective hydrogen atom transfer (HAT) catalyst in photoinduced C-H functionalization reactions. This methodology allows for the direct activation of strong, unactivated C(sp³)–H bonds, offering a powerful tool for late-stage functionalization in complex molecule synthesis.

Introduction

2,6-Dichloropyridine N-oxide has emerged as a potent organocatalyst for hydrogen atom transfer (HAT) processes, particularly when utilized in conjunction with a photoredox catalyst.[1][2] This system enables the functionalization of a wide array of C-H bonds, including those in unactivated alkanes, which are typically challenging substrates.[3][4] The catalytic cycle is initiated by the single-electron oxidation of this compound by an excited photocatalyst, generating a highly electrophilic N-oxide cation radical.[1][2] This radical species is a powerful hydrogen abstractor, capable of cleaving C(sp³)–H bonds and generating alkyl radicals, which can then participate in various bond-forming reactions.[1][4]

The reactivity and selectivity of the HAT process can be fine-tuned by modifying the electronic and steric properties of the pyridine (B92270) N-oxide catalyst.[1] However, this compound has been identified as a particularly effective catalyst, demonstrating high reactivity and selectivity for tertiary C-H bonds in branched alkanes.[1][3] This catalytic system has been successfully applied to a range of transformations, including C-H alkylation, amination, azidation, and allylation.[1][3]

Catalytic Cycle and Mechanism

The proposed mechanism for the this compound catalyzed C-H functionalization involves a dual catalytic cycle, as illustrated below. The process begins with the photoexcitation of the photocatalyst, which then oxidizes the this compound to its corresponding cation radical. This potent HAT agent abstracts a hydrogen atom from a C(sp³)–H bond of the substrate to form an alkyl radical. This radical intermediate is then trapped by a suitable reagent to afford the functionalized product and regenerate the photocatalyst.

HAT_Catalytic_Cycle PC Photocatalyst (e.g., Mes-Acr+) PC_star Excited Photocatalyst* PC->PC_star hν (Blue LED) PC_red Reduced Photocatalyst N_oxide_radical N-oxide Cation Radical PC_star->N_oxide_radical PC_red->PC N_oxide 2,6-Dichloropyridine N-oxide N_oxide_H Protonated N-oxide N_oxide_radical->N_oxide_H HAT Alkyl_radical Alkyl Radical (R•) N_oxide_H->N_oxide Deprotonation Substrate Substrate (R-H) Substrate->Alkyl_radical Product Functionalized Product (R-X) Alkyl_radical->Product Radical_trap Radical Trap (X) Radical_trap->Product

Caption: Proposed dual catalytic cycle for C-H functionalization.

Data Presentation: Scope of C-H Functionalization

The this compound/Mes-Acr-MeClO₄ catalytic system is effective for the functionalization of a variety of C-H bonds.[1][3] The following table summarizes the scope of this methodology for C-H alkylation.

EntrySubstrateProduct(s)Yield (%)[1][3]Selectivity (r.r.)[1][3]
1CyclooctaneAlkylated Cyclooctane96-
2Adamantane1-Adamantyl derivative8510:1 (tertiary:secondary)
3MethylcyclopentaneMixture of isomers-Decreased selectivity with bulkier catalysts
4MethoxycyclopentaneMixture of isomers-Non-selective
5Tetrahydrofuranα-Alkylated THF--
6N-PhenyltetrahydroisoquinolineBenzylic alkylation-Full selectivity for benzylic site
7TolueneBenzylic alkylation--
8Cyclohexanoneα-Alkylation-High C3-selectivity
9δ-Valerolactoneα-Alkylation-Selective for more hydridic C-H
10AmbroxideRegioselective alkylation-α-oxy C-H bond

This catalytic system has also been extended to other C-H functionalization reactions by varying the radical trapping reagent.[1]

EntryFunctionalizationRadical TrapYield (%)[1]
1AminationN-centered radical precursorModerate
2AzidationAzide sourceModerate
3AllylationAllylating agentModerate

Experimental Protocols

General Procedure for Photoinduced C-H Alkylation:

This protocol is a general guideline for the C-H alkylation of hydrocarbons using this compound as the HAT catalyst.

Experimental_Workflow start Start prep Prepare Reaction Mixture: - Substrate (1.2 mmol) - Benzalmalononitrile (0.4 mmol) - this compound (20 mol%) - Photocatalyst (5 mol%) - Dry CH3CN (4.0 mL) start->prep reaction Irradiate with Blue LEDs (λmax = 456 nm, 34 W) for 12 hours at room temperature prep->reaction workup Work-up: - Concentrate in vacuo reaction->workup purify Purification: - Column chromatography on silica (B1680970) gel workup->purify end Characterize Product purify->end

Caption: General experimental workflow for C-H alkylation.

Materials:

  • Substrate (e.g., cyclooctane)

  • Radical trap (e.g., benzalmalononitrile)

  • This compound (commercially available)[5][6]

  • Photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate, Mes-Acr-MeClO₄)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Blue LED light source (e.g., 34 W, λmax = 456 nm)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the C-H substrate (e.g., cyclooctane, 1.2 mmol, 3.0 equiv.), the radical trapping reagent (e.g., benzalmalononitrile, 0.4 mmol, 1.0 equiv.), this compound (20 mol%), and the photocatalyst (Mes-Acr-MeClO₄, 5 mol%).[3]

  • Add anhydrous acetonitrile (B52724) (4.0 mL) to the vessel.[3]

  • Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Place the reaction vessel at a fixed distance from a blue LED light source and stir the mixture at room temperature.

  • Irradiate the reaction mixture for 12 hours.[3]

  • Upon completion of the reaction (monitored by TLC or GC-MS), remove the light source and quench the reaction by opening the vessel to air.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized product.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Notes on Selectivity:

  • This compound demonstrates a high selectivity for the abstraction of hydrogen atoms from tertiary C-H bonds over secondary and primary C-H bonds in branched alkanes.[1]

  • For substrates containing both benzylic and tertiary C-H bonds, complete selectivity for the benzylic position is typically observed.[1]

  • The use of sterically bulkier pyridine N-oxide catalysts can shift the selectivity towards less sterically hindered C-H sites, although this may be accompanied by a decrease in overall reactivity.[1]

Conclusion

This compound, in combination with a suitable photocatalyst, provides a robust and versatile platform for the direct functionalization of C(sp³)–H bonds. This methodology is characterized by its operational simplicity, broad substrate scope, and the ability to perform a variety of chemical transformations. The predictable selectivity patterns and the potential for catalyst tuning make this an attractive strategy for applications in organic synthesis, particularly in the late-stage modification of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Photoredox-Catalyzed C-H Functionalization using 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,6-dichloropyridine (B45657) N-oxide as a highly effective hydrogen atom transfer (HAT) catalyst in photoredox-mediated C-H functionalization reactions. This methodology offers a powerful tool for the direct conversion of C(sp³)-H bonds into valuable carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, making it particularly attractive for late-stage functionalization in drug discovery and development.

The system typically employs a commercially available acridinium-based photocatalyst, which, upon irradiation with visible light, oxidizes 2,6-dichloropyridine N-oxide to a potent radical cation. This species is capable of abstracting hydrogen atoms from a wide range of C-H bonds, including those of unactivated alkanes. The resulting alkyl radicals can then be trapped by various radical acceptors to afford a diverse array of functionalized products.

Data Presentation

The following tables summarize the scope and efficiency of the photoredox-catalyzed C-H functionalization using this compound with various substrates and radical traps.

Table 1: Scope of C-H Substrates for Alkylation [1][2]

EntryC-H SubstrateProductYield (%)
1Cyclooctane2-(cyclooctyl)malononitrile96
2Cyclohexane2-(cyclohexyl)malononitrile92
3Adamantane2-(1-adamantyl)malononitrile85
4Tetrahydrofuran2-(tetrahydrofuran-2-yl)malononitrile88
51,4-Dioxane2-(1,4-dioxan-2-yl)malononitrile91
6Toluene2-benzylmalononitrile75
7N,N-Dimethylformamide2-(dimethylamino)-2-oxoethyl)malononitrile68

Reaction conditions: C-H substrate (3.0 equiv), benzylidenemalononitrile (B1330407) (0.5 mmol), this compound (20 mol%), Mes-Acr-MeClO₄ (5 mol%) in CH₃CN (0.1 M) under blue LED irradiation.

Table 2: Diversity of Radical Traps for Functionalization of Cyclooctane [1][2]

EntryRadical TrapProductYield (%)
1Diethyl benzylidenemalonateDiethyl 2-benzyl-2-cyclooctylmalonate78
2N-Phenylmaleimide1-cyclooctyl-3-phenyl-pyrrolidine-2,5-dione65
3Diethyl azodicarboxylateDiethyl 1-cyclooctylhydrazine-1,2-dicarboxylate55
4AzidotrimethylsilaneCyclooctyl azide42
5Allylsulfones3-cyclooctylprop-1-ene61

Reaction conditions: Cyclooctane (3.0 equiv), radical trap (0.5 mmol), this compound (20 mol%), Mes-Acr-MeClO₄ (5 mol%) in CH₃CN (0.1 M) under blue LED irradiation.

Experimental Protocols

General Procedure for Photocatalytic C-H Alkylation:

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the photocatalyst Mes-Acr-MeClO₄ (5 mol%), this compound (20 mol%), and the radical acceptor (0.5 mmol, 1.0 equiv). The vial was then charged with the C-H substrate (if liquid, 3.0 equiv) and solvent (e.g., acetonitrile, to make a 0.1 M solution with respect to the radical acceptor). If the C-H substrate is a solid, it is added along with the catalysts, followed by the solvent and the liquid radical acceptor. The vial was sealed with a cap and the reaction mixture was stirred under irradiation from a blue LED lamp (e.g., 34 W, λmax = 456 nm) at room temperature. The reaction progress was monitored by TLC or GC-MS. Upon completion, the reaction mixture was concentrated in vacuo, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Synthesis of this compound:

In a round-bottom flask, 2,6-dichloropyridine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0 °C in an ice bath. m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) is then added portion-wise while maintaining the temperature at 0-5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the pH is adjusted to 4-5. The mixture is stirred for 2-3 hours, filtered, and the filtrate is collected and concentrated. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a crystalline solid.

Mandatory Visualization

Photoredox_Catalytic_Cycle Photoredox Catalytic Cycle for C-H Functionalization cluster_HAT Hydrogen Atom Transfer PC PC (Mes-Acr-MeClO₄) PC_star PC* PC->PC_star Blue Light (hν) DCPNO_radical [DCPNO]•+ PC_red PC• PC_star->PC_red SET DCPNO 2,6-Dichloropyridine N-oxide (HAT Cat.) DCPNO->DCPNO_radical Oxidation R_radical Alkyl Radical (R•) DCPNO_radical->R_radical HAT DCPNOH_plus [DCPNO-H]+ DCPNO_radical->DCPNOH_plus RH Substrate (R-H) RH->R_radical Product_radical [Product]• R_radical->Product_radical Radical Addition Radical_Trap Radical Trap (e.g., Alkene) Radical_Trap->Product_radical Product_radical->PC Reduction Product Functionalized Product (R-Trap) Product_radical->Product PC_red->PC SET DCPNOH_plus->DCPNO - H+

Caption: Proposed mechanism for the photoredox-catalyzed C-H functionalization.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification Reagents Combine Photocatalyst, This compound, Substrate, and Radical Trap Solvent Add Solvent Reagents->Solvent Seal Seal Vial Solvent->Seal Irradiation Irradiate with Blue LEDs (Stirring at RT) Seal->Irradiation Monitoring Monitor Reaction (TLC, GC-MS) Irradiation->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the C-H functionalization reaction.

References

Application Notes and Protocols for 2,6-Dichloropyridine N-oxide as an Oxidant in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dichloropyridine N-oxide as a versatile and efficient oxidant in a range of organic transformations. The protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Photocatalytic C-H Functionalization of Alkanes

This compound serves as a highly effective hydrogen atom transfer (HAT) catalyst in synergistic photoredox catalysis, enabling the functionalization of unactivated C(sp³)–H bonds. This methodology allows for the formation of C-C, C-N, and C-S bonds under mild reaction conditions.[1][2]

The reaction is initiated by the single-electron oxidation of this compound by an excited photocatalyst, generating a highly electrophilic N-oxide radical cation. This potent intermediate can abstract a hydrogen atom from an alkane, leading to the formation of an alkyl radical, which can then be trapped by a suitable radical acceptor.[1]

Logical Relationship: Photocatalytic C-H Functionalization

G cluster_0 Photocatalytic Cycle cluster_1 HAT Cycle PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited hv (Visible Light) DCPNO 2,6-Dichloropyridine N-oxide PC_excited->DCPNO SET DCPNO_radical DCPNO Radical Cation DCPNO->DCPNO_radical DCPNO_H Protonated DCPNO DCPNO_radical->DCPNO_H H-atom abstraction Alkane Alkane (R-H) DCPNO_radical->Alkane DCPNO_H->DCPNO Deprotonation Alkyl_Radical Alkyl Radical (R.) Alkane->Alkyl_Radical Radical_Acceptor Radical Acceptor Alkyl_Radical->Radical_Acceptor Product Functionalized Product Radical_Acceptor->Product G Steroid Steroid Substrate Reaction Reaction Mixture Steroid->Reaction DCPNO 2,6-Dichloropyridine N-oxide DCPNO->Reaction Ru_catalyst Ruthenium Porphyrin Catalyst Ru_catalyst->Reaction Solvent Solvent (e.g., Benzene) Solvent->Reaction Heating Heating Reaction->Heating Workup Workup & Purification Heating->Workup Product Oxidized Steroid Workup->Product G Start 2,6-Dichloropyridine Reaction Stirring at 0-25 °C Start->Reaction Reagent m-CPBA Dichloromethane Reagent->Reaction Workup Aqueous Workup & Concentration Reaction->Workup Product 2,6-Dichloropyridine N-oxide Workup->Product

References

Application Notes and Protocols for C-H Alkylation of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the C-H functionalization of 2,6-dichloropyridine (B45657) N-oxide, with a focus on alkylation reactions. Due to the limited literature on direct C-H alkylation of this specific substrate, this guide also includes highly analogous and relevant protocols for C-H arylation and methylation of chloro-substituted pyridine (B92270) N-oxides, which serve as excellent starting points for developing specific alkylation conditions.

Introduction

The direct C-H functionalization of heteroaromatics is a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Pyridine N-oxides are activated substrates for C-H functionalization, particularly at the C2 and C6 positions. 2,6-Dichloropyridine N-oxide is a valuable starting material, and the ability to selectively introduce alkyl groups at its remaining C-H positions opens new avenues for the synthesis of novel substituted pyridines for applications in medicinal chemistry and materials science.

This document outlines several approaches, including palladium-catalyzed C-H arylation (as a model for alkylation), metal-free radical methylation, and a photoinduced hydroxymethylation method.

Data Presentation: Reaction Conditions Summary

The following tables summarize the reaction conditions for various C-H functionalization reactions on chloro-substituted pyridine N-oxides, providing a comparative overview of catalysts, reagents, and outcomes.

Table 1: Palladium-Catalyzed C-H Arylation of 2-Chloropyridine (B119429) N-oxide

EntryArylating AgentCatalyst (mol%)Oxidant (equiv)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Potassium phenyltrifluoroboratePd(OAc)₂ (10)Ag₂O (2.0)TBAI (20)1,4-Dioxane (B91453)901775[1]

This protocol serves as a strong template for developing C-H alkylation reactions using alkylboron reagents.

Table 2: Metal-Free C-H Methylation of Chloro-Substituted Pyridine N-oxides

EntrySubstrateMethylating Agent (equiv)Initiator (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloropyridine N-oxideDi-tert-butyl peroxide (DTBP) (3.0)-Neat1401285[2]
24-Chloropyridine N-oxideDicumyl peroxide (DCP) (3.0)-Neat1401282[2][3]

This method is a straightforward approach for direct methylation.

Table 3: Photoinduced C-H Hydroxymethylation of this compound

| Entry | Reagent | Photocatalyst (mol%) | Acid (mol%) | Solvent | Temp | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Methanol (B129727) | Thioxanthone (5) | TfOH (10) | Methanol | rt | 24 | ~30-40* |[4] |

Yield estimated from graphical data in the reference. This represents a specific C1-alkylation (hydroxymethylation).

Experimental Protocols

Protocol 1: Proposed Palladium-Catalyzed C-H Alkylation of this compound with Alkylboronic Acids (Analogous to Arylation)

This protocol is adapted from the successful C-H arylation of 2-chloropyridine N-oxide and is a recommended starting point for C-H alkylation using alkylboronic acids or their derivatives.

Materials:

  • This compound

  • Alkylboronic acid (e.g., methylboronic acid, ethylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the alkylboronic acid (1.5 equiv), Pd(OAc)₂ (0.10 equiv), Ag₂O (2.0 equiv), and TBAI (0.20 equiv).

  • Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the tube and stir the reaction mixture at 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired C-H alkylated product.

Protocol 2: Metal-Free C-H Methylation of this compound

This protocol is based on the direct methylation of other chloro-substituted pyridine N-oxides using a peroxide reagent.

Materials:

  • This compound

  • Di-tert-butyl peroxide (DTBP) or Dicumyl peroxide (DCP)

  • Reaction vial (pressure-rated)

  • Magnetic stirrer and heating block

Procedure:

  • Place this compound (1.0 equiv) into a pressure-rated reaction vial equipped with a stir bar.

  • Add the peroxide reagent (e.g., DTBP, 3.0 equiv) to the vial.

  • Seal the vial tightly.

  • Heat the mixture with stirring at 140 °C for 12 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully open the vial and dilute the reaction mixture with a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • The product can be purified directly by column chromatography on silica gel.

Protocol 3: Photoinduced C-H Hydroxymethylation of this compound

This protocol describes a specific C-H functionalization to introduce a hydroxymethyl group using visible light photoredox catalysis.

Materials:

  • This compound

  • Thioxanthone (photocatalyst)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous methanol (reagent and solvent)

  • Schlenk tube or similar reaction vessel suitable for photochemistry

  • Visible light source (e.g., 404 nm LEDs)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound (0.2 mmol, 1.0 equiv), thioxanthone (0.01 mmol, 0.05 equiv), and anhydrous methanol (10 mL, to achieve 0.02 M concentration).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add trifluoromethanesulfonic acid (TfOH) (0.02 mmol, 0.10 equiv).

  • Seal the tube and place it in front of a 404 nm LED lamp with stirring. Ensure the reaction is kept at room temperature (e.g., using a fan).

  • Irradiate for 24 hours or until reaction completion is observed by TLC/LC-MS.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations: Mechanistic Pathways and Workflows

Proposed Catalytic Cycle for Pd-Catalyzed C-H Functionalization

This diagram illustrates the generally accepted mechanism for the palladium-catalyzed oxidative C-H functionalization of pyridine N-oxides.

Caption: Proposed cycle for Pd-catalyzed C-H alkylation.

General Workflow for Reaction Setup and Workup

This diagram outlines the standard laboratory procedure for setting up and working up a typical C-H functionalization reaction.

Caption: Standard workflow for C-H functionalization experiments.

Logical Relationship for Method Selection

This diagram illustrates the decision-making process for selecting an appropriate C-H alkylation method based on the desired alkyl group.

Caption: Decision tree for selecting an alkylation protocol.

References

Application Notes and Protocols for Photoinduced Reactions with 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dichloropyridine N-oxide is a versatile reagent in organic synthesis, particularly in the realm of photochemistry. Its unique electronic and steric properties make it an effective catalyst and reagent in a variety of photoinduced transformations. Recent research has highlighted its utility as a potent hydrogen atom transfer (HAT) catalyst and as a key component in photoredox-mediated reactions. This document provides detailed application notes and experimental protocols for leveraging this compound in photoinduced reactions, focusing on C-H functionalization and deoxygenation processes.

Application I: Photocatalytic C-H Functionalization

This compound serves as a highly effective and selective hydrogen atom transfer (HAT) catalyst for the functionalization of unactivated C(sp³)–H bonds.[1] In conjunction with a suitable photocatalyst, it can facilitate the formation of C-C, C-N, and C-O bonds under mild, visible-light-mediated conditions. The electron-withdrawing chlorine atoms enhance its ability to act as an oxidant in its excited state or upon single-electron oxidation by a photocatalyst.[1]

General Reaction Mechanism

The proposed mechanism involves the initial excitation of a photocatalyst (e.g., an acridinium (B8443388) salt) by visible light. The excited photocatalyst then oxidizes this compound to form a highly electrophilic N-oxide cation radical.[1] This radical is a powerful hydrogen abstractor, capable of cleaving strong C(sp³)–H bonds to generate an alkyl radical. This alkyl radical can then be trapped by various reagents to form the desired functionalized product.[1]

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) N_Oxide 2,6-Dichloropyridine N-oxide N_Oxide_Radical N-Oxide Cation Radical PC_Reduced PC (Reduced) PC_star->PC_Reduced SET N_Oxide:e->N_Oxide_Radical:w Oxidation Substrate C-H Substrate (e.g., Cyclooctane) Alkyl_Radical Alkyl Radical (R.) Protonated_N_Oxide Protonated N-Oxide N_Oxide_Radical->Protonated_N_Oxide HAT Substrate->Alkyl_Radical Radical_Trap Radical Trap (e.g., Olefin) Intermediate Intermediate Radical Alkyl_Radical->Intermediate Protonated_N_Oxide->N_Oxide Deprotonation Radical_Trap->Intermediate Product Functionalized Product Intermediate->Product Reduction/Protonation PC_Reduced->PC Regeneration

Caption: Proposed mechanism for C-H functionalization. (Max Width: 760px)
Experimental Protocol: C-H Alkylation of Cyclooctane

This protocol is adapted from a procedure for photocatalytic C-H functionalization using this compound.[1]

Materials:

  • This compound

  • Photocatalyst (e.g., Mes-Acr-MeClO₄)

  • Radical trap (e.g., diethyl benzylidenemalonate)

  • C-H Substrate (e.g., Cyclooctane)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., 5 mol%), this compound (e.g., 20 mol%), and the radical trap (0.5 mmol, 1.0 equiv).

  • Add the C-H substrate (e.g., Cyclooctane, 3.0 equiv).

  • Add anhydrous solvent (to achieve a concentration of 0.1 M with respect to the radical trap).

  • Seal the tube, and degas the reaction mixture using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Place the reaction tube approximately 3-5 cm from a visible light source (e.g., 34 W blue LED) and stir at room temperature. Use a cooling fan to maintain ambient temperature.

  • Irradiate the reaction for the specified time (e.g., 16-48 hours), monitoring by TLC or GC-MS if necessary.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired product.

Data Summary: Scope of C-H Functionalization

The following table summarizes the results for the C-H functionalization of various substrates using this compound as the HAT catalyst.[1]

EntryRadical TrapC-H SubstrateProduct Yield (%)a
1Diethyl benzylidenemalonateCyclooctane85
2Diethyl benzylidenemalonateCycloheptane82
3Diethyl benzylidenemalonateCyclohexane78
4BenzalmalononitrileAdamantane91 (t) / 5 (s)b
5Diethyl (phenylsulfonyl)methylenemalonateCyclooctane75
6N-phenylmaleimideCyclooctane68

a Isolated yields of the combined isomers.[1] b Regioselectivity (tertiary/secondary).[1]

Application II: Visible Light-Induced Deoxygenation

This compound can undergo efficient deoxygenation to the corresponding pyridine (B92270) derivative under visible light photocatalysis.[2] This reaction is part of a divergent system where the choice of solvent can also lead to hydroxymethylation. For pure deoxygenation, a non-alcoholic solvent like acetone (B3395972) is preferred.[2]

General Workflow

G Start Start Setup Prepare Reaction Mixture: - this compound - Photocatalyst (TX) - Acid (TfOH) - Anhydrous Acetone Start->Setup Degas Degas with Argon Setup->Degas Irradiate Irradiate with 404 nm LED at Room Temperature Degas->Irradiate Monitor Monitor Reaction (TLC / GC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Workup Reaction Workup: - Concentrate Solvent Monitor->Workup Complete Purify Purify via Column Chromatography Workup->Purify Product Isolated Product: 2,6-Dichloropyridine Purify->Product

Caption: Workflow for photocatalytic deoxygenation. (Max Width: 760px)
Experimental Protocol: Deoxygenation of this compound

This protocol is based on a reported visible-light-induced deoxygenation procedure.[2]

Materials:

  • This compound (33.0 mg, 0.2 mmol)

  • Thioxanthen-9-one (B50317) (TX) (2.1 mg, 0.01 mmol, 5 mol%)

  • Triflic acid (TfOH) (1.0 μL, 0.01 mmol, 5 mol%)

  • Anhydrous acetone (10 mL, for c = 0.02 M)

  • Reaction vessel (e.g., sealed tube) with a magnetic stir bar

  • 404 nm LED light source (30 W)

Procedure:

  • In a reaction vessel, combine this compound (0.2 mmol), thioxanthen-9-one (5 mol%), and triflic acid (5 mol%).

  • Add anhydrous acetone (10 mL) to the vessel.

  • Seal the vessel and place it under an argon atmosphere.

  • Stir the mixture at room temperature, positioned 3-5 cm from a 404 nm LED lamp.

  • Irradiate for the required duration until the starting material is consumed (as monitored by TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography (eluent: petroleum ether/dichloromethane = 10:1) to yield 2,6-Dichloropyridine as a white solid.

Quantitative Data
SubstrateProductYield (%)
This compound2,6-Dichloropyridine97

This reaction demonstrates a highly efficient and clean conversion under the specified photocatalytic conditions.[2]

References

Application Notes and Protocols: 2,6-Dichloropyridine N-oxide in Gold-Catalyzed Oxidation of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-catalyzed oxidation of alkynes has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. A key component of this methodology is the choice of an efficient oxidant. 2,6-Dichloropyridine (B45657) N-oxide has proven to be a highly effective terminal oxidant in these reactions. Its steric hindrance and electronic properties facilitate the generation of reactive α-oxo gold carbene intermediates while preventing the coordination of the resulting 2,6-dichloropyridine byproduct to the gold catalyst, which could otherwise lead to catalyst deactivation. This attribute makes it a superior choice in many gold-catalyzed transformations, often leading to higher yields and cleaner reactions.

These application notes provide an overview of the use of 2,6-dichloropyridine N-oxide and its close analogs in gold-catalyzed alkyne oxidations, including detailed protocols for the synthesis of valuable heterocyclic compounds.

Mechanistic Pathway

The central mechanistic feature of the gold-catalyzed oxidation of alkynes using pyridine (B92270) N-oxides is the formation of a highly reactive α-oxo gold carbene intermediate. The generally accepted catalytic cycle is depicted below.

G Alkyne Alkyne (R1-C≡C-R2) Pi_complex π-Alkyne Gold(I) Complex Alkyne->Pi_complex Au_cat [L-Au]⁺ Catalyst Au_cat->Pi_complex Adduct Vinyloxy-pyridinium Gold(I) Intermediate Pi_complex->Adduct N_oxide This compound N_oxide->Adduct Nucleophilic Attack Carbene α-Oxo Gold Carbene Adduct->Carbene Elimination Pyridine 2,6-Dichloropyridine Adduct->Pyridine Product Product Carbene->Product Further Reaction (e.g., Cyclization, Insertion) Product->Au_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the gold-catalyzed oxidation of alkynes.

Applications and Protocols

Synthesis of Dihydropyridinones from Furan-Ynes

This protocol details the gold(I)-catalyzed reaction of furan-ynes with this compound to yield functionalized dihydropyridinones, which are valuable scaffolds in medicinal chemistry.

Experimental Workflow:

G start Start dissolve Dissolve furan-yne and This compound in DCE start->dissolve add_cat Add [(IPr)Au(NTf₂)] catalyst dissolve->add_cat react Stir at room temperature for 6h add_cat->react monitor Monitor reaction by TLC react->monitor workup Work-up and purification monitor->workup product Isolated Dihydropyridinone workup->product

Caption: Experimental workflow for dihydropyridinone synthesis.

Quantitative Data:

EntryFuran-yne SubstrateGold CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)
12-(phenylethynyl)furan[(IPr)Au(NTf₂)]5DCE681

Detailed Protocol:

To a solution of the furan-yne (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE, 0.1 M), this compound (1.2 equiv) is added. The gold catalyst, [(IPr)Au(NTf₂)] (5 mol%), is then added, and the reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyridinone.

Synthesis of Chiral Azetidin-3-ones from N-Propargylsulfonamides

This protocol describes the synthesis of chiral azetidin-3-ones, important building blocks in drug discovery, using a gold-catalyzed oxidative cyclization with 2,6-dibromopyridine (B144722) N-oxide as the oxidant. The protocol is readily adaptable for this compound.

Experimental Workflow:

G start Start dissolve Dissolve N-propargylsulfonamide in DCE start->dissolve add_reagents Add 2,6-dibromopyridine N-oxide and [BrettPhosAuNTf₂] dissolve->add_reagents react Stir at room temperature add_reagents->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up and extraction monitor->workup purify Purification by column chromatography workup->purify product Isolated Azetidin-3-one (B1332698) purify->product

Caption: Experimental workflow for azetidin-3-one synthesis.

Quantitative Data:

EntrySulfonamide Substrate (R group)Gold CatalystCatalyst Loading (mol%)OxidantSolventYield (%)
1Phenyl[BrettPhosAuNTf₂]52,6-Dibromopyridine N-oxideDCE85
24-Tolyl[BrettPhosAuNTf₂]52,6-Dibromopyridine N-oxideDCE82
34-Methoxyphenyl[BrettPhosAuNTf₂]52,6-Dibromopyridine N-oxideDCE88
42-Naphthyl[BrettPhosAuNTf₂]52,6-Dibromopyridine N-oxideDCE75

Detailed Protocol:

In a round-bottom flask, the N-propargylsulfonamide (1.0 equiv) is dissolved in 1,2-dichloroethane (DCE, 0.05 M). To this solution, 2,6-dibromopyridine N-oxide (1.5 equiv) and the gold catalyst, [BrettPhosAuNTf₂] (5 mol%), are added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure azetidin-3-one.

Conclusion

This compound and its halogenated analogs are highly effective oxidants for a range of gold-catalyzed alkyne oxidation reactions. Their use allows for the efficient generation of α-oxo gold carbene intermediates, which can participate in a variety of subsequent transformations to yield valuable and complex molecular structures. The protocols provided herein offer a starting point for researchers to explore the utility of this powerful synthetic methodology in their own research and development endeavors. The mild reaction conditions and high yields make these methods attractive for applications in the synthesis of pharmaceuticals and other fine chemicals.

Application Notes and Protocols: Selective Functionalization of Alkanes using 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of alkanes is a paramount challenge in modern organic chemistry, with significant implications for the synthesis of complex molecules and drug discovery. Traditional methods often require harsh reaction conditions and lack selectivity, particularly for unactivated C(sp³)–H bonds. This document outlines a protocol for the selective functionalization of alkanes utilizing a synergistic approach that combines photoredox catalysis with a hydrogen atom transfer (HAT) catalyst, 2,6-dichloropyridine (B45657) N-oxide. This methodology offers a mild and efficient pathway for C–H alkylation, amination, azidation, and allylation, demonstrating high selectivity for tertiary C–H bonds.

Principle of the Method

This protocol is based on a dual catalytic cycle involving a photoredox catalyst and a HAT catalyst.[1][2] The process is initiated by the photoexcitation of an acridinium (B8443388) photocatalyst, which then oxidizes 2,6-dichloropyridine N-oxide. This oxidation generates a highly electrophilic N-oxide radical cation. This potent radical cation is capable of abstracting a hydrogen atom from a strong, unactivated C(sp³)–H bond of an alkane, thereby forming an alkyl radical. This alkyl radical can then be trapped by a variety of radical acceptors to yield the desired functionalized product. The catalytic cycle is completed by the regeneration of both the photocatalyst and the HAT catalyst.[1][2]

Applications

The described protocol is versatile and can be applied to a broad range of substrates, including cyclic and acyclic alkanes.[1][2] Its high selectivity for tertiary C–H bonds makes it a valuable tool for late-stage functionalization in complex molecule synthesis.[1] By simply altering the radical trapping reagent, a variety of functional groups can be introduced, including:

  • Alkylation: Achieved using electron-deficient olefins like benzylidenemalononitrile.[1][2]

  • Amination, Azidation, and Allylation: Accomplished by employing alternative radical traps.[1][2]

Quantitative Data Summary

The following tables summarize the performance of the this compound/Mes-Acr-MeClO₄ catalyzed C-H functionalization for various substrates and functionalization reactions.

Table 1: C-H Alkylation of Various Alkanes

SubstrateProductYield (%) [b]Regio-/Diastereoselectivity [c]
Cyclooctane (B165968)2-(cyclooctyl(phenyl)methyl)malononitrile95N/A
Adamantane2-((adamantan-1-yl)(phenyl)methyl)malononitrile85r.r. = 10:1 (3°:2°)
Methylcyclopentane2-((1-methylcyclopentyl)(phenyl)methyl)malononitrile78r.r. > 20:1 (3° vs other)
2-Methylbutane2-((2-methylbutan-2-yl)(phenyl)methyl)malononitrile72r.r. > 20:1 (3° vs other)
n-HexaneMixture of regioisomers65Mixture of 2° isomers
Cyclohexane2-(cyclohexyl(phenyl)methyl)malononitrile88N/A
  • [a] Reactions were performed with 0.5 mmol of the radical trap reagent (benzylidenemalononitrile) at a concentration of 0.1 M.[1][2]

  • [b] Combined isolated yields of isomers.[1][2]

  • [c] Regioselectivity (r.r.) and diastereoselectivity (d.r.) were determined by ¹H NMR analysis of the crude product where applicable.[1][2]

Table 2: Diverse C-H Functionalizations of Cyclooctane

Radical TrapFunctionalization TypeProductYield (%) [b]
N-PhenylmaleimideAlkylation3-cyclooctyl-1-phenyl-1H-pyrrole-2,5-dione65
Diethyl azodicarboxylateAminationDiethyl 1-cyclooctylhydrazine-1,2-dicarboxylate52
Azido-1-tosylhydrazineAzidation1-azido-1-tosylcyclooctane48
Allyl sulfoneAllylation(cyclooctylmethyl)sulfonylbenzene55
  • [a] Reactions were performed with cyclooctane as the substrate.

  • [b] Combined isolated yields of isomers.[1][2]

Experimental Protocols

General Procedure for Photocatalytic C-H Alkylation of Alkanes:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.04 mmol, 20 mol%), Mes-Acr-MeClO₄ (0.002 mmol, 1 mol%), and the radical trap (e.g., benzylidenemalononitrile, 0.2 mmol, 1.0 equiv.).

  • The vial is then sealed with a septum and purged with argon for 10 minutes.

  • Add the alkane substrate (0.6 mmol, 3.0 equiv.) and the solvent (e.g., acetonitrile, 2.0 mL) via syringe.

  • The reaction mixture is then stirred and irradiated with a 34 W blue LED lamp for 12 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Visualizations

Caption: Proposed dual catalytic cycle for the selective functionalization of alkanes.

G Figure 2: Experimental Workflow A 1. Add Reagents - this compound - Photocatalyst - Radical Trap B 2. Seal and Purge - Seal vial with septum - Purge with Argon A->B C 3. Add Substrate and Solvent - Alkane - Acetonitrile B->C D 4. Reaction - Stirring - Blue LED irradiation (12h) C->D E 5. Workup - Remove solvent D->E F 6. Purification - Flash column chromatography E->F G Final Product F->G

Caption: General experimental workflow for photocatalytic C-H functionalization.

References

Application of 2,6-Dichloropyridine N-oxide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine N-oxide is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of pharmaceutical building blocks. The presence of the N-oxide functionality and the two chlorine atoms on the pyridine (B92270) ring allows for selective functionalization, making it an attractive starting material for the synthesis of complex substituted pyridines. These pyridine scaffolds are integral to the structure of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent transformation into key pharmaceutical intermediates. Particular focus is given to the synthesis of 4-amino-2,6-dichloropyridine (B16260), a crucial precursor in the development of various drug candidates.

Key Applications

The primary application of this compound in pharmaceutical intermediate synthesis lies in its ability to undergo regioselective transformations. The N-oxide group activates the pyridine ring, facilitating nucleophilic aromatic substitution, particularly at the 4-position. This allows for the introduction of various functional groups, which can then be further manipulated to build the desired molecular architecture.

A significant application is the synthesis of 4-amino-2,6-dichloropyridine. This is typically achieved through a two-step process involving nitration of the N-oxide at the 4-position, followed by reduction of the nitro group. The resulting 4-amino-2,6-dichloropyridine is a key intermediate for the synthesis of various pharmaceutical compounds.

Furthermore, this compound has been utilized as a hydrogen atom transfer (HAT) catalyst in C-H functionalization reactions. This catalytic activity enables the direct introduction of functional groups into unactivated C-H bonds, offering a powerful tool for the late-stage modification of complex molecules in drug discovery.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,6-Dichloropyridinem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0-5 then 20-25249097[1]

Table 2: C-H Functionalization using this compound as a HAT Catalyst

This table is currently unavailable as specific quantitative data for a range of substrates in a pharmaceutical context was not found in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the oxidation of 2,6-Dichloropyridine to its corresponding N-oxide.

Materials:

  • 2,6-Dichloropyridine (50 g, 0.338 mol)

  • m-Chloroperoxybenzoic acid (m-CPBA) (87.5 g, 0.507 mol)

  • Dichloromethane (400 mL)

  • Water (800 mL)

Procedure:

  • In a suitable reaction vessel, dissolve 50 g of 2,6-Dichloropyridine in 400 mL of dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 87.5 g of m-chloroperoxybenzoic acid to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the m-CPBA is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add 800 mL of water to the residue with stirring. A large amount of white solid (m-chlorobenzoic acid) will precipitate.

  • Adjust the pH of the mixture to 4 with a suitable base and continue stirring for 2 hours.

  • Filter the mixture to remove the solid precipitate.

  • Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.

  • Dry the paste under vacuum for 2-3 hours to yield 49.8 g of this compound as a pale yellow crystalline powder (Yield: 90%, Purity: 97%).

Protocol 2: Synthesis of 4-Amino-2,6-dichloropyridine via N-oxide Intermediate

This multi-step protocol outlines the synthesis of the key pharmaceutical intermediate 4-amino-2,6-dichloropyridine starting from 2,6-dichloropyridine. The process involves the formation of the N-oxide, followed by nitration and subsequent reduction.

Step 1: Synthesis of this compound

Follow the procedure detailed in Protocol 1 .

Step 2: Nitration of this compound

Detailed experimental parameters for this specific nitration were not found in the search results. A general procedure for the nitration of pyridine N-oxides involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid.

Step 3: Reduction of 2,6-Dichloro-4-nitropyridine N-oxide to 4-Amino-2,6-dichloropyridine

Detailed experimental parameters for this specific reduction were not found in the search results. A common method for the reduction of a nitro group on a pyridine ring is the use of a reducing agent like iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid).

Visualizations

Synthesis_of_2_6_Dichloropyridine_N_oxide 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction Reaction 2,6-Dichloropyridine->Reaction m-CPBA m-CPBA m-CPBA->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Workup Workup Reaction->Workup 1. Concentrate 2. Add Water 3. Adjust pH, Filter 4. Concentrate This compound This compound Workup->this compound Synthesis_of_4_Amino_2_6_dichloropyridine cluster_synthesis Synthesis Pathway cluster_application Pharmaceutical Intermediate 2,6-Dichloropyridine 2,6-Dichloropyridine N-Oxidation N-Oxidation 2,6-Dichloropyridine->N-Oxidation m-CPBA This compound This compound N-Oxidation->this compound Nitration Nitration This compound->Nitration HNO3, H2SO4 2,6-Dichloro-4-nitropyridine N-oxide 2,6-Dichloro-4-nitropyridine N-oxide Nitration->2,6-Dichloro-4-nitropyridine N-oxide Reduction Reduction 2,6-Dichloro-4-nitropyridine N-oxide->Reduction e.g., Fe/HCl 4-Amino-2,6-dichloropyridine 4-Amino-2,6-dichloropyridine Reduction->4-Amino-2,6-dichloropyridine API_Synthesis Active Pharmaceutical Ingredient Synthesis 4-Amino-2,6-dichloropyridine->API_Synthesis Key Precursor HAT_Catalysis_Workflow Start Start Combine_Reactants Combine Substrate, This compound (catalyst), Photocatalyst, and Radical Trap Start->Combine_Reactants Irradiation Irradiate with Visible Light Combine_Reactants->Irradiation Reaction_Progress Monitor Reaction Progress (e.g., TLC, GC-MS) Irradiation->Reaction_Progress Workup Aqueous Workup and Extraction Reaction_Progress->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

References

Application Notes and Protocols: 2,6-Dichloropyridine N-oxide in Site-Selective C-H Amination and Azidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of 2,6-dichloropyridine (B45657) N-oxide as a hydrogen atom transfer (HAT) catalyst in photoinduced, site-selective C-H amination and azidation. The protocols are based on a synergistic dual catalytic system employing a photoredox catalyst.

Introduction

Site-selective C-H functionalization is a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable functional groups. This approach is of particular interest in drug development for late-stage functionalization of complex molecules. Pyridine N-oxides, in the presence of a suitable photocatalyst, have emerged as effective HAT catalysts for this purpose. Specifically, 2,6-dichloropyridine N-oxide has been identified as a highly effective catalyst for the functionalization of even unactivated C(sp³)–H bonds.[1][2]

The catalytic cycle is initiated by the single-electron oxidation of this compound by an excited photocatalyst, generating a highly electrophilic N-oxide radical cation. This potent intermediate can abstract a hydrogen atom from a C-H bond, producing an alkyl radical. This radical can then be trapped by a suitable reagent to achieve C-H amination or azidation.[1][3]

Reaction Mechanism and Role of this compound

The overall transformation proceeds via a dual catalytic cycle involving a photoredox catalyst and the this compound HAT catalyst. The proposed mechanism for C-H functionalization is depicted below.[1]

G cluster_photo Photocatalytic Cycle cluster_hat HAT Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Blue LEDs (hν) PC_reduced Reduced PC- PC_excited->PC_reduced SET HAT_catalyst 2,6-Dichloropyridine N-oxide PC_excited->HAT_catalyst Oxidizes PC_reduced->PC SET HAT_radical N-oxide Radical Cation HAT_catalyst->HAT_radical Oxidation HAT_protonated Protonated N-oxide HAT_radical->HAT_protonated HAT HAT_protonated->HAT_catalyst Deprotonation Substrate R-H (Substrate) Alkyl_radical R• (Alkyl Radical) Substrate->Alkyl_radical Product_radical Product Radical Alkyl_radical->Product_radical Radical Trapping Radical_trap Radical Trap (Amine or Azide (B81097) Source) Product_radical->PC_reduced Reduces Product Product (R-Amine or R-Azide) Product_radical->Product Reduction Base_intermediate Base Product_radical->Base_intermediate Reduction

Figure 1. Proposed dual catalytic cycle for C-H amination/azidation.

Role of this compound:

  • Precatalyst: this compound serves as the precatalyst in the hydrogen atom transfer (HAT) cycle.

  • Formation of the Active Species: Upon single-electron transfer (SET) oxidation by the excited photocatalyst, it forms a highly electrophilic N-oxide radical cation.[1]

  • Hydrogen Abstraction: This radical cation is a powerful hydrogen abstracting agent, capable of cleaving strong C(sp³)–H bonds to generate alkyl radicals.[1][2] The high O-H bond dissociation energy (BDE) of the protonated form of this compound contributes to its effectiveness in abstracting hydrogen atoms from unactivated C-H bonds.[1]

  • Catalyst Regeneration: The resulting protonated N-oxide is then deprotonated in a subsequent step to regenerate the ground-state this compound, thus completing the catalytic cycle.[1]

Experimental Protocols

The following are general protocols for photoinduced C-H amination and azidation. Optimization of reaction conditions, particularly the choice of solvent, radical trap, and reaction time, may be necessary for specific substrates.

General Materials and Equipment:

  • This compound

  • Photocatalyst (e.g., 9-Mesityl-10-methylacridinium perchlorate, Mes-Acr-MeClO₄)

  • C-H substrate

  • Amine or Azide source (Radical Trap)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Schlenk tubes or vials with magnetic stir bars

  • Blue LED light source (e.g., 456 nm)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol 1: General Procedure for Site-Selective C-H Amination

This protocol is a general guideline. The specific amination reagent (radical trap) will need to be selected based on the desired amine functionality.

Workflow:

G A Reaction Setup B Degassing A->B Seal Vessel C Irradiation B->C Place under LEDs D Workup C->D After 24-48h E Purification D->E Concentrate F Analysis E->F Isolate Product

Figure 2. Experimental workflow for C-H amination/azidation.

Procedure:

  • Reaction Setup: In a dry Schlenk tube or vial equipped with a magnetic stir bar, combine the C-H substrate (1.0-3.0 equiv.), the amination reagent (0.5 mmol, 1.0 equiv.), this compound (20 mol%), and the photocatalyst (e.g., Mes-Acr-MeClO₄, 1-5 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Degassing: Seal the vessel and degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. The reaction progress should be monitored by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Site-Selective C-H Azidation

This protocol is adapted for the introduction of an azide functional group.

Procedure:

  • Reaction Setup: In a dry Schlenk tube or vial with a magnetic stir bar, add the C-H substrate (1.0-3.0 equiv.), the azidation reagent (e.g., a suitable source of the azide radical, 0.5 mmol, 1.0 equiv.), this compound (20 mol%), and the photocatalyst (e.g., Mes-Acr-MeClO₄, 1-5 mol%).

  • Solvent Addition: Add anhydrous solvent to the desired concentration (e.g., 0.1 M).

  • Degassing: Seal the reaction vessel and degas the mixture.

  • Irradiation: Irradiate the stirring reaction mixture with a blue LED light source at room temperature. Monitor the reaction's progress.

  • Workup: After the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the crude material via flash column chromatography to obtain the azidated product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques.

Quantitative Data

While the feasibility of extending the C-H functionalization methodology to amination and azidation has been demonstrated, detailed quantitative data for these specific transformations is limited in the primary literature.[1] The provided data largely focuses on C-H alkylation. The table below summarizes the results for various C-H functionalizations to provide an indication of the system's efficiency.[1]

EntrySubstrateRadical TrapProductYield (%) [b]
1CyclooctaneBenzalmalononitrileAlkylation Product96
2AdamantaneBenzalmalononitrileAlkylation Product85
3TetrahydrofuranBenzalmalononitrileAlkylation Product82
4N-Phenyl-pyrrolidinoneBenzalmalononitrileAlkylation Product75
5TolueneBenzalmalononitrileAlkylation Product68
6 [a]CyclooctaneN-Phenyl-maleimideAmination Product Moderate
7 [a]CyclooctaneAzide SourceAzidation Product Moderate
8 [a]CyclooctaneAllylsulfoneAllylation ProductModerate

[a] Yields for amination, azidation, and allylation were reported as "moderate" under unoptimized conditions, demonstrating proof of principle.[1] [b] Combined isolated yields of isomers. Reactions were performed with 0.5 mmol of the radical trapping reagent.[1]

Site Selectivity

This compound has demonstrated high selectivity for tertiary C-H bonds in branched alkanes. For substrates with both benzylic and tertiary C-H bonds, complete selectivity for the benzylic position was observed.[1]

Safety Information

  • Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • High-intensity light sources can be harmful to the eyes; use appropriate protective eyewear.

References

Application Notes and Protocols: 2,6-Dichloropyridine N-oxide in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-Dichloropyridine (B45657) N-oxide as a versatile reagent in the synthesis of complex organic molecules. Its applications span from being a potent oxidant in metal-catalyzed reactions to a key component in photoredox-mediated C-H functionalization.

Photoinduced Site-Selective C-H Functionalization

2,6-Dichloropyridine N-oxide serves as an efficient hydrogen atom transfer (HAT) catalyst in conjunction with a photoredox catalyst for the functionalization of unactivated C(sp³)–H bonds. This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Logical Relationship: Catalytic Cycle

G cluster_photo Photocatalytic Cycle cluster_hat HAT Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) DCPNO 2,6-Dichloropyridine N-oxide PC_star->DCPNO Single Electron Transfer (SET) DCPNO_radical DCPNO Radical Cation DCPNO->DCPNO_radical RH C-H Substrate DCPNO_radical->RH Hydrogen Atom Transfer (HAT) DCPNOH_plus Protonated DCPNO R_radical Alkyl Radical (R.) RH->R_radical Acceptor Radical Acceptor R_radical->Acceptor Radical Addition Product_radical Product Radical Acceptor->Product_radical Product Functionalized Product Product_radical->Product Reduction & Protonation PC_reduced PC (reduced) Product_radical->PC_reduced SET PC_reduced->PC SET DCPNOH_plus->DCPNO Deprotonation

Caption: Photocatalytic C-H functionalization workflow.

Data Presentation: Scope of C-H Functionalization

The following table summarizes the scope of the this compound catalyzed C-H functionalization with various substrates.[1][2]

EntryC-H SubstrateRadical TrapProductYield (%)
1CyclooctaneBenzalmalononitrile2-(cyclooctyl)malononitrile92
2AdamantaneBenzalmalononitrile2-(1-adamantyl)malononitrile85
3TetrahydrofuranBenzalmalononitrile2-(tetrahydrofuran-2-yl)malononitrile78
41,4-DioxaneBenzalmalononitrile2-(1,4-dioxan-2-yl)malononitrile81
5N-PhenylacetamideBenzalmalononitrile2-(2-oxo-2-(phenylamino)ethyl)malononitrile65
6TolueneBenzalmalononitrile2-benzylmalononitrile72
7CyclooctaneDiethyl benzylidenemalonateDiethyl 2-benzylidene-3-cyclooctylmalonate88
8CyclooctaneN-Phenylmaleimide1-cyclooctyl-3-phenyl-1H-pyrrole-2,5-dione55
Experimental Protocol: General Procedure for Photocatalytic C-H Alkylation[1][3]

Materials:

  • This compound (1a)

  • Photocatalyst (e.g., Mes-Acr-MeClO4)

  • C-H substrate (e.g., cyclooctane)

  • Radical trap (e.g., benzalmalononitrile)

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Mes-Acr-MeClO4, 0.025 mmol, 5 mol%).

  • Add this compound (0.1 mmol, 20 mol%).

  • Add the radical trap (0.5 mmol, 1.0 equiv).

  • Add the C-H substrate (1.5 mmol, 3.0 equiv).

  • Add anhydrous solvent (5.0 mL) to achieve a 0.1 M concentration with respect to the radical trap.

  • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • The tube is backfilled with an inert atmosphere (e.g., argon).

  • The reaction mixture is stirred and irradiated with a visible light source (e.g., 34 W blue LED) at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Gold(I)-Catalyzed Oxidation of Alkynes

This compound is an effective oxidant for the gold(I)-catalyzed oxidation of internal alkynes to afford α,β-diketones, 1,2,3-triketones, and α,β-diketoamides. This transformation is valuable for the synthesis of azaheterocycles.

Experimental Workflow: Gold-Catalyzed Alkyne Oxidation

G Start Start Materials: - Internal Alkyne - this compound - Gold(I) Catalyst Reaction Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Stirring at specified temperature Start->Reaction Monitoring Reaction Monitoring: - TLC - GC-MS Reaction->Monitoring Workup Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Flash Column Chromatography Workup->Purification Product Isolated Product: - α,β-Diketone - 1,2,3-Triketone - α,β-Diketoamide Purification->Product

Caption: Gold-catalyzed oxidation workflow.

Data Presentation: Substrate Scope of Alkyne Oxidation

The following table presents representative examples of the gold(I)-catalyzed oxidation of various alkynes using this compound.

EntryAlkyne SubstrateProduct TypeYield (%)
1DiphenylacetyleneBenzil95
21,3-Diphenylpropyne1,3-Diphenylpropane-1,2-dione88
3Methyl 4-phenyl-2-butynoateMethyl 2,3-dioxo-4-phenylbutanoate92
4N,N-Diethyl-4-phenyl-2-butynamideN,N-Diethyl-2,3-dioxo-4-phenylbutanamide85
51-Phenyl-1-propyne1-Phenylpropane-1,2-dione90
Experimental Protocol: Representative Procedure for Gold(I)-Catalyzed Oxidation of Alkynes

Materials:

  • Internal alkyne

  • This compound

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Schlenk tube or round-bottom flask with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the gold(I) catalyst precursor (e.g., [Au(IPr)Cl], 0.01 mmol, 2 mol%) and the silver salt activator (e.g., AgSbF6, 0.01 mmol, 2 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the internal alkyne (0.5 mmol, 1.0 equiv).

  • Add this compound (0.6 mmol, 1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) for the required time (typically 1-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a short pad of celite and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired dicarbonyl compound.

Ruthenium-Catalyzed Epoxidation of Alkenes

This compound is employed as a terminal oxidant in ruthenium-catalyzed epoxidation of alkenes. This method is effective for the conversion of both aromatic and aliphatic alkenes to their corresponding epoxides with good selectivity.[3][4][5]

Reaction Scheme: Ruthenium-Catalyzed Epoxidation

G cluster_reactants Reactants cluster_products Products Alkene Alkene Reaction Reaction Conditions: - Solvent (e.g., CH2Cl2) - Room Temperature Alkene->Reaction DCPNO This compound DCPNO->Reaction Ru_catalyst Ru Catalyst Ru_catalyst->Reaction Epoxide Epoxide Reaction->Epoxide DCP 2,6-Dichloropyridine Reaction->DCP

Caption: Ruthenium-catalyzed epoxidation reaction.

Data Presentation: Epoxidation of Various Alkenes

The following table provides examples of the ruthenium-catalyzed epoxidation of different alkenes using this compound as the oxidant.

EntryAlkeneEpoxide ProductYield (%)Selectivity (%)
1StyreneStyrene oxide85>95
2cis-Stilbenecis-Stilbene oxide90>98 (stereospecific)
3trans-Stilbenetrans-Stilbene oxide92>98
4CycloocteneCyclooctene oxide88>95
51-Octene1,2-Epoxyoctane75>90
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Epoxidation[4][5]

Materials:

  • Alkene

  • This compound

  • Ruthenium catalyst (e.g., [Ru(TDCPP)(CO)])

  • Anhydrous solvent (e.g., Dichloromethane)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).

  • Add the ruthenium catalyst (0.01 mmol, 1 mol%).

  • Add this compound (1.2 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the pure epoxide.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols: 2,6-Dichloropyridine N-oxide Mediated Carbohydroxylation of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the 2,6-dichloropyridine (B45657) N-oxide mediated carbohydroxylation of olefins. This innovative method offers a powerful tool for the direct conversion of unactivated alkenes into valuable primary alcohols, including those with challenging β-quaternary carbon centers and β-amino alcohols. The reaction proceeds via a photoredox-catalyzed pathway, demonstrating high regioselectivity and functional group tolerance, making it a valuable strategy in synthetic chemistry and drug discovery.

Core Concepts

The regioselective carbohydroxylation of α-olefins is achieved through a dual catalytic system involving a photoredox catalyst and 2,6-dichloropyridine N-oxide.[1][2] The process is initiated by the single-electron oxidation of this compound by an excited photocatalyst, generating a pyridine (B92270) N-oxy radical.[1][2][3][4] This radical then undergoes a Giese-type addition to the α-olefin, leading to the formation of a carbon radical intermediate. Subsequent reaction with a nucleophile, such as water, yields the desired primary alcohol and regenerates the pyridine N-oxide catalyst.[1]

One of the key advantages of using this compound is its ability to suppress competing side reactions, such as ortho-alkylation, which can occur with unsubstituted pyridine N-oxide.[1][2] The ortho-disubstitution ensures the desired carbohydroxylation pathway is favored.[1][2]

Quantitative Data Summary

The following tables summarize the performance of the this compound mediated carbohydroxylation of various olefin substrates under optimized reaction conditions.

Table 1: Optimization of Pyridine N-Oxide for Carbohydroxylation

EntryPyridine N-Oxide DerivativeConversion (%)Yield (%)
1Pyridine N-oxide (1a)>9514
2This compound (1b) >95 85
32,6-Dimethylpyridine N-oxide (1c)>9575
42,6-Dibromopyridine N-oxide (1d)>9534 (allylic alkylation)
52,6-Lutidine N-oxide (1e)>9578

Reaction conditions: Alkene (3.0 equiv), benzalmalononitrile (1.0 equiv), pyridine N-oxide (20 mol %), photocatalyst (5 mol %) in solvent/H₂O (10:1) under blue LED light for 20 h. Yields were determined by ¹H NMR analysis.[1][2]

Table 2: Substrate Scope of the Carbohydroxylation Reaction

Olefin SubstrateProductYield (%)
1-Hexene2-(Hydroxymethyl)octanenitrile85
1-Octene2-(Hydroxymethyl)decanenitrile82
Styrene2-Phenyl-3-hydroxypropanenitrile75
4-Methylstyrene3-Hydroxy-2-(p-tolyl)propanenitrile78
4-Chlorostyrene2-(4-Chlorophenyl)-3-hydroxypropanenitrile72
1,6-HeptadieneDisubstituted cyclopentane52

Yields represent isolated yields after column chromatography.[4]

Experimental Protocols

General Protocol for Photoredox-Catalyzed Carbohydroxylation of α-Olefins:

Materials:

  • Alkene (0.6 mmol, 3.0 equiv)

  • Benzalmalononitrile (0.2 mmol, 1.0 equiv)

  • This compound (0.04 mmol, 20 mol %)

  • Photocatalyst (e.g., Mes-(tBu)₂Acr⁺ PF₆⁻) (0.01 mmol, 5 mol %)

  • Acetonitrile (B52724) (MeCN)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dibromomethane (B42720) (internal standard for NMR yield)

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (λmax = 456 nm, 34 W)

  • Magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.6 mmol), benzalmalononitrile (0.2 mmol), this compound (0.04 mmol), and the photocatalyst (0.01 mmol).

  • Add a solvent mixture of acetonitrile and water (10:1, 2.0 mL).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Seal the tube and place it approximately 5 cm from the blue LED lamp.

  • Irradiate the mixture at room temperature with stirring for 20 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the crude yield and regioselectivity by ¹H NMR analysis using dibromomethane as an internal standard.[1][2]

  • Purify the crude product by silica gel column chromatography to obtain the desired primary alcohol.

Visualizations

Reaction_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue Light N_Oxy_Radical N-Oxy Radical PC_star->N_Oxy_Radical SET N_Oxide 2,6-Dichloropyridine N-oxide Carbon_Radical Carbon Radical Intermediate N_Oxy_Radical->Carbon_Radical Radical Addition Olefin α-Olefin Adduct_Radical Adduct Radical Carbon_Radical->Adduct_Radical Radical_Acceptor Radical Acceptor (e.g., Benzalmalononitrile) N_Alkoxypyridinium N-Alkoxypyridinium Intermediate Adduct_Radical->N_Alkoxypyridinium PC_red Reduced PC Adduct_Radical->PC_red SET N_Alkoxypyridinium->N_Oxide Regeneration Product Primary Alcohol N_Alkoxypyridinium->Product Nucleophilic Substitution H2O H₂O PC_red->PC Regeneration

Caption: Proposed mechanism for the photoredox-catalyzed carbohydroxylation of olefins.

Experimental_Workflow Start Start Reagents Combine Alkene, Benzalmalononitrile, This compound, and Photocatalyst in Solvent Start->Reagents Degas Degas with N₂ or Ar Reagents->Degas Irradiate Irradiate with Blue LED (20 hours) Degas->Irradiate Quench Quench Reaction Irradiate->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Analyze ¹H NMR Analysis (Crude Yield) Dry->Analyze Purify Column Chromatography Analyze->Purify End Pure Primary Alcohol Purify->End

References

Application Notes and Protocols: The Role of 2,6-Dichloropyridine N-oxide in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic cycle of 2,6-Dichloropyridine N-oxide in photoredox reactions, offering detailed protocols and quantitative data to facilitate its application in synthetic chemistry. This compound has emerged as a highly effective catalyst in various transformations, including C-H functionalization, carbohydroxylation, and aminohydroxylation reactions.

Core Concepts: A Dual Catalytic Cycle

In many photoredox reactions, this compound functions as a potent hydrogen atom transfer (HAT) agent or as a precursor to an N-oxy radical, operating in a dual catalytic cycle with a suitable photocatalyst, such as an acridinium (B8443388) salt (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate, Mes-Acr-MeClO₄).[1][2]

The general mechanism initiates with the excitation of the photocatalyst (PC) by visible light (e.g., blue LEDs). The excited photocatalyst (PC*) is a strong oxidant and engages in a single-electron transfer (SET) with this compound. This oxidation generates a highly electrophilic N-oxide radical cation.[1][3] The subsequent steps are pathway-dependent:

  • In C-H Functionalization (HAT Pathway): The N-oxide radical cation abstracts a hydrogen atom from a C(sp³)-H bond of the substrate, generating an alkyl radical. This radical can then engage in various bond-forming reactions.[1][2]

  • In Alkene Functionalization: The N-oxy radical can add to an α-olefin in an anti-Markovnikov fashion, leading to a carbon-centered radical that can be further functionalized.[3][4]

The photocatalyst is regenerated in a subsequent redox event, completing the catalytic cycle.

Quantitative Data Summary

The efficiency of this compound in photoredox catalysis is demonstrated by the following quantitative data from representative reactions.

Reaction TypeSubstrateProduct Yield (%)Catalyst Loading (mol%)Photocatalyst (mol%)Ref.
C-H AlkylationCyclooctane9610-20Mes-Acr-MeClO₄ (5)[1]
C-H AlkylationAdamantane8520Mes-Acr-MeClO₄ (5)[1]
Carbohydroxylation1-Hexeneup to 7420-50Mes-Acr-MeClO₄ (5)[4]
Aminohydroxylation1-Hexene-20Mes-Acr-MeClO₄ (5)[4]
DeoxygenationThis compound97-Thioxanthone (5)[5]

Electrochemical and Photophysical Data:

ParameterValueConditionsRef.
Oxidation Potential (E₁/₂ᵒˣ) of this compound+2.06 V vs SCEIn acetonitrile (B52724)[3][6]
Stern-Volmer Constant (Kₛᵥ) with Mes-(tBu)₂Acr⁺*34.2-[3][6]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation

This protocol is a general guideline for the C-H alkylation of alkanes using this compound as the HAT catalyst.

Materials:

  • Alkane substrate (e.g., cyclooctane)

  • Radical trap (e.g., benzylidenemalononitrile)

  • This compound

  • Photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, Mes-Acr-MeClO₄)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

  • Blue LED light source (λₘₐₓ ≈ 456 nm)

Procedure:

  • To a reaction vessel, add the alkane substrate (1.0 mmol, 1.0 equiv), the radical trap (0.5 mmol, 0.5 equiv), this compound (0.1 mmol, 20 mol%), and the photocatalyst (0.025 mmol, 5 mol%).

  • Place the vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add anhydrous acetonitrile (5.0 mL) to the vessel via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the reaction mixture with a blue LED lamp (e.g., 34 W) placed approximately 5-10 cm away from the vessel. Ensure the reaction is cooled, if necessary, to maintain room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired product.

Protocol 2: General Procedure for Photocatalytic Carbohydroxylation of α-Olefins

This protocol outlines the anti-Markovnikov carbohydroxylation of unactivated alkenes.

Materials:

  • α-Olefin substrate (e.g., 1-hexene)

  • Radical trap (e.g., benzylidenemalononitrile)

  • This compound

  • Photocatalyst (e.g., Mes-(tBu)₂Acr⁺*)

  • Acetonitrile (CH₃CN) and Water (H₂O)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine the α-olefin (0.6 mmol, 3.0 equiv), benzylidenemalononitrile (B1330407) (0.2 mmol, 1.0 equiv), this compound (0.04 mmol, 20 mol%), and the photocatalyst (0.01 mmol, 5 mol%).

  • Establish an inert atmosphere in the vessel.

  • Add a 10:1 mixture of acetonitrile and water (2.0 mL).

  • Stir the mixture at room temperature while irradiating with a blue LED lamp for 20 hours.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the primary alcohol.

Visualizations

Catalytic_Cycle_HAT cluster_photo Photocatalytic Cycle cluster_HAT HAT Cycle cluster_substrate Substrate Transformation PC PC PC_excited PC* PC->PC_excited hv (Blue LED) PC_reduced PC• PC_excited->PC_reduced SET N_Oxide 2,6-Cl₂Py-N-O N_Oxide_radical [2,6-Cl₂Py-N-O]•+ PC_excited->N_Oxide_radical Oxidation PC_reduced->PC SET N_Oxide->N_Oxide_radical N_Oxide_protonated [2,6-Cl₂Py-N-OH]+ N_Oxide_radical->N_Oxide_protonated HAT from R-H RH Substrate (R-H) N_Oxide_protonated->N_Oxide -H+ R_radical Alkyl Radical (R•) Product Product Product->PC_reduced Reduction Radical_Trap Radical Trap

Caption: Dual catalytic cycle for C-H functionalization.

Experimental_Workflow start Start reagents 1. Combine Substrate, this compound, and Photocatalyst in a Reaction Vessel start->reagents inert 2. Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Stir and Irradiate with Blue LEDs at Room Temperature solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 6. Quench Reaction and Concentrate monitoring->workup purification 7. Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for photoredox reactions.

References

Application Notes and Protocols: Substrate Scope for C-H Functionalization with 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for carbon-hydrogen (C-H) functionalization utilizing 2,6-dichloropyridine (B45657) N-oxide as a photoinduced hydrogen atom transfer (HAT) catalyst. This methodology offers a powerful tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.

Introduction

Direct C-H functionalization is a highly sought-after transformation in organic synthesis, as it allows for the conversion of ubiquitous C-H bonds into valuable functional groups, streamlining synthetic routes and enabling access to novel chemical space. Pyridine (B92270) N-oxides, particularly 2,6-dichloropyridine N-oxide, have emerged as effective catalysts for this purpose under photoredox conditions.[1][2] This system operates through a hydrogen atom transfer (HAT) mechanism, where a catalytically generated N-oxide radical cation abstracts a hydrogen atom from a substrate, which can then undergo a variety of functionalization reactions.[1][3]

The use of this compound in conjunction with a suitable photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Mes-Acr-MeClO₄), under visible light irradiation enables the functionalization of a broad range of substrates, including unactivated alkanes.[3] This protocol is noted for its operational simplicity and the ability to tune reactivity and selectivity through modification of the pyridine N-oxide catalyst.[1][2]

Reaction Mechanism and Workflow

The C-H functionalization process using this compound is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (PC*) then oxidizes the this compound to its corresponding radical cation. This highly reactive species abstracts a hydrogen atom from the substrate, generating an alkyl radical. This radical can then be trapped by a variety of radical acceptors to yield the functionalized product. The photocatalyst and the HAT catalyst are regenerated in the catalytic cycle.

A plausible catalytic cycle for the photoinduced C-H functionalization is depicted below:

Catalytic_Cycle cluster_photo Photocatalytic Cycle cluster_hat HAT Catalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Photocatalyst (PC.-) PC_star->PC_red SET HAT 2,6-Dichloropyridine N-oxide PC_red->PC SET Radical_Acceptor Radical Acceptor (Nu) HAT_cat_rad N-oxide Radical Cation HAT->HAT_cat_rad Oxidation HAT_H Protonated N-oxide HAT_cat_rad->HAT_H HAT from Substrate (R-H) Substrate Substrate (R-H) HAT_H->HAT Deprotonation Radical Alkyl Radical (R.) Substrate->Radical H-atom abstraction Product Functionalized Product (R-Nu) Radical->Product Radical Trapping

Caption: Catalytic cycle for photoinduced C-H functionalization.

Substrate Scope

The methodology demonstrates a broad substrate scope, effectively functionalizing a variety of C-H bonds. The following tables summarize the performance of the catalytic system with different classes of substrates. All yields are isolated yields unless otherwise noted.

Unactivated Alkanes

The reaction is effective for the C-H alkylation of various cyclic and acyclic alkanes.[3]

EntrySubstrateProductYield (%)
1Cyclohexane2-cyclohexyl-2-phenylmalononitrile85
2Cycloheptane2-cycloheptyl-2-phenylmalononitrile82
3Cyclooctane2-cyclooctyl-2-phenylmalononitrile90
4Adamantane2-(adamantan-1-yl)-2-phenylmalononitrile88 (tert-C-H)
5n-HexaneMixture of regioisomers75
Substrates with Heteroatoms

C-H bonds adjacent to heteroatoms such as oxygen and nitrogen are also suitable substrates for this transformation.[3]

EntrySubstrateProductYield (%)
1Tetrahydrofuran2-(tetrahydrofuran-2-yl)-2-phenylmalononitrile92
21,4-Dioxane2-(1,4-dioxan-2-yl)-2-phenylmalononitrile88
3N-Methylpyrrolidone2-(1-methyl-5-oxopyrrolidin-2-yl)-2-phenylmalononitrile78
4Diethyl ether2-(1-ethoxyethyl)-2-phenylmalononitrile85
Benzylic C-H Bonds

Benzylic C-H bonds are readily functionalized in good to excellent yields.[3]

EntrySubstrateProductYield (%)
1Toluene2,3-diphenylpropanenitrile88
2Ethylbenzene2-phenyl-3-phenylbutanenitrile91
3Cumene3-methyl-2-phenyl-3-phenylbutanenitrile95
4Tetralin2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-phenylmalononitrile89
Functionalization with Various Radical Acceptors

The generated alkyl radical can be trapped by a variety of radical acceptors, leading to different functionalities.[1]

EntrySubstrateRadical AcceptorFunctionalizationProductYield (%)
1CyclooctaneBenzalmalononitrileAlkylation2-cyclooctyl-2-phenylmalononitrile90
2CyclooctaneN-PhenylmaleimideAmination1-cyclooctyl-3-phenylpyrrolidine-2,5-dione65
3CyclooctaneAzidotrifluoromethylbenzeneAzidation1-azido-1-cyclooctylbenzene58
4CyclooctaneAllyl sulfoneAllylation(cyclooctylmethyl)sulfonylbenzene72

Experimental Protocols

General Procedure for Photocatalytic C-H Alkylation

The following is a general experimental procedure for the C-H alkylation of a substrate using this compound as the HAT catalyst.

G A 1. Add Substrate (1.0 mmol), This compound (0.05 mmol), Photocatalyst (Mes-Acr-MeClO4, 0.025 mmol), and Radical Acceptor (0.5 mmol) to an oven-dried vial. B 2. Add anhydrous solvent (e.g., CH3CN, 5 mL). A->B C 3. Degas the solution by sparging with an inert gas (e.g., Argon) for 15 minutes. B->C D 4. Irradiate the reaction mixture with a blue LED lamp (e.g., 450 nm) at room temperature. C->D E 5. Monitor the reaction by TLC or GC-MS. D->E F 6. Upon completion, concentrate the reaction mixture under reduced pressure. E->F G 7. Purify the crude product by column chromatography on silica (B1680970) gel. F->G

Caption: Experimental workflow for C-H alkylation.

Materials:

  • Substrate (e.g., alkane, ether, etc.)

  • This compound

  • Photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate)

  • Radical Acceptor (e.g., benzalmalononitrile)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Oven-dried reaction vial with a magnetic stir bar

  • Blue LED lamp

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol, 2.0 equiv), this compound (8.2 mg, 0.05 mmol, 10 mol%), the photocatalyst (e.g., Mes-Acr-MeClO₄, 11.8 mg, 0.025 mmol, 5 mol%), and the radical acceptor (e.g., benzalmalononitrile, 77 mg, 0.5 mmol, 1.0 equiv).

  • Add 5 mL of anhydrous acetonitrile (B52724) to the vial.

  • Seal the vial and degas the solution by sparging with argon for 15 minutes.

  • Place the reaction vial approximately 5 cm from a blue LED lamp and begin irradiation with stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Note: The optimal reaction conditions, including catalyst loading, solvent, and reaction time, may vary depending on the specific substrate and radical acceptor used.

Conclusion

The use of this compound as a photoinduced HAT catalyst provides a versatile and efficient method for the C-H functionalization of a wide range of organic molecules. The operational simplicity, broad substrate scope, and the ability to introduce various functional groups make this methodology a valuable tool for researchers in academia and industry, particularly in the field of drug development where late-stage functionalization is of paramount importance. Further exploration of different pyridine N-oxide derivatives may lead to even greater control over reactivity and selectivity in C-H functionalization reactions.

References

Application Notes and Protocols for 2,6-Dichloropyridine N-oxide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine N-oxide is a versatile heterocyclic compound that has gained significant attention in the field of organic synthesis and catalysis. Its unique electronic properties, stemming from the electron-withdrawing chlorine atoms and the N-oxide functional group, make it an effective organocatalyst and ligand in a variety of chemical transformations. Notably, it has emerged as a highly selective hydrogen atom transfer (HAT) catalyst in photoinduced C-H functionalization reactions, offering a powerful tool for late-stage modification of complex molecules, a critical aspect of drug development.[1] This document provides detailed protocols for the preparation of this compound stock solutions and their application in a representative catalytic reaction, along with essential safety and handling information.

Physicochemical and Safety Data

Proper handling of this compound is crucial due to its potential hazards. The following table summarizes its key physicochemical properties and the necessary safety precautions.

PropertyValue
Molecular Formula C₅H₃Cl₂NO
Molecular Weight 163.99 g/mol
Appearance White to off-white crystalline powder
Melting Point 138-142 °C
Solubility Soluble in chloroform, dichloromethane, and acetonitrile (B52724).[2][3]
Storage Temperature 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Safety Precautions: this compound is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Stock Solution of this compound in Acetonitrile

This protocol describes the preparation of a standard stock solution for use in catalytic reactions.

Materials and Equipment:

  • This compound (solid)

  • Anhydrous acetonitrile (CH₃CN)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Spatula

  • Weighing paper

  • Pipettes

  • Inert atmosphere (optional, but recommended for long-term storage)

Procedure:

  • Calculate the required mass: To prepare a 0.1 M solution, calculate the mass of this compound needed using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For 10 mL of a 0.1 M solution: 0.1 mol/L × 0.010 L × 163.99 g/mol = 0.164 g.

  • Weigh the compound: In a chemical fume hood, accurately weigh the calculated mass of this compound onto a piece of weighing paper using an analytical balance.

  • Dissolve the compound: Carefully transfer the weighed solid into the volumetric flask. Add a small amount of anhydrous acetonitrile to the flask and gently swirl to dissolve the solid.

  • Bring to volume: Once the solid is fully dissolved, add more anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at 2-8°C. For prolonged storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent degradation.

Protocol 2: Application in a Photoinduced C-H Functionalization Reaction

This protocol provides an example of how to use the prepared this compound stock solution in a photocatalytic reaction, based on established literature.[1]

Materials and Equipment:

  • Prepared 0.1 M stock solution of this compound in acetonitrile

  • Photocatalyst (e.g., Mes-Acr-MeClO₄)

  • Substrate for C-H functionalization (e.g., cyclooctane)

  • Radical trapping agent (e.g., benzylidenemalononitrile)

  • Anhydrous acetonitrile

  • Reaction vial (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

  • Blue LED lamp (λmax ≈ 456 nm)

  • Standard laboratory glassware

Procedure:

  • Set up the reaction: In a reaction vial equipped with a magnetic stir bar, add the photocatalyst, the substrate, and the radical trapping agent.

  • Add the catalyst solution: Using a pipette, add the required volume of the 0.1 M this compound stock solution to the reaction vial. The final concentration of the catalyst in the reaction mixture is typically in the range of 10-20 mol% relative to the limiting reagent.[1]

  • Add solvent: Add a sufficient volume of anhydrous acetonitrile to achieve the desired reaction concentration (e.g., 0.1 M).[1]

  • Degas the solution (if required): Depending on the specific reaction, it may be necessary to degas the solution by bubbling an inert gas (e.g., argon) through it for a few minutes to remove oxygen.

  • Initiate the reaction: Place the reaction vial on the magnetic stirrer and begin stirring. Position the blue LED lamp to irradiate the reaction mixture.

  • Monitor the reaction: Allow the reaction to proceed for the specified time (e.g., 12 hours), monitoring its progress by analytical techniques such as TLC, GC-MS, or NMR spectroscopy.[1]

  • Work-up and analysis: Once the reaction is complete, follow the appropriate work-up procedure to isolate and purify the desired product.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G A Calculate Mass B Weigh Compound A->B Required Amount C Dissolve in Solvent B->C Transfer Solid D Bring to Final Volume C->D Add Solvent E Homogenize Solution D->E Mix Thoroughly F Store Appropriately E->F Final Stock Solution G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Light) DCPNO_radical DCPNO Cation Radical PC_star->DCPNO_radical Oxidation PC_red Reduced PC PC_star->PC_red SET DCPNO 2,6-Dichloropyridine N-oxide R_radical Alkyl Radical (R.) DCPNO_radical->R_radical HAT DCPNOH Protonated DCPNO RH Alkane (R-H) Product Functionalized Product R_radical->Product + Radical Trap DCPNOH->DCPNO Deprotonation Trap Radical Trap PC_red->PC Regeneration

References

Troubleshooting & Optimization

minimizing deoxygenation of 2,6-Dichloropyridine N-oxide during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the undesired deoxygenation of 2,6-Dichloropyridine N-oxide during catalytic reactions.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Deoxygenated Product (2,6-Dichloropyridine)

When the primary goal is the deoxygenation of this compound, low yields of the corresponding pyridine (B92270) are a common issue. This guide provides a systematic approach to troubleshoot and optimize the reaction.

Troubleshooting Workflow

start Low/No Yield of 2,6-Dichloropyridine catalyst Step 1: Verify Catalyst Activity - Check catalyst loading - Test a fresh batch of catalyst - Ensure appropriate ligand is used start->catalyst reductant Step 2: Evaluate the Reductant - Confirm stoichiometry - Check for degradation of reductant - Consider a different reducing agent catalyst->reductant Catalyst OK conditions Step 3: Optimize Reaction Conditions - Adjust temperature (some methods are room temp, others require heat) - Vary solvent - Check reaction time reductant->conditions Reductant OK side_reactions Step 4: Analyze for Side Reactions - Check for chlorinated byproducts - Look for starting material recovery - Identify potential hydroxymethylation conditions->side_reactions Conditions Optimized solution Successful Deoxygenation side_reactions->solution Side Reactions Minimized

Caption: Troubleshooting workflow for low yield in deoxygenation.

Possible Causes and Solutions

Potential Cause Recommended Action
Inactive Catalyst Verify the catalyst loading and ensure it is appropriate for the chosen protocol. Use a fresh batch of catalyst to rule out degradation. For palladium-catalyzed reactions, ensure the correct phosphine (B1218219) ligand, such as dppf, is used, as others may be ineffective.[1]
Ineffective Reductant Confirm the stoichiometry of the reducing agent. Some reductants, like Hantzsch esters, are used in stoichiometric amounts.[2][3] If degradation is suspected, use a fresh supply. Consider switching to a different type of reductant (e.g., from a phosphine-based to a silane-based or photocatalytic system).
Suboptimal Reaction Conditions Reaction temperature and time can be critical. While some modern photocatalytic methods work at room temperature,[2][4] traditional methods may require heating.[1] The choice of solvent can also significantly impact the reaction outcome. Screen different solvents to find the optimal one for your specific catalytic system.
Competing Side Reactions Analyze the crude reaction mixture for byproducts. The presence of starting material may indicate an incomplete reaction. Formation of other compounds could point towards side reactions like chlorination or hydroxymethylation.
Problem 2: Formation of Undesired Byproducts

The formation of byproducts during the deoxygenation of this compound can complicate purification and reduce the yield of the desired product. This guide helps identify and mitigate common side reactions.

Common Byproducts and Mitigation Strategies

Byproduct Plausible Cause Suggested Mitigation Strategy
Chlorinated Pyridines (other than 2,6-dichloro) Use of certain phosphorus reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the C-2 position.[5]To avoid chlorination, use non-chlorinating deoxygenating agents such as triphenylphosphine (B44618) (PPh₃) or PCl₃ under carefully controlled conditions.[5]
Hydroxymethylated Pyridines In photocatalytic systems, the choice of solvent can lead to side reactions. For instance, using methanol (B129727) as a solvent can result in ortho-hydroxymethylation.[6]If deoxygenation is the sole desired outcome, use a non-participating solvent like acetone (B3395972) in photocatalytic reactions.[6]
Over-reduction Products While less common for this specific substrate, strong reducing conditions could potentially affect the chloro-substituents.Use milder and more chemoselective deoxygenation methods, such as visible light-mediated catalysis with Hantzsch esters, which are known to tolerate a wide range of functional groups.[2][3]

Logical Flow for Byproduct Troubleshooting

start Undesired Byproduct Formation identify Step 1: Identify the Byproduct (e.g., via NMR, MS) start->identify chlorinated Chlorinated Byproduct? identify->chlorinated hydroxymethylated Hydroxymethylated Byproduct? chlorinated->hydroxymethylated No change_reagent Action: Change Deoxygenating Agent (e.g., from POCl₃ to PPh₃) chlorinated->change_reagent Yes other Other Byproduct? hydroxymethylated->other No change_solvent Action: Change Solvent (e.g., from Methanol to Acetone) hydroxymethylated->change_solvent Yes milder_conditions Action: Use Milder/More Selective Method (e.g., Photocatalysis) other->milder_conditions Yes solution Clean Deoxygenation change_reagent->solution change_solvent->solution milder_conditions->solution

Caption: Troubleshooting guide for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for the deoxygenation of this compound?

A1: Several catalytic methods are available for the deoxygenation of pyridine N-oxides, which are applicable to this compound. These include:

  • Palladium Catalysis: A combination of a palladium source like Pd(OAc)₂ and a diphosphine ligand, often dppf, can be used with a trialkylamine as the reductant.[1]

  • Rhenium and Molybdenum Catalysis: Rhenium and molybdenum complexes have been employed as catalysts for deoxygenation, often in conjunction with a stoichiometric reductant.[7][8]

  • Photocatalysis: Visible light-mediated metallaphotoredox catalysis offers a mild and highly chemoselective method, often using Hantzsch esters as the reducing agent.[2][3][4] This approach is known for its tolerance of various functional groups.[2][3]

  • Iodide Catalysis: A sustainable method using iodide as a catalyst with formic acid as the reductant has been reported for heterocyclic N-oxides.[9]

Q2: How can I prevent deoxygenation when I want to perform another reaction on the this compound molecule?

A2: Minimizing deoxygenation as a side reaction requires careful selection of reaction conditions that are orthogonal to the N-O bond cleavage.

  • Choose Mild Conditions: Avoid high temperatures and strongly reducing environments if deoxygenation is not the desired outcome.

  • Protect the N-oxide: In some cases, the N-oxide can be used as a directing group for reactions on the pyridine ring. The choice of reagents is crucial to avoid its removal.

  • Avoid Reductive Reagents: Be mindful of reagents that can act as reductants. For instance, if performing a cross-coupling reaction, the choice of phosphine ligand and other additives should be made to avoid those known to promote deoxygenation.

Q3: Are there non-metal-catalyzed methods for deoxygenating this compound?

A3: Yes, several non-metal-catalyzed methods are available. These can be advantageous to avoid metal contamination in the final product.

  • Phosphorus-Based Reagents: Trivalent phosphorus compounds like triphenylphosphine (PPh₃) or trichlorophosphine (PCl₃) are classic reagents for this transformation.[5][7]

  • Iodide/Formic Acid System: This method uses iodide as a catalyst and formic acid as the terminal reductant, offering a more environmentally friendly option.[9]

  • Electrochemical Deoxygenation: An electrochemical approach has been developed that avoids the need for transition-metal catalysts and waste-generating reducing reagents.[3][10]

Q4: What is the role of the N-oxide in the reactivity of the pyridine ring?

A4: The N-oxide group significantly alters the electronic properties of the pyridine ring. It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, it activates the ring towards nucleophilic substitution. This altered reactivity can be strategically used in synthesis before the N-oxide is removed via deoxygenation.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Deoxygenation using Hantzsch Ester

This protocol is adapted from methods developed for the chemoselective deoxygenation of N-heterocyclic N-oxides.[2][3]

  • Preparation: In a reaction vessel, combine this compound (1.0 eq.), a suitable photocatalyst (e.g., an iridium or ruthenium complex, ~0.01-1 mol%), and a Hantzsch ester (1.1-1.5 eq.).

  • Solvent: Add a suitable solvent (e.g., acetonitrile (B52724) or DMF) to achieve the desired concentration.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the 2,6-Dichloropyridine.

Protocol 2: Palladium-Catalyzed Deoxygenation with Triethylamine (B128534)

This protocol is based on the method described by Fuentes and Clarke.[1]

  • Preparation: To a microwave vial, add this compound (1.0 eq.), Pd(OAc)₂ (0.03 eq.), and dppf (1,1'-bis(diphenylphosphino)ferrocene, 0.03 eq.).

  • Reagents: Add acetonitrile as the solvent, followed by triethylamine (3.0 eq.).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 140-160 °C for the specified time.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture, concentrate the filtrate, and purify by column chromatography.

Quantitative Data Summary

Method Catalyst/Reagent Reductant Temp. Yield of 2,6-Dichloropyridine Reference
PhotocatalyticThioxanthone (TX) / TfOHAcetoneRoom Temp97%[6]
Palladium-catalyzedPd(OAc)₂ / dppfTriethylamine140-160 °CHigh (General method)[1]
Rhenium-photocatalyzed[Re(4,4'-tBu-bpy)(CO)₃Cl]DIPEARoom Temp82% (for a related substrate)[11]

Note: Yields can be substrate-dependent. The provided data is for illustrative purposes based on the cited literature.

References

Technical Support Center: 2,6-Dichloropyridine N-oxide Mediated C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 2,6-Dichloropyridine N-oxide mediated C-H functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this C-H functionalization reaction?

A1: this compound serves as a highly effective hydrogen atom transfer (HAT) catalyst in photoinduced C-H functionalization reactions.[1][2] Upon single-electron oxidation by a photocatalyst, it forms a potent oxygen-centered radical capable of abstracting hydrogen atoms from a wide range of C-H substrates, including unactivated alkanes.[1][2][3][4][5] This catalytic approach is valuable for its ability to target strong C-H bonds.

Q2: My reaction yield is low. What are the common causes and how can I troubleshoot it?

A2: Low yields in this compound mediated C-H functionalization can stem from several factors. A systematic approach to troubleshooting is recommended.[6] Key areas to investigate include the integrity of your starting materials, the reaction setup, and the optimization of reaction conditions. Suboptimal parameters are a frequent cause of poor yields.[6] Refer to the troubleshooting guide below for a more detailed workflow.

Q3: How does the choice of photocatalyst affect the reaction?

A3: The photocatalyst is crucial for the single-electron oxidation of the pyridine (B92270) N-oxide to its active radical form. Acridinium-based photocatalysts, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Mes-Acr-MeClO4), are highly effective due to their high excited-state oxidizing power.[1][2] Other photocatalysts like iridium or ruthenium complexes have been shown to be ineffective for this specific transformation.[1]

Q4: Can I use other pyridine N-oxides, and how will that impact my reaction?

A4: Yes, the structure of the pyridine N-oxide catalyst can be tuned to alter reactivity and selectivity.[1][7][8] For instance, bulkier substituents on the pyridine N-oxide can lead to functionalization at less sterically hindered C-H sites.[1] However, modifications can also lead to lower HAT reactivities. Electron-donating substituents on the pyridine N-oxide generally result in lower catalytic activity.[1]

Q5: What are common side reactions to be aware of?

A5: A notable side reaction is the deoxygenation of the this compound.[1][2] This can diminish the catalytic efficiency and should be minimized. The formation of regioisomers and diastereoisomers can also occur, particularly with acyclic substrates.[1][2]

Troubleshooting Guide

Low or No Product Formation

If you are observing low or no formation of your desired product, consider the following troubleshooting steps:

1. Verify Reagent and Solvent Quality:

  • Pyridine N-oxide: Ensure the this compound is pure. Impurities can inhibit the reaction.

  • Substrate: Confirm the purity of your C-H substrate.

  • Photocatalyst: Use a high-purity photocatalyst. Degradation of the photocatalyst can lead to poor results.

  • Solvent: Use dry acetonitrile (B52724) (CH3CN) as the solvent. Water can negatively impact the reaction.[1][2]

2. Check Reaction Setup:

  • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radical intermediates by oxygen.

  • Light Source: Verify that the correct light source is being used. Blue LEDs (λmax ≈ 456 nm) are typically effective for acridinium-based photocatalysts.[1][2] Ensure the light source is positioned for optimal irradiation of the reaction mixture.

3. Optimize Reaction Conditions:

  • Catalyst Loading: While 20 mol% of this compound is often effective, reducing it to 10 mol% has been shown to decrease the yield.[1][2] Consider optimizing the loading for your specific substrate.

  • Temperature: These reactions are typically run at room temperature.[1][2] Significant deviations could affect the reaction rate and selectivity.

  • Reaction Time: The reaction time can influence the yield. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR) to determine the optimal time.

Experimental Protocols

General Procedure for Photoinduced C-H Alkylation

This protocol is a representative example for the alkylation of a C-H substrate using this compound as the HAT catalyst.

Materials:

  • C-H Substrate (e.g., Cyclooctane)

  • Radical Trap Reagent (e.g., Benzalmalononitrile)

  • This compound (HAT catalyst)

  • 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-MeClO4) (Photocatalyst)

  • Dry Acetonitrile (CH3CN)

  • Blue LED lamp (λmax ≈ 456 nm)

Procedure:

  • In a reaction vessel, combine the C-H substrate (e.g., 1.2 mmol, 3.0 equiv.), the radical trap reagent (0.4 mmol, 1.0 equiv.), this compound (20 mol%), and the photocatalyst (5 mol%).

  • Add dry acetonitrile (4.0 mL) to dissolve the reagents.

  • Seal the vessel and ensure an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED lamp for 12 hours at room temperature.

  • Upon completion, the reaction mixture can be analyzed and the product purified by standard chromatographic techniques.

Data Presentation

Table 1: Screening of Pyridine N-oxides for C-H Functionalization

EntryN-oxideBDE (O-H, kcal/mol)E½ ox (V vs SCE)Yield (%)
1This compound111.12.0696
2This compound (10 mol%)111.12.0681
3Methyl isonicotinate (B8489971) N-oxide106.71.9882
44-Nitropyridine N-oxide108.62.14<5
5Pyridine N-oxide105.21.7566

Reaction conditions: cyclooctane (B165968) (1.2 mmol, 3.0 equiv.), benzalmalononitrile (0.4 mmol, 1.0 equiv.), 20 mol% of N-oxide, and 5 mol% of photocatalyst in dry CH3CN (4.0 ml) under blue LED irradiation for 12 h. Yields determined by 1H NMR. Data sourced from ChemRxiv.[1]

Table 2: Scope of C-H Substrates with this compound

EntryC-H SubstrateProduct Yield (%)
1Cyclooctane96
2Adamantane85
3Tetrahydrofuran82
4Toluene75
5N-Phenylacetamide68

Combined isolated yields of isomers. Data sourced from ChemRxiv.[1]

Visualizations

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Purity (Substrate, N-oxide, Photocatalyst) start->reagent_check setup_check 2. Scrutinize Reaction Setup (Inert atmosphere, Light source) reagent_check->setup_check Reagents OK condition_check 3. Re-evaluate Reaction Conditions (Concentration, Temp, Time) setup_check->condition_check Setup Correct optimization Systematic Optimization condition_check->optimization Conditions Suboptimal success Improved Yield optimization->success

Caption: Troubleshooting workflow for low reaction yields.

Catalytic_Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Light) PC_star->PC SET N_Oxide 2,6-Cl2-Py-N-O N_Oxide_Radical [2,6-Cl2-Py-N-O]+• N_Oxide->N_Oxide_Radical SET from PC* N_Oxide_Radical->N_Oxide + H+ Substrate R-H (Substrate) Radical R• Substrate->Radical HAT by N-Oxide Radical Product Functionalized Product Radical->Product Trap Radical Trap Trap->Product

Caption: General catalytic cycle for C-H functionalization.

Structure_Activity node1 Pyridine N-oxide Structure Impact on Reaction node2 Electron Withdrawing Groups (e.g., -Cl) Increased HAT Reactivity node1:f1->node2:f0 node3 Electron Donating Groups Decreased Catalytic Activity node1:f1->node3:f0 node4 Sterically Bulky Groups Increased Selectivity for Less Hindered C-H bonds Lower overall reactivity node1:f1->node4:f0

Caption: Structure-activity relationship of pyridine N-oxide catalysts.

References

Technical Support Center: Overcoming Low Reactivity of Substrates with 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dichloropyridine N-oxide to overcome the low reactivity of various substrates in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in overcoming low substrate reactivity?

A1: this compound is primarily used as a potent hydrogen atom transfer (HAT) catalyst in photoredox-mediated reactions.[1][2] This allows for the functionalization of traditionally unreactive C-H bonds in substrates like alkanes. It can also act as an effective oxidant in other transformations, such as the gold-catalyzed oxidation of internal alkynes.[3]

Q2: How does this compound activate unreactive C-H bonds?

A2: Through a photoinduced process, this compound is oxidized to a highly electrophilic N-oxide radical cation. This potent radical species is capable of abstracting a hydrogen atom from a strong C-H bond, generating a substrate radical that can then undergo further functionalization.[1]

Q3: What are the advantages of using this compound over other HAT catalysts?

A3: this compound offers a combination of high reactivity, enabling the activation of strong C(sp³)–H bonds (BDEs ≥ 100 kcal/mol), and high selectivity, particularly for tertiary C-H bonds.[1] The presence of electron-withdrawing chloro-substituents enhances its efficacy compared to unsubstituted or electron-rich pyridine (B92270) N-oxides.[1]

Q4: Can this compound be used for reactions other than C-H functionalization?

A4: Yes, it is an effective oxidant in gold(I)-catalyzed oxidations of internal alkynes to produce α,β-diketoesters, 1,2,3-triketones, and α,β-diketoamides under mild conditions.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Material

Possible Cause 1.1: Inactive Catalyst/Reagent due to Moisture

  • Explanation: Pyridine N-oxides are known to be hygroscopic. Absorbed water can quench reactive intermediates and inhibit the catalytic cycle.

  • Troubleshooting Steps:

    • Ensure this compound is stored in a desiccator over a suitable drying agent.

    • If moisture contamination is suspected, dry the reagent before use. This can be achieved by azeotropic distillation with toluene (B28343) or by drying under high vacuum.

    • Use anhydrous solvents for the reaction. Ensure all glassware is thoroughly dried before use.

Possible Cause 1.2: Inefficient Light Source or Photoredox Catalyst Incompatibility (for C-H functionalization)

  • Explanation: The photoinduced activation of this compound requires a suitable photocatalyst and a light source of the appropriate wavelength.

  • Troubleshooting Steps:

    • Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the photoredox catalyst.

    • Ensure the photoredox catalyst has a sufficiently high excited-state oxidation potential to oxidize the this compound. Acridinium-based photocatalysts are often effective.[1]

    • Check the concentration of the photocatalyst; it is typically used in catalytic amounts (e.g., 1-5 mol%).

Possible Cause 1.3: Catalyst Poisoning (for Gold-Catalyzed Oxidations)

  • Explanation: In gold-catalyzed reactions, basic byproducts can coordinate to the gold catalyst and inhibit its activity.

  • Troubleshooting Steps:

    • The use of sterically hindered pyridine N-oxides like the 2,6-dichloro-substituted variant can minimize the coordination of the resulting pyridine byproduct to the gold center.[4]

    • In some cases, the addition of a stoichiometric amount of a non-coordinating acid (e.g., MsOH) can sequester the basic pyridine byproduct, although this may not be necessary with this compound.[4]

Issue 2: Formation of Significant Byproducts

Possible Cause 2.1: Deoxygenation of this compound

  • Explanation: A common side reaction is the deoxygenation of the N-oxide to form 2,6-Dichloropyridine. This reduces the concentration of the active catalyst and can complicate purification.

  • Troubleshooting Steps:

    • Optimize the reaction conditions, such as catalyst loading and reaction time, to favor the desired transformation over deoxygenation.

    • Monitor the reaction progress by techniques like TLC or LC-MS to minimize reaction times once the substrate is consumed.

    • Purification via column chromatography can typically separate the desired product from the 2,6-Dichloropyridine byproduct.

Possible Cause 2.2: Non-selective C-H Functionalization

  • Explanation: While this compound is selective for tertiary C-H bonds, reactions with substrates possessing multiple reactive sites can sometimes yield mixtures of isomers.[1]

  • Troubleshooting Steps:

    • Modifying the steric environment of the HAT catalyst can influence site selectivity. For functionalization at less sterically hindered sites, a bulkier pyridine N-oxide derivative might be beneficial.[1]

    • Careful analysis of the crude reaction mixture by ¹H NMR is recommended to determine the regioselectivity.[1]

Issue 3: Difficulties in Product Purification

Possible Cause 3.1: Co-elution of Product with 2,6-Dichloropyridine

  • Explanation: The byproduct 2,6-Dichloropyridine can sometimes have similar polarity to the desired product, making separation by column chromatography challenging.

  • Troubleshooting Steps:

    • Employ a different solvent system for chromatography to alter the relative elution of the components.

    • Consider an acidic wash during the workup to protonate and extract the basic 2,6-Dichloropyridine into the aqueous phase.

    • If the product is stable, recrystallization may be an effective purification method.

Possible Cause 3.2: Residual Gold Catalyst

  • Explanation: Traces of the gold catalyst may remain in the product after the reaction.

  • Troubleshooting Steps:

    • Pass the crude reaction mixture through a short plug of silica (B1680970) gel or celite to remove the catalyst before full purification.

    • Utilize specific scavengers for gold if trace amounts are a concern for downstream applications.

Data Presentation

Table 1: Quantitative Data for Photoinduced C-H Functionalization using this compound

SubstrateRadical TrapProductYield (%)
CyclooctaneBenzalmalononitrileAlkylated Cyclooctane96
AdamantaneBenzalmalononitrileAlkylated Adamantane85
CyclohexaneBenzalmalononitrileAlkylated Cyclohexane92
Isoamyl AlcoholBenzalmalononitrileAlkylated Isoamyl Alcohol75
4-MethyltetrahydropyranBenzalmalononitrileAlkylated 4-Methyltetrahydropyran88

Data sourced from a study on photoinduced C-H functionalization.[1]

Table 2: Quantitative Data for Gold-Catalyzed Oxidation of Internal Alkynes using this compound

Alkyne SubstrateProduct TypeYield (%)
Diphenylacetylene1,2-Diketone (Benzil)95
1-Phenyl-1-propyne1,2-Diketone88
4-Octyne1,2-Diketone85
Ethyl 3-phenylpropiolateα,β-Diketoester92
N,N-Diethyl-3-phenylpropiolamideα,β-Diketoamide89

Yields are representative for the specified product classes.

Experimental Protocols

Protocol 1: General Procedure for Photoinduced C-H Alkylation of Alkanes

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkane substrate (1.5 mmol), the radical trap (e.g., benzalmalononitrile, 0.5 mmol), this compound (0.1 mmol, 20 mol%), and the photoredox catalyst (e.g., Mes-Acr-MeClO₄, 0.025 mmol, 5 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., acetonitrile, 5.0 mL) via syringe.

  • Stir the reaction mixture under irradiation with a blue LED lamp (e.g., 450 nm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired alkylated product.

Protocol 2: General Procedure for Gold-Catalyzed Oxidation of Internal Alkynes

  • To a reaction vial, add the internal alkyne (0.2 mmol), this compound (0.24 mmol, 1.2 equiv.), and a gold(I) catalyst (e.g., IPrAuCl/AgSbF₆, 2-5 mol%).

  • Add a suitable solvent (e.g., dichloroethane, 1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pass the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., dichloromethane) to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1,2-dicarbonyl compound.

Visualizations

HAT_Mechanism cluster_pc_cycle cluster_hat_cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Light (hν) PC->PC_excited DCPNO_radical DCPNO Radical Cation PC_reduced Reduced PC PC_excited->PC_reduced SET PC_excited->PC_reduced DCPNO 2,6-Dichloropyridine N-oxide DCPNO->DCPNO_radical Oxidation DCPNO->DCPNO_radical Substrate_radical Substrate Radical (R.) DCPNO_radical->Substrate_radical HAT Protonated_DCPNO Protonated DCPNO DCPNO_radical->Protonated_DCPNO Substrate Substrate (R-H) Functionalized_Product Functionalized Product Substrate_radical->Functionalized_Product + Radical Trap Protonated_DCPNO->DCPNO Deprotonation Protonated_DCPNO->DCPNO Radical_Trap Radical Trap PC_reduced->PC SET PC_reduced->PC

Caption: Photoinduced Hydrogen Atom Transfer (HAT) Catalytic Cycle.

Gold_Catalysis_Workflow Start Start: Reaction Setup Reaction Gold-Catalyzed Oxidation Start->Reaction Add Alkyne, DCPNO, Au Catalyst, Solvent Heat to specified temperature Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Take aliquots periodically Monitoring->Reaction Incomplete Workup Workup: Catalyst Removal Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Filter through silica/celite plug Product Final Product Purification->Product

Caption: Experimental Workflow for Gold-Catalyzed Alkyne Oxidation.

References

Technical Support Center: Purification of Products from 2,6-Dichloropyridine N-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,6-Dichloropyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities largely depend on the specific reaction being performed. However, they typically include:

  • Unreacted this compound: Due to incomplete reactions.

  • Deoxygenated starting material: Reduction of the N-oxide back to 2,6-Dichloropyridine can occur.

  • Hydrolysis products: If water is present, nucleophilic substitution of the chloro groups with hydroxide (B78521) can occur.

  • Solvent adducts: Some reactive intermediates may be trapped by the solvent.

  • Side-products from nucleophilic substitution: In reactions with nucleophiles, regioisomers or di-substituted products might form.

  • Catalyst residues: In cross-coupling reactions, residual palladium or other metal catalysts may be present.

  • Homocoupling byproducts: In Suzuki coupling reactions, self-coupling of the boronic acid can be a significant byproduct.[1][2][3]

Q2: My purified product is a colored oil or solid, but it is expected to be colorless. What could be the cause?

A2: Discoloration often points to the presence of trace impurities or degradation products. Prolonged exposure to air and light can lead to the formation of colored byproducts for many pyridine (B92270) derivatives. It is advisable to analyze the sample for purity using techniques like LC-MS or NMR spectroscopy to identify the contaminants. Storing the compound under an inert atmosphere and protected from light can help prevent discoloration.

Q3: Which purification technique is most suitable for my product derived from this compound?

A3: The optimal purification method depends on the physicochemical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For polar N-oxide products, silica (B1680970) gel or Florisil can be effective stationary phases.[4]

  • Recrystallization: This is an excellent method for obtaining highly pure solid products, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: This is highly effective for separating basic pyridine products from neutral or acidic impurities.

  • Distillation: This is suitable for liquid products with sufficient thermal stability and a boiling point distinct from impurities.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Product is stuck on the silica gel column. The product is highly polar and strongly adsorbs to the acidic silica gel.- Use a more polar eluent system (e.g., a gradient of dichloromethane (B109758) and methanol).- Consider using a different stationary phase like Florisil or alumina.[4]- Add a small amount of a volatile base like triethylamine (B128534) to the eluent to reduce tailing and improve elution.
Poor separation between the product and impurities. The polarity of the product and impurities are very similar.- Optimize the eluent system by trying different solvent mixtures.- Use a longer column or a stationary phase with a smaller particle size for higher resolution.- Consider high-performance liquid chromatography (HPLC) for difficult separations.
Product appears to be decomposing on the column. The product is sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like alumina.- Deactivate the silica gel by treating it with a base before use.- Minimize the time the product spends on the column by using a faster flow rate.
Crystallization Issues
ProblemPossible CauseSuggested Solution
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may be inappropriate.- Add a small amount of solvent to dissolve the oil, then allow it to cool slowly.- Try a different crystallization solvent or a mixture of solvents.- Use a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the product is highly soluble in the chosen solvent.- Slowly evaporate the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.
Crystals are impure. Impurities are co-crystallizing with the product.- Perform a hot filtration to remove any insoluble impurities before cooling.- Ensure the cooling process is slow to allow for selective crystallization.- A second recrystallization step may be necessary to achieve higher purity.
Suzuki Coupling Purification Issues
ProblemPossible CauseSuggested Solution
Difficult to separate the product from the boronic acid homocoupling byproduct. The homocoupling product has a similar polarity to the desired product.- Optimize the reaction conditions to minimize homocoupling, such as ensuring thorough degassing to remove oxygen.[3]- Use boronic esters (e.g., pinacol (B44631) esters) which are less prone to homocoupling.[5]- Carefully optimize the column chromatography eluent system for better separation.
Product is contaminated with palladium catalyst. The palladium catalyst was not fully removed during the work-up.- Filter the reaction mixture through a pad of Celite® or silica gel after the reaction is complete.- Perform an aqueous wash with a solution of a chelating agent like EDTA.- Consider using a palladium scavenger resin.

Experimental Protocols

Protocol 1: Purification of 2-Amino-6-chloropyridine N-oxide by Flash Chromatography

This protocol is a general guideline for the purification of a nucleophilic substitution product.

  • Work-up:

    • After the reaction is complete, concentrate the crude reaction mixture to remove volatile organics.

    • If a high-boiling solvent like DMF was used, it may be necessary to perform an aqueous workup. Add ethyl acetate (B1210297) and wash with water (2 x 10 mL) and brine (10 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.[4]

  • Flash Chromatography:

    • Stationary Phase: Florisil® or silica gel.

    • Eluent: A gradient of dichloromethane (DCM) to 5% ethyl acetate in DCM is a good starting point.[4]

    • Procedure:

      • Prepare a slurry of the stationary phase in the initial eluent and pack the column.

      • Dissolve the crude product in a minimal amount of DCM.

      • Load the sample onto the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of 2-Aryl-6-chloropyridine N-oxide by Column Chromatography and Recrystallization

This protocol is suitable for products from Suzuki coupling reactions.

  • Work-up:

    • After the reaction, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent: A mixture of DCM, acetone, and methanol (B129727) (e.g., 90:8:2) can be effective.[6]

    • Procedure:

      • Follow the general procedure for flash chromatography as described in Protocol 1.

  • Recrystallization:

    • Dissolve the solid obtained from column chromatography in a minimal amount of a hot solvent mixture (e.g., heptane (B126788) and toluene).[6]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table summarizes representative yields and purities for the synthesis and purification of this compound and a representative downstream product.

CompoundReaction TypePurification MethodYield (%)Purity (%)Reference
This compoundOxidation of 2,6-DichloropyridinepH adjustment and filtration9097[7]
N-(4-Chlorophenyl)pyridin-2-amineAmination of Pyridine N-oxideAqueous wash and concentration71Not Specified[4]
2-(p-Tolyl)pyridine N-oxideDirect ArylationColumn Chromatography & Recrystallization7099 (by HPLC)[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction This compound + Reagents concentrate Concentrate reaction->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis product Pure Product analysis->product troubleshooting_logic start Low Yield or Impure Product check_reaction Was the reaction complete? start->check_reaction Yes Yes Yes check_reaction->Yes No No No check_reaction->No check_workup Was the work-up procedure appropriate? check_workup->Yes check_workup->No check_purification Is the purification method optimal? check_purification->Yes check_purification->No optimize_reaction Optimize reaction conditions (temperature, time, reagents) optimize_reaction->start modify_workup Modify extraction or washing steps modify_workup->start optimize_purification Optimize purification (chromatography eluent, recrystallization solvent) optimize_purification->start success High Yield, Pure Product Yes->check_workup Yes->check_purification Yes->success No->optimize_reaction No->modify_workup No->optimize_purification

References

identifying and characterizing side products in 2,6-Dichloropyridine N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloropyridine (B45657) N-oxide. The information is designed to help identify and characterize common side products, optimize reaction conditions, and ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing 2,6-Dichloropyridine N-oxide using m-CPBA and I'm having trouble removing a persistent impurity. What is this likely to be and how can I remove it?

A1: The most common side product in the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) is m-chlorobenzoic acid .[1] This byproduct is formed from the reduction of m-CPBA during the oxidation of the pyridine (B92270) nitrogen.

Troubleshooting:

  • Aqueous Workup: A common and effective method for removing m-chlorobenzoic acid is to wash the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic wash will deprotonate the carboxylic acid, forming the corresponding carboxylate salt which is soluble in the aqueous layer and can be separated.

  • Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.

  • Chromatography: If the above methods are not completely effective, flash column chromatography can be used to separate the desired N-oxide from the acidic byproduct.

Q2: My reaction using this compound is giving a significant amount of 2,6-dichloropyridine as a byproduct. Why is this happening and how can I prevent it?

A2: The formation of 2,6-dichloropyridine is a common issue and results from the deoxygenation of the N-oxide. This can be a desired transformation in some cases, but an unwanted side reaction in others, particularly when the N-oxide is used as an oxidant or for other functionalizations. For some pyridine N-oxide derivatives, this deoxygenation can be a significant side reaction.

Troubleshooting:

  • Choice of Reagents: Avoid using reagents that are known to cause deoxygenation of pyridine N-oxides. These can include certain reducing agents, phosphines, and some transition metal complexes.

  • Reaction Conditions: Elevated temperatures can sometimes promote deoxygenation. If possible, running the reaction at a lower temperature may help to minimize this side product.

  • Protecting Groups: In some instances, the N-oxide functionality itself can be considered a protecting group that activates the pyridine ring for certain reactions. If the desired transformation is on the ring and not dependent on the N-oxide's oxidizing ability, subsequent deoxygenation might be a planned step. If deoxygenation is interfering with the primary reaction, a different synthetic strategy may be needed.

Q3: I am performing a nucleophilic substitution on this compound and I am seeing a new, more polar spot on my TLC. What could this be?

A3: A more polar byproduct in nucleophilic substitution reactions of this compound is likely a hydroxylated pyridine N-oxide , such as 2-chloro-6-hydroxypyridine N-oxide. This can arise from the reaction with water present in the reaction mixture or during aqueous workup, especially if the reaction conditions are harsh or prolonged.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use to minimize the presence of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.

  • Controlled Workup: During the workup, minimize the contact time with aqueous solutions, especially if they are basic. Neutralize the reaction mixture carefully and extract the product promptly.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup to avoid the introduction of water altogether. This could involve direct filtration of the reaction mixture or removal of the solvent under reduced pressure followed by purification.

Troubleshooting Guides

Issue 1: Low Yield in Functionalization Reactions

Low yields in reactions aimed at functionalizing the pyridine ring of this compound can be a significant challenge. A systematic approach to troubleshooting is recommended.

Low_Yield_Troubleshooting start Low Yield Observed reagents 1. Check Starting Material and Reagent Purity start->reagents conditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions side_reactions 3. Identify Side Products (TLC, LC-MS, NMR) conditions->side_reactions deoxygenation Deoxygenation to 2,6-Dichloropyridine? side_reactions->deoxygenation Common Issue hydrolysis Hydrolysis to Hydroxylated Byproducts? side_reactions->hydrolysis Possible Issue optimize 4. Optimize Reaction Parameters deoxygenation->optimize hydrolysis->optimize solution Improved Yield optimize->solution

Caption: A logical workflow for troubleshooting low yields in this compound functionalization reactions.

Issue 2: Formation of Multiple Products in Nucleophilic Aromatic Substitution (SNAr)

The presence of two chlorine atoms on the pyridine ring allows for the possibility of mono- and di-substitution, leading to a mixture of products.

SNAr_Selectivity start SNAr Reaction Setup reagents This compound + Nucleophile start->reagents conditions Reaction Conditions reagents->conditions mono_sub Mono-substituted Product conditions->mono_sub 1 eq. Nucleophile Lower Temperature di_sub Di-substituted Product conditions->di_sub >2 eq. Nucleophile Higher Temperature control Control Stoichiometry and Temperature mono_sub->control di_sub->control

Caption: Factors influencing selectivity in nucleophilic aromatic substitution reactions of this compound.

Quantitative Data on Side Product Formation

Reaction TypeSide ProductTypical Yield (%)Conditions Favoring Formation
Synthesis (Oxidation with m-CPBA)m-Chlorobenzoic AcidUp to stoichiometricIncomplete basic workup
C-H Functionalization2,6-DichloropyridineCan be significant (e.g., up to 42% for a related pyridine N-oxide)Presence of reducing agents, elevated temperatures
Nucleophilic Substitution2-Chloro-6-hydroxypyridine N-oxideVariablePresence of water, prolonged reaction times, harsh workup

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized m-Chlorobenzoic Acid Impurity

Objective: To synthesize this compound while effectively removing the m-chlorobenzoic acid byproduct.

Materials:

  • 2,6-Dichloropyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 2,6-dichloropyridine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ solution to quench the excess m-CPBA and neutralize the m-chlorobenzoic acid. Be cautious of gas evolution.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

mCPBA_Workup start Reaction Mixture (this compound, m-CPBA, m-chlorobenzoic acid) wash1 Wash with sat. NaHCO₃ (aq) start->wash1 separation1 Separate Layers wash1->separation1 aqueous1 Aqueous Layer (Sodium m-chlorobenzoate) separation1->aqueous1 Discard organic1 Organic Layer separation1->organic1 wash2 Wash with Brine organic1->wash2 separation2 Separate Layers wash2->separation2 organic2 Organic Layer (Purified Product) separation2->organic2 dry Dry (MgSO₄) and Concentrate organic2->dry final_product This compound dry->final_product

Caption: Experimental workflow for the purification of this compound.

Protocol 2: Minimizing Deoxygenation in a C-H Functionalization Reaction

Objective: To perform a C-H functionalization reaction on a substrate using this compound as a hydrogen atom transfer (HAT) catalyst while minimizing its deoxygenation to 2,6-dichloropyridine.

Materials:

  • Substrate with C-H bond to be functionalized

  • This compound (catalyst)

  • Photocatalyst (e.g., an acridinium (B8443388) salt)

  • Radical trapping agent

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up the reaction in a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Use freshly distilled and degassed solvent to minimize dissolved oxygen.

  • Add the substrate, this compound, photocatalyst, and radical trapping agent to the flask.

  • Irradiate the reaction mixture with a light source appropriate for the chosen photocatalyst at room temperature.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of a less polar spot corresponding to 2,6-dichloropyridine.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Note: The choice of photocatalyst, solvent, and light source is crucial and should be optimized for the specific transformation. The key to minimizing deoxygenation is to ensure the catalytic cycle that regenerates the N-oxide is efficient and that alternative reductive pathways are suppressed.

Deoxygenation_Pathway N_oxide This compound desired_path Desired Catalytic Cycle (e.g., HAT) N_oxide->desired_path Productive Pathway side_path Undesired Deoxygenation N_oxide->side_path Side Reaction product Functionalized Product desired_path->product side_product 2,6-Dichloropyridine side_path->side_product

Caption: Competing reaction pathways for this compound in a catalytic reaction.

References

Technical Support Center: Catalyst Loading Optimization for 2,6-Dichloropyridine N-oxide in HAT Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered when using 2,6-Dichloropyridine N-oxide in Hydrogen Atom Transfer (HAT) catalysis.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing the desired product, or the yield is significantly lower than expected. What are the potential causes and how can I resolve this?

Answer: Low or no product yield in HAT catalysis with this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Deactivation This compound can undergo deoxygenation, reducing its catalytic activity.[1] Consider increasing the catalyst loading. Loadings of 20 mol% are often effective.[1][2]
Inefficient Photocatalyst The choice of photocatalyst is critical for the single-electron oxidation of the pyridine (B92270) N-oxide.[2][3][4] Ensure you are using an appropriate photocatalyst, such as an acridinium (B8443388) salt (e.g., Mes-Acr-MeClO4), and that its loading is optimized (typically around 5 mol%).[2]
Inadequate Light Source The photocatalyst requires excitation with a specific wavelength of light. Ensure your light source (e.g., blue LEDs) is functional and provides the appropriate wavelength and intensity to activate the photocatalyst.
Poor Catalyst Solubility If the this compound or the photocatalyst is not fully dissolved, the effective concentration in the reaction mixture will be lower than anticipated.[5] Ensure complete dissolution in your chosen solvent. You may need to sonicate the mixture or choose a more suitable solvent.
Presence of Quenchers Impurities in the reagents or solvent can quench the excited state of the photocatalyst. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by oxygen.
Substrate Reactivity The C-H bond you are targeting may be too strong for the catalytic system. The reactivity of this compound is generally suitable for unactivated C(sp³)–H bonds with BDEs ≥ 100 kcal/mol.[1]
Issue 2: Poor Site-Selectivity

Question: My reaction is producing a mixture of regioisomers or is not selective for the desired C-H bond. How can I improve the site-selectivity?

Answer: Achieving high site-selectivity is a common challenge in C-H functionalization. The following points can help you enhance the selectivity of your reaction.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inherent Substrate Reactivity The substrate may possess multiple C-H bonds with similar bond dissociation energies (BDEs). This compound shows good selectivity for tertiary C-H bonds in substrates like adamantane.[6]
Catalyst Structure The structure of the pyridine N-oxide catalyst can be modified to tune the site-selectivity of the reaction. While this compound is a good starting point, other substituted pyridine N-oxides might offer improved selectivity for your specific substrate.[1]
Reaction Conditions Subtle changes in reaction conditions such as temperature and solvent can sometimes influence selectivity. A systematic optimization of these parameters may be beneficial.
Issue 3: Catalyst Degradation or Instability

Question: I suspect my this compound catalyst is degrading during the reaction. What are the signs and how can I mitigate this?

Answer: Catalyst stability is crucial for efficient and reproducible HAT catalysis. Here are some insights into potential degradation pathways and solutions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Deoxygenation As mentioned, deoxygenation of the pyridine N-oxide is a known deactivation pathway.[1] This can be monitored by techniques like ¹H NMR spectroscopy by observing the formation of 2,6-dichloropyridine. Using a higher initial loading of the catalyst can help compensate for this degradation.[1][2]
Reaction with Byproducts Reaction byproducts can sometimes react with the catalyst, leading to its deactivation.[7] Following the reaction progress by techniques like TLC or LC-MS can help identify the formation of significant byproducts.
Thermal Degradation Although many photoredox reactions are run at room temperature, localized heating from the light source can occur. Ensure adequate cooling of the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the typically recommended catalyst loading for this compound in HAT catalysis?

A1: Due to potential catalyst deactivation via deoxygenation, a relatively high loading of this compound is often employed. A common starting point is 20 mol%.[1][2] However, the optimal loading may vary depending on the specific substrate and reaction conditions, and it is advisable to screen a range of catalyst concentrations.

Q2: How does this compound function as a HAT catalyst?

A2: In a dual HAT/photoredox catalytic cycle, the photocatalyst, upon excitation by light, oxidizes the this compound to generate a highly electrophilic N-oxy radical. This radical is a potent hydrogen atom abstractor that can cleave C-H bonds, generating an alkyl radical from the substrate.[1][2]

Q3: Can I use other pyridine N-oxide derivatives as the HAT catalyst?

A3: Yes, the electronic properties of the pyridine N-oxide influence its reactivity and selectivity. Electron-withdrawing substituents, such as the two chlorine atoms in this compound, are generally beneficial for the catalytic activity.[1] However, tuning the substituents on the pyridine N-oxide ring is a valid strategy to optimize the reaction for a specific substrate.[1][6]

Q4: What is the role of the acridinium photocatalyst?

A4: The acridinium photocatalyst (e.g., Mes-Acr-MeClO₄) is responsible for the single-electron oxidation of the this compound to generate the key N-oxy radical intermediate.[2][3][4] Its strong oxidizing ability in the excited state is crucial for initiating the catalytic cycle.[2]

Experimental Protocols

General Procedure for C-H Alkylation using this compound

This protocol is a general guideline for a C-H alkylation reaction. Optimization of stoichiometry, concentration, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (HAT catalyst)

  • 9-Mesityl-10-methylacridinium perchlorate (B79767) (Mes-Acr-MeClO₄, photocatalyst)

  • C-H substrate

  • Alkene (radical acceptor, e.g., benzylidene malononitrile)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

  • Blue LED light source

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the C-H substrate (e.g., 1.5 mmol, 3.0 equiv.), the alkene (0.5 mmol, 1.0 equiv.), this compound (0.1 mmol, 20 mol%), and the photocatalyst (0.025 mmol, 5 mol%).

  • Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M with respect to the alkene).

  • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Seal the reaction vessel and place it at a fixed distance from the blue LED light source. Ensure consistent cooling with a fan to maintain a constant temperature.

  • Irradiate the reaction mixture with stirring for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle for C-H Functionalization

HAT_Catalytic_Cycle Proposed HAT/Photoredox Dual Catalytic Cycle cluster_hat HAT Catalyst Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Blue LED) PC_red Reduced PC PC_star->PC_red SET HAT_rad N-oxy radical (I) PC_red->PC Oxidation HAT_cat 2,6-Dichloropyridine N-oxide HAT_cat->HAT_rad Oxidation HAT_H Protonated N-oxide (II) HAT_rad->HAT_H Alkyl_rad Alkyl radical (R.) (III) HAT_rad->Alkyl_rad HAT HAT_H->HAT_cat Deprotonation Substrate Substrate (R-H) Substrate->Alkyl_rad Rad_add Radical Adduct (IV) Alkyl_rad->Rad_add Addition Alkene Alkene Alkene->Rad_add Carbanion Carbanion (V) Rad_add->Carbanion Reduction Product Product Carbanion->Product Protonation

Caption: Dual catalytic cycle for HAT C-H functionalization.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_catalyst Check Catalyst Loading & Purity start->check_catalyst increase_loading Increase 2,6-Dichloropyridine N-oxide loading (e.g., to 20 mol%) check_catalyst->increase_loading Loading/Purity Issue check_photocat Verify Photocatalyst & Light Source check_catalyst->check_photocat OK increase_loading->check_photocat confirm_photocat Confirm photocatalyst identity, purity, and loading (e.g., 5 mol%) check_photocat->confirm_photocat Photocatalyst Issue check_conditions Review Reaction Conditions check_photocat->check_conditions OK check_light Ensure correct wavelength and functionality of light source confirm_photocat->check_light check_light->check_conditions degas Ensure proper degassing (inert atmosphere) check_conditions->degas Atmosphere/Solvent Issue check_substrate Evaluate Substrate Reactivity check_conditions->check_substrate OK solvent Check solvent purity and catalyst solubility degas->solvent solvent->check_substrate bde Consider C-H bond dissociation energy check_substrate->bde Substrate Issue success Yield Improved check_substrate->success OK bde->success

Caption: A logical workflow for troubleshooting low yields.

References

effect of solvent on the efficiency of 2,6-Dichloropyridine N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,6-Dichloropyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The choice of solvent is crucial and can significantly impact reaction efficiency, selectivity, and even the product outcome. Key factors to consider include:

  • Solvent Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the dissolution of reactants and stabilize charged intermediates or transition states. For nucleophilic aromatic substitution (SNAr) reactions, non-polar, aprotic solvents with low hydrogen bond basicity often favor substitution at the ortho-position.

  • Reactant and Reagent Solubility: Ensure all components of the reaction are sufficiently soluble in the chosen solvent to allow for a homogeneous reaction mixture. This compound itself is soluble in chloroform.

  • Reaction Type: The optimal solvent is highly dependent on the specific transformation. For instance, in visible light-induced reactions, acetone (B3395972) is optimal for deoxygenation, while methanol (B129727) leads to hydroxymethylation.

  • Potential for Side Reactions: Some solvents can participate in the reaction, leading to undesired byproducts. It is essential to choose a solvent that is inert under the reaction conditions.

Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A2: Low yields in reactions involving this compound can stem from several factors. Here is a troubleshooting guide:

  • Sub-optimal Solvent: As discussed in Q1, the solvent plays a critical role. If you are experiencing low yields, consider screening a range of solvents with varying polarities and proticities.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, you may need to adjust the temperature, reaction time, or reagent stoichiometry.

  • Product Decomposition: The desired product may be unstable under the reaction or work-up conditions. Consider performing the reaction at a lower temperature or using milder work-up procedures.

  • Impure Starting Materials: Ensure the purity of your this compound and other reagents, as impurities can interfere with the reaction.

  • Moisture or Air Sensitivity: Some reactions require anhydrous and inert conditions. Ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Q3: How does the solvent affect the regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of substituted 2,6-Dichloropyridine N-oxides?

A3: For substituted 2,6-Dichloropyridine N-oxides, the solvent can have a profound effect on which of the two chlorine atoms is substituted. Non-polar, aprotic solvents with low hydrogen bond basicity tend to favor substitution at the chlorine atom ortho to the substituent. This is believed to be due to the coordination of the counter-ion of the nucleophile with the substituent, leading to a cyclic transition state that directs the nucleophile to the ortho position. In more polar or protic solvents, this directing effect can be diminished due to solvation of the counter-ion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion Inappropriate solvent selection leading to poor solubility or unfavorable reaction kinetics.Screen a range of solvents with varying polarities (e.g., Dichloromethane (B109758), Acetone, Methanol, Toluene, DMSO). Refer to the data tables for guidance on solvent effects for specific reaction types.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Inactive catalyst or reagents.Use fresh, high-purity reagents and catalysts.
Formation of multiple products Lack of regioselectivity due to solvent effects.For SNAr, consider using non-polar, aprotic solvents to enhance ortho-selectivity.
Side reactions with the solvent.Choose a more inert solvent. For example, if hydroxymethylation is observed when deoxygenation is desired in a visible-light reaction, switch from methanol to acetone.[1]
Product decomposition during work-up Product instability in acidic or basic aqueous solutions.Use a neutral aqueous wash during extraction. Test the stability of your product to the work-up conditions on a small scale before processing the entire batch.
Product volatility.Use caution during solvent removal (rotoevaporation). Check the solvent in the rotovap trap for your product.

Data Presentation

Table 1: Effect of Solvent on Visible Light-Induced Reactions of 4-Phenylpyridine N-oxide (a model substrate) [1]

EntrySolventDesired ProductYield (%)
1Acetone Deoxygenation77
2CH3CNDeoxygenation53
3DCMDeoxygenation45
4CH3OH Hydroxymethylation72
5CH3CH2OHHydroxymethylation65
6n-PrOHHydroxymethylation58

This table illustrates the divergent reactivity based on solvent choice in a related pyridine (B92270) N-oxide system, providing a strong rationale for careful solvent selection.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[2]

Materials:

  • 2,6-Dichloropyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 50g of 2,6-Dichloropyridine in 400ml of dichloromethane at 0-5 °C with stirring.

  • Slowly add 87.5g of m-chloroperoxybenzoic acid at 0 °C.

  • Allow the mixture to stir at 20-25 °C for 24 hours. Monitor the reaction by TLC (DCM/MeOH = 10:1) to confirm the complete consumption of m-CPBA.

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add 800mL of water to the residue and stir. A large amount of white solid (m-chlorobenzoic acid) will precipitate.

  • Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.

  • Filter the mixture and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain a viscous paste.

  • Dry the paste under vacuum for 2-3 hours to yield this compound as a pale yellow crystalline powder. The reported yield is approximately 90% with a purity of 97%.[2]

Protocol 2: Visible Light-Induced Deoxygenation of this compound

This protocol is based on a published procedure for the deoxygenation of pyridine N-oxides.[1]

Materials:

  • This compound

  • Thioxanthone (TX)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous acetone

  • 404 nm LEDs

Procedure:

  • To a reaction vessel, add this compound (33.0 mg, 0.2 mmol), thioxanthone (2.1 mg, 0.01 mmol, 5 mol%), and anhydrous acetone (10 mL).

  • Add trifluoromethanesulfonic acid (1.0 μL, 0.01 mmol, 5 mol%).

  • Seal the vessel and irradiate with 404 nm LEDs at room temperature under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and the product, 2,6-Dichloropyridine, purified by column chromatography (petroleum ether/dichloromethane = 10:1). A yield of 97% has been reported for this reaction.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Select Solvent based on Desired Outcome (e.g., Acetone for Deoxygenation) B Combine this compound, Photocatalyst (TX), and Acid (TfOH) in the chosen solvent A->B C Create Inert Atmosphere (Argon Purge) B->C D Irradiate with Visible Light (e.g., 404 nm LEDs) at RT C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction (if necessary) E->F G Solvent Removal (Rotary Evaporation) F->G H Purify Product (Column Chromatography) G->H

Caption: Experimental workflow for visible light-induced reactions.

solvent_effect_logic start Reaction of this compound solvent_choice Solvent Choice start->solvent_choice acetone Acetone (Aprotic) solvent_choice->acetone Visible Light, Photocatalyst methanol Methanol (Protic) solvent_choice->methanol Visible Light, Photocatalyst deoxygenation Favors Deoxygenation Pathway acetone->deoxygenation hydroxymethylation Favors Hydroxymethylation Pathway methanol->hydroxymethylation

Caption: Solvent-dependent reaction pathways.

References

managing reaction temperature to prevent degradation of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures to prevent the degradation of 2,6-Dichloropyridine (B45657) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when working with 2,6-Dichloropyridine N-oxide?

A1: The primary concern is its potential for thermal degradation, especially during exothermic reactions such as its synthesis via oxidation of 2,6-dichloropyridine. Uncontrolled temperature increases can lead to reduced yield, formation of impurities, and potentially hazardous runaway reactions.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely degradation products of this compound at elevated temperatures?

A3: Based on the thermal decomposition of other pyridine (B92270) N-oxides, likely degradation products include the parent pyridine (2,6-dichloropyridine) through deoxygenation, and potentially other rearranged or fragmented pyridine species.[1] In the presence of other reagents, side reactions can lead to a more complex mixture of byproducts.

Q4: How do the electron-withdrawing chloro- groups affect the stability of this compound?

A4: Electron-withdrawing groups, such as chlorine, can stabilize the pyridine N-oxide moiety by delocalizing the negative charge on the oxygen atom through resonance.[2] This increased stability generally makes the compound less prone to certain reactions compared to unsubstituted pyridine N-oxide, but it does not eliminate the risk of thermal decomposition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Low yield of this compound in synthesis Reaction temperature too high: Exceeding the optimal temperature range can lead to degradation of the product.Maintain strict temperature control, typically between 0-25°C, during the addition of the oxidizing agent.[3] Use an ice bath or a cryostat for efficient cooling.
Runaway reaction: The oxidation of pyridines is often highly exothermic.[4][5]Add the oxidizing agent (e.g., m-CPBA) slowly and portion-wise to control the rate of heat generation. Ensure vigorous stirring to dissipate heat evenly. Dilute the reaction mixture.
Formation of unknown impurities Side reactions due to excessive heat: High temperatures can promote alternative reaction pathways.Adhere to the recommended temperature profile for the specific protocol. Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of byproducts early.
Decomposition of the N-oxide: The product may be degrading under the reaction or workup conditions.Minimize the reaction time and avoid prolonged heating. During workup, use mild conditions and avoid high temperatures when removing solvents.
Reaction appears stalled or incomplete Insufficient temperature: While high temperatures are a concern, the reaction may not proceed efficiently if the temperature is too low.After the initial exothermic phase is controlled, it may be necessary to allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure complete conversion.[3]
Difficulty in isolating the pure product Presence of acidic byproducts: When using m-CPBA, the byproduct m-chlorobenzoic acid can complicate purification.During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidation of 2,6-dichloropyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2,6-dichloropyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve 2,6-dichloropyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add m-CPBA (typically 1.1 to 1.5 equivalents) to the stirred solution in small portions, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,6-dichloropyridine in DCM cool Cool to 0°C dissolve->cool add_mcpba Slowly add m-CPBA (maintain 0-5°C) cool->add_mcpba stir_cold Stir at 0-5°C add_mcpba->stir_cold stir_rt Stir at room temperature stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify dry->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_temp Was reaction temperature strictly controlled (0-25°C)? start->check_temp check_addition Was the oxidizing agent added slowly? check_temp->check_addition Yes high_temp High temperature likely caused degradation. check_temp->high_temp No check_time Was the reaction time sufficient? check_addition->check_time Yes fast_addition Rapid addition caused exotherm and degradation. check_addition->fast_addition No short_time Incomplete reaction. check_time->short_time No success Optimize conditions and repeat. check_time->success Yes, consider other factors high_temp->success fast_addition->success short_time->success

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 2,6-Dichloropyridine N-oxide Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of 2,6-Dichloropyridine (B45657) N-oxide. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction for the N-oxidation of 2,6-dichloropyridine is showing a significant drop in conversion rate after a few cycles. What are the likely causes?

A1: A decline in conversion efficiency is a classic sign of catalyst deactivation. The primary causes can be categorized as follows:

  • Poisoning: This occurs when impurities in your starting materials or solvents strongly adsorb to the active sites of the catalyst, rendering them inaccessible. For pyridine (B92270) N-oxidation systems, common poisons include sulfur compounds, and even excess reactants or the product itself can sometimes inhibit catalyst activity.

  • Fouling: The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface and within its pores can block access to the active sites.

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, which reduces the active surface area.

  • Leaching: The active metal or component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity. For instance, in titanosilicate catalysts, the active titanium atoms can be leached out under certain conditions.

Q2: I am using a titanium silicalite catalyst (e.g., TS-1 or Ti-MWW) with hydrogen peroxide for the N-oxidation, and the activity is decreasing. What is the most probable deactivation mechanism?

A2: For titanium silicalite catalysts in pyridine N-oxidation, the most common deactivation mechanisms are the leaching of framework titanium and the blocking of micropores. Leaching can be exacerbated by acidic conditions, which can hydrolyze the Si-O-Ti bonds.[1] Pore blocking is often caused by the deposition of bulky organic byproducts formed from side reactions.[2]

Q3: How can I regenerate my deactivated titanium silicalite catalyst?

A3: Deactivated titanium silicalite catalysts can often be regenerated. Two common methods are:

  • Calcination: A controlled thermal treatment in air (e.g., at 550°C for 5 hours) can burn off organic deposits (coke) that may be fouling the catalyst surface and pores.[2]

  • Solvent Washing: Washing the catalyst with a suitable solvent, such as isopropyl alcohol or a dilute hydrogen peroxide solution, can help remove adsorbed byproducts from the catalyst surface.[2]

Q4: Can impurities in my 2,6-dichloropyridine starting material poison the catalyst?

A4: Yes, impurities in the starting materials are a common source of catalyst poisons. It is crucial to use high-purity 2,6-dichloropyridine and solvents to minimize the introduction of potential catalyst poisons like sulfur-containing compounds.

Troubleshooting Guides

Issue 1: Low Initial Catalyst Activity
Possible Cause Diagnostic Check Recommended Solution
Improper Catalyst Activation Review the catalyst activation protocol.Ensure the catalyst is properly activated according to the manufacturer's or literature procedure.
Presence of Poisons in Feedstock Analyze starting materials and solvents for common catalyst poisons (e.g., sulfur, water).Use higher purity reagents and ensure solvents are anhydrous.
Incorrect Reaction Conditions Verify temperature, pressure, and stoichiometry.Optimize reaction conditions. Ensure the temperature is within the active range for the catalyst.
Issue 2: Rapid Catalyst Deactivation Within a Single Run
Possible Cause Diagnostic Check Recommended Solution
Strong Catalyst Poisoning Analyze feedstock for potent catalyst poisons.Purify starting materials and solvents. Consider using a guard bed to remove impurities before they reach the catalyst bed.
High Concentration of Inhibitors Monitor reaction kinetics for signs of product or substrate inhibition.Adjust reactant concentrations or the mode of addition (e.g., slow addition of one reactant).
Thermal Degradation (Sintering) Check for localized hotspots in the reactor.Improve heat management and ensure the reaction temperature is not exceeding the catalyst's thermal stability limit.
Issue 3: Gradual Catalyst Deactivation Over Multiple Cycles
Possible Cause Diagnostic Check Recommended Solution
Fouling by Coke or Byproducts Characterize the spent catalyst using techniques like TGA or SEM.Implement a regeneration procedure between cycles, such as calcination.
Leaching of Active Sites Analyze the reaction mixture for traces of the catalyst's active components.Modify reaction conditions (e.g., pH, solvent) to minimize leaching. Consider a more stable catalyst support.
Mechanical Attrition of Catalyst Visually inspect the catalyst for changes in particle size or the presence of fines.Use a more mechanically robust catalyst or a different reactor type (e.g., fixed-bed instead of slurry).

Data Presentation

Table 1: Comparison of Catalyst Performance in Pyridine N-Oxidation

CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)ReusabilityReference
Ti-MWWH₂O₂Methanol (B129727)60>99>99High[3]
TS-1H₂O₂Methanol60HighHighGood (with regeneration)[3][4]
Tungsten-loaded TiO₂H₂O₂AcetonitrileRoom Temp.Moderate to HighHighGood[5]

Note: Data is for general pyridine N-oxidation and serves as a representative guide. Performance with 2,6-dichloropyridine may vary.

Experimental Protocols

Representative Protocol for Catalytic N-Oxidation of 2,6-Dichloropyridine

Materials:

  • 2,6-Dichloropyridine

  • Hydrogen peroxide (30 wt% solution)

  • Titanium silicalite (TS-1) catalyst

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine (1 equivalent) and methanol.

  • Add the TS-1 catalyst to the mixture (e.g., 5 wt% relative to the substrate).

  • Heat the mixture to 60°C with stirring.

  • Slowly add hydrogen peroxide (1.1 to 1.5 equivalents) to the reaction mixture over a period of 1 hour.

  • Maintain the reaction at 60°C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

  • The filtrate containing the product can be further purified by standard methods such as crystallization or chromatography.

Protocol for Regeneration of a Deactivated TS-1 Catalyst
  • After recovering the spent catalyst by filtration, wash it with methanol to remove any adsorbed species.

  • Dry the catalyst in an oven at 100°C for 4-6 hours.

  • Place the dried catalyst in a furnace and perform calcination in a stream of air.

  • Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours.[2]

  • Cool the catalyst to room temperature before reuse.

Visualizations

Reaction_Pathway Figure 1: Catalytic N-Oxidation of 2,6-Dichloropyridine sub 2,6-Dichloropyridine prod 2,6-Dichloropyridine N-oxide sub->prod N-Oxidation cat Catalyst (e.g., TS-1) oxidant H₂O₂ water H₂O oxidant->water Reduction Deactivation_Mechanisms Figure 2: Common Catalyst Deactivation Pathways active_catalyst Active Catalyst deactivated_catalyst Deactivated Catalyst active_catalyst->deactivated_catalyst Deactivation poisoning Poisoning (Impurity Adsorption) poisoning->deactivated_catalyst fouling Fouling (Coke/Byproduct Deposition) fouling->deactivated_catalyst sintering Sintering (Thermal Agglomeration) sintering->deactivated_catalyst leaching Leaching (Active Site Loss) leaching->deactivated_catalyst Troubleshooting_Workflow Figure 3: Troubleshooting Logic for Catalyst Deactivation start Reduced Catalyst Performance check_initial_activity Is initial activity low? start->check_initial_activity check_rapid_deactivation Does activity drop rapidly? check_initial_activity->check_rapid_deactivation No investigate_activation Investigate catalyst activation and feedstock purity check_initial_activity->investigate_activation Yes gradual_deactivation Gradual deactivation over cycles check_rapid_deactivation->gradual_deactivation No investigate_poisoning Investigate strong poisoning and thermal issues check_rapid_deactivation->investigate_poisoning Yes investigate_fouling Investigate fouling, leaching, and mechanical stability gradual_deactivation->investigate_fouling

References

optimizing light source and wavelength for photoredox reactions with 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photoredox catalysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered during photoredox reactions and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Conversion 1. Mismatch between Light Source and Photocatalyst Absorption: The emission wavelength of the light source does not sufficiently overlap with the absorption spectrum of the photocatalyst.[1][2]- Verify the absorption maximum (λmax) of your photocatalyst. - Select a light source (e.g., LED) with an emission wavelength that closely matches the photocatalyst's λmax.[1] - Consider that higher energy visible light (e.g., 400–475 nm) is often desirable to maximize potential energy gain without causing undesired substrate excitation.[1]
2. Insufficient Light Intensity or Photon Flux: The light source may not be powerful enough to generate a sufficient concentration of the excited state photocatalyst.- Increase the power output of the light source if adjustable. - Move the reaction vessel closer to the light source to increase photon flux.[3] - Utilize photoreactors designed for even light distribution and high photon flux.[4][5][6]
3. Inefficient Quenching of the Excited Photocatalyst: The substrate concentration may be too low for efficient quenching of the excited photocatalyst.- Increase the concentration of the quenching substrate. - Perform a Stern-Volmer analysis to determine the quenching rate constant.[7][8]
4. Back Electron Transfer: The photogenerated radical ion pair may undergo back electron transfer before productive chemistry can occur.[9][10]- Screen different solvents, as solvent polarity can influence the rate of back electron transfer.[3][9] - The spontaneous recombination of photogenerated radicals is a significant energy-wasting step.[10]
5. Oxygen Contamination: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates.- Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) for an adequate amount of time. - Assemble the reaction under an inert atmosphere.
Slow Reaction Rate 1. Low Light Intensity: Insufficient photon flux can lead to a lower concentration of the excited photocatalyst, slowing the reaction.- Employ a higher intensity light source. - Consider using a flow chemistry setup to improve light penetration and reaction rates, especially for larger scale reactions.[11][6]
2. Suboptimal Temperature: While many photoredox reactions are run at room temperature, temperature can still affect reaction kinetics.- Use a photoreactor with temperature control to maintain consistent reaction conditions.[4][5][12] - A cooling fan can help maintain a stable temperature, as light sources can generate heat.[4][5]
Inconsistent Results/Poor Reproducibility 1. Inconsistent Reaction Setup: Variations in the distance from the light source, vial type, and stirring rate can all impact reproducibility.[3]- Utilize a standardized photoreactor to ensure consistent light exposure, temperature, and stirring.[4][5][6][13] - Ensure the reaction setup is consistent for each experiment, including the placement of the reaction vessel relative to the light source.[3]
2. Catalyst Degradation: The photocatalyst may be unstable under the reaction conditions.- Check the stability of the photocatalyst under irradiation in the absence of other reagents. - Consider using a more robust photocatalyst if degradation is observed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of light sources and wavelengths in photoredox catalysis.

1. How do I choose the optimal wavelength for my photoredox reaction?

The optimal wavelength for your photoredox reaction is determined by the absorption spectrum of your photocatalyst.[2] You should select a light source with an emission wavelength that strongly overlaps with the absorption maximum (λmax) of the photocatalyst to ensure efficient excitation.[1][2] For many common iridium and ruthenium-based photocatalysts, blue light LEDs are effective.

2. What are the most common types of light sources used for photoredox catalysis?

Light Emitting Diodes (LEDs) are the most common and advantageous light sources for photoredox catalysis due to their narrow-band emission, energy efficiency, long lifespan, and compact size.[14] Other sources like compact fluorescent lamps (CFLs) and lasers have also been used.

3. Does the intensity of the light source matter?

Yes, the intensity of the light source, or photon flux, is a critical parameter. Higher light intensity can lead to faster reaction rates.[15] However, it's important to note that the relationship between light intensity and reaction quantum yield can be complex, with the quantum yield sometimes decreasing at very high light powers.[16][17]

4. What is quantum yield and why is it important in photoredox catalysis?

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of product molecules formed per photon absorbed.[16][17][18] Determining the quantum yield is crucial for understanding the reaction mechanism and for comparing the efficiency of different photocatalysts and reaction conditions.[16] A quantum yield greater than one suggests a chain reaction mechanism is operative.[16][17]

5. How can I improve the reproducibility of my photoredox reactions?

To improve reproducibility, it is essential to have a consistent and well-defined experimental setup.[4][5] Using a dedicated photoreactor can help standardize parameters like light intensity, temperature, and stirring.[4][5][6][13] It is also important to be meticulous with degassing procedures to remove oxygen.

Experimental Protocols

General Protocol for a Photoredox Reaction Setup

  • Reagent Preparation: In a reaction vessel (e.g., a vial), combine the photocatalyst, substrate, and any other reagents (e.g., co-catalyst, base, solvent).

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in a photoreactor or at a fixed distance from the selected light source.[4][5] Ensure consistent and vigorous stirring throughout the reaction.[3][4]

  • Temperature Control: If necessary, use a cooling fan or a temperature-controlled photoreactor to maintain a constant reaction temperature.[4][5][12]

  • Monitoring: Monitor the reaction progress by taking aliquots at specific time points and analyzing them using appropriate techniques (e.g., GC, LC-MS, NMR).

Visualizations

Photoredox_Optimization_Workflow cluster_start Reaction Setup cluster_light Light Source Optimization cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Troubleshooting cluster_end Final Protocol start Select Photocatalyst & Substrates uv_vis Determine Photocatalyst UV-Vis Spectrum start->uv_vis select_light Select Light Source with Matching λmax uv_vis->select_light optimize_intensity Optimize Light Intensity select_light->optimize_intensity degas Degas Reaction Mixture optimize_intensity->degas solvent_screen Solvent Screening degas->solvent_screen temp_control Temperature Control solvent_screen->temp_control run_reaction Irradiate & Stir temp_control->run_reaction monitor Monitor Reaction Progress run_reaction->monitor troubleshoot Troubleshoot Low Yield or Slow Rate monitor->troubleshoot final_protocol Finalized Protocol monitor->final_protocol Successful troubleshoot->optimize_intensity Adjust Light troubleshoot->solvent_screen Change Solvent Troubleshooting_Logic start Low/No Conversion q1 Is light source λ matched to catalyst λmax? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is light intensity sufficient? a1_yes->q2 sol1 Change light source a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is reaction properly degassed? a2_yes->q3 sol2 Increase intensity/ move closer a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Consider other factors: - Back electron transfer - Solvent effects - Catalyst stability a3_yes->q4 sol3 Improve degassing procedure a3_no->sol3

References

Technical Support Center: Strategies to Improve Regioselectivity in 2,6-Dichloropyridine N-oxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,6-dichloropyridine (B45657) N-oxide in catalysis, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of 2,6-dichloropyridine N-oxide in catalysis?

This compound is a versatile reagent in organic synthesis, primarily utilized in two main catalytic roles:

  • As a Hydrogen Atom Transfer (HAT) Catalyst: In photoredox catalysis, it can be oxidized to an electrophilic N-oxide cation radical. This species is a potent hydrogen atom abstractor, enabling the functionalization of unactivated C(sp³)–H bonds.[1][2]

  • As a Precursor to Substituted Pyridines: The N-oxide group activates the pyridine (B92270) ring for nucleophilic and electrophilic substitutions, predominantly at the 2- and 4-positions.[3] Following the desired substitution, the N-oxide can be deoxygenated to yield the final substituted pyridine derivative.[3][4]

Q2: How does the N-oxide group influence the reactivity and regioselectivity of the pyridine ring?

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring. It increases the electron density on the oxygen atom, making it a strong electron-pair donor, while simultaneously activating the ring for substitution reactions.[3][5] Specifically, it directs electrophilic attack to the C4 position and facilitates nucleophilic substitution at the C2 and C4 positions.[4]

Q3: What factors generally influence regioselectivity in reactions involving substituted pyridine N-oxides?

Several factors can be manipulated to control the regioselectivity of reactions catalyzed by or performed on this compound:

  • Electronic Effects of Substituents: The electronic nature of other groups on the pyridine ring can influence the relative electron deficiency at different positions.[4] Electron-withdrawing groups can enhance the preference for substitution at certain positions.

  • Steric Hindrance: Bulky nucleophiles or substituents on the pyridine ring can sterically hinder attack at adjacent positions, thereby favoring substitution at less hindered sites.[4]

  • Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the isomeric ratio of the products.[6] For instance, solvent polarity and hydrogen-bonding capabilities can alter the reactivity of the catalyst and substrates.[4]

Troubleshooting Guide

Problem 1: Poor regioselectivity in nucleophilic aromatic substitution (SNAr) on a 2,6-dichloropyridine core, leading to a mixture of isomers.

  • Possible Cause: The intrinsic electronic preferences of the substituted pyridine ring may not strongly favor one position over the other.

  • Troubleshooting Strategies:

    • Solvent Modification: The choice of solvent can significantly influence the ratio of 2- and 6-isomers. Experiment with a range of solvents with varying polarities.[4]

    • Nucleophile Steric Bulk: To favor substitution at the 4-position, consider using a bulkier nucleophile, if the substrate allows. To favor substitution at the 2-position, ensure the 4-position is not sterically hindered.[4]

    • Introduction of Directing Groups: The presence of other substituents on the pyridine ring can direct the regioselectivity. The effect of a 3-substituent on the SNAr of 2,6-dichloropyridines is summarized in the table below.

Problem 2: Low yield in electrophilic aromatic substitution (EAS) reactions.

  • Possible Cause: The pyridine ring is inherently electron-deficient and thus not very reactive towards electrophiles.

  • Troubleshooting Strategies:

    • Utilize the N-oxide: The N-oxide form is more reactive towards electrophiles and directs substitution to the C4 position.[4] The N-oxide can be subsequently removed by deoxygenation.

    • Introduce Activating Groups: Adding electron-donating groups to the pyridine ring can increase its reactivity towards electrophiles.[4]

Problem 3: Deoxygenation of the this compound catalyst during photocatalytic C-H functionalization.

  • Possible Cause: Under photocatalytic conditions, a degree of deoxygenation of the N-oxide can occur, leading to reduced catalyst efficiency.[2]

  • Troubleshooting Strategies:

    • Increase Catalyst Loading: A relatively higher loading of the this compound catalyst (e.g., 20–50 mol%) may be necessary to compensate for catalyst decomposition.[2]

    • Optimize Reaction Conditions: Further optimization of light intensity, temperature, and reaction time may help to minimize catalyst degradation.

Data Presentation

Table 1: Effect of 3-Substituent and Solvent on Regioselectivity in the SNAr of 2,6-Dichloropyridines [4]

3-SubstituentSolventRatio of 2-isomer : 6-isomer
-COOCH₃Dichloromethane (B109758)16 : 1
-COOCH₃Acetonitrile9 : 1
-COOCH₃DMSO1 : 2
-CNAcetonitrile1 : 9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of pyridine-N-oxides.[7]

  • Materials:

    • 2,6-Dichloropyridine

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve 2,6-dichloropyridine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add m-CPBA (1.5 eq) to the stirred solution while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

    • Monitor the reaction completion by TLC.

    • Concentrate the reaction solution under reduced pressure.

    • Add water to the residue to obtain a mixed solution.

    • Adjust the pH of the mixed solution to 4-5.

    • Stir the mixture for 2-3 hours, then filter to collect the filtrate.

    • Concentrate the filtrate and dry to obtain the this compound product.

Protocol 2: General Procedure for Photocatalytic C-H Functionalization using this compound as a HAT Catalyst

This protocol is based on the findings from studies on photoinduced C-H functionalization.[1][2]

  • Materials:

    • C-H substrate

    • Radical trap reagent (e.g., benzalmalononitrile)

    • This compound (20-30 mol%)

    • Photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate, 5 mol%)

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • In a reaction vessel, combine the C-H substrate, radical trap reagent, this compound, and the photocatalyst.

    • Add the solvent and degas the mixture.

    • Irradiate the reaction mixture with a suitable light source (e.g., 404 nm LEDs) at room temperature.

    • Stir the reaction for the required time (e.g., 36 hours), monitoring progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Photocatalytic C-H Functionalization A Reaction Setup: Combine Substrate, Radical Trap, This compound, and Photocatalyst B Add Solvent and Degas A->B C Irradiation with Light Source (e.g., 404 nm LEDs) B->C D Reaction Monitoring (TLC, GC-MS) C->D D->C Continue Reaction E Work-up and Purification (Concentration, Column Chromatography) D->E Reaction Complete F Product Characterization E->F

Caption: A general workflow for photocatalytic C-H functionalization.

logical_relationship Troubleshooting Logic for Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) q1 Is the nucleophile sterically demanding? start->q1 a1_yes Consider a less bulky nucleophile to favor substitution at more hindered positions. q1->a1_yes Yes a1_no Modify solvent polarity. (See Table 1 for examples) q1->a1_no No q2 Does solvent modification improve selectivity? a1_no->q2 a2_yes Optimize solvent system. q2->a2_yes Yes a2_no Consider modifying substituents on the pyridine ring to electronically direct the reaction. q2->a2_no No

Caption: A troubleshooting decision tree for poor regioselectivity.

References

Technical Support Center: Purification Strategies for Reaction Mixtures Containing 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of 2,6-Dichloropyridine N-oxide from reaction mixtures.

Introduction

This compound is a highly polar, crystalline solid often used as an oxidant or a precursor in organic synthesis. Its high polarity can present challenges during reaction work-up, leading to contamination of the desired product. This guide outlines several effective methods for its removal, including aqueous extraction, column chromatography, and recrystallization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for selecting the appropriate purification strategy.

PropertyValueSource
Molecular Formula C₅H₃Cl₂NO[1][2]
Molecular Weight 163.99 g/mol [2][3]
Appearance White to creamish or light yellow powder or crystals[4]
Melting Point 138-142 °C[3][5]
pKa (Predicted) -2.26 ± 0.10[4]
Solubility Chloroform[4]
Quantitative solubility data in other common organic solvents (e.g., Methanol (B129727), Ethanol, Ethyl Acetate (B1210297), Dichloromethane (B109758), Acetonitrile, Water) is not readily available in published literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when trying to remove this compound from reaction mixtures.

FAQ 1: How can I remove this compound using a simple liquid-liquid extraction?

Answer:

Due to its high polarity and the basicity of the N-oxide group, an acidic aqueous wash is the most straightforward method. The N-oxide will be protonated, forming a water-soluble salt that partitions into the aqueous phase.

Troubleshooting:

  • Issue: The N-oxide is not fully removed after one acidic wash.

    • Solution: Perform multiple washes with dilute acid (e.g., 1M HCl). The basicity of pyridine (B92270) N-oxides is significantly lower than their parent pyridines, so a sufficiently acidic solution is necessary for protonation.

  • Issue: My product is acid-sensitive.

    • Solution: Use a milder acidic solution, such as saturated ammonium (B1175870) chloride (NH₄Cl), and perform multiple extractions. Alternatively, consider using column chromatography.

  • Issue: An emulsion forms during extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

FAQ 2: What are the best conditions for removing this compound by column chromatography?

Answer:

This compound is a very polar compound and will have a low Rf value on silica (B1680970) gel with non-polar eluents. A more polar solvent system is required for elution.

Recommended Starting Conditions for Silica Gel Chromatography:

  • Eluent System: A gradient of methanol (MeOH) in dichloromethane (DCM) is often effective. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. A typical eluent system for pyridine N-oxides is 5-10% MeOH in DCM.

  • Alternative Stationary Phases: If separation on silica gel is poor, consider using alumina (B75360) (neutral or basic) or a more polar stationary phase like Florisil.

Troubleshooting:

  • Issue: The N-oxide remains at the baseline of the TLC plate even with high concentrations of ethyl acetate in hexanes.

    • Solution: Switch to a more polar solvent system, such as methanol in dichloromethane.

  • Issue: The N-oxide co-elutes with my desired product.

    • Solution 1 (Normal Phase): If your product is significantly less polar, you can try to flush the product off the column with a less polar eluent system first, and then wash the column with a highly polar solvent (e.g., 10-20% MeOH in DCM) to remove the N-oxide.

    • Solution 2 (Alternative Techniques): Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for HPLC, which is well-suited for separating highly polar compounds.

  • Issue: The N-oxide streaks on the TLC plate and column.

    • Solution: Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound, to improve the peak shape. However, be cautious as this can affect the stability of your target compound.

FAQ 3: Can I use recrystallization to remove this compound?

Answer:

Yes, recrystallization can be an effective method if your desired product and the N-oxide have significantly different solubilities in a particular solvent system.

General Guidance:

  • Since this compound is a crystalline solid, it may co-crystallize with your product if their structures are similar or if they have similar solubilities.

  • A solvent screen is essential to find a system where your product is sparingly soluble at low temperatures but readily soluble at higher temperatures, while the N-oxide is either highly soluble or insoluble at all temperatures.

Troubleshooting:

  • Issue: The N-oxide crystallizes along with my product.

    • Solution: Try a different solvent or a solvent mixture. If your product is non-polar, a non-polar solvent like hexanes or toluene (B28343) might keep the polar N-oxide in solution or leave it as an insoluble solid that can be filtered off at the hot stage.

  • Issue: I am losing a significant amount of my product during recrystallization.

    • Solution: Ensure you are using the minimum amount of hot solvent to dissolve your crude product. Cooling the solution slowly can lead to purer crystals and better recovery.

Experimental Protocols

Protocol 1: Removal by Acidic Extraction

This protocol is suitable for acid-stable products.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The volume of the aqueous wash should be approximately one-third to one-half of the organic layer volume.

  • Separation: Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash 1-2 more times.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Removal by Flash Column Chromatography

This protocol is suitable when extraction is not effective or the product is acid-sensitive.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A solvent system that gives the desired product an Rf of 0.2-0.4 and the this compound an Rf close to 0 is ideal.

  • Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent (e.g., hexanes or DCM).

  • Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution:

    • If the product is significantly less polar than the N-oxide, elute the column with the determined solvent system to collect the product.

    • After the product has been collected, increase the polarity of the eluent significantly (e.g., to 10-20% MeOH in DCM) to wash the this compound off the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Removal of this compound

Removal_Workflow start Crude Reaction Mixture (containing this compound) extraction Liquid-Liquid Extraction start->extraction  Is product acid-stable? chromatography Column Chromatography start->chromatography  Product is acid-sensitive or extraction is ineffective waste N-oxide Waste extraction->waste check_purity Check Purity (TLC, NMR, etc.) extraction->check_purity chromatography->waste chromatography->check_purity recrystallization Recrystallization product Pure Product recrystallization->product recrystallization->waste  Mother Liquor check_purity->chromatography  Not Pure check_purity->recrystallization  Further purification needed check_purity->product  Pure

Caption: A decision workflow for selecting a suitable method to remove this compound.

Signaling Pathway for Acidic Extraction

Acidic_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Acidic) N_oxide This compound (soluble) N_oxide_salt Protonated N-oxide Salt (water-soluble) N_oxide->N_oxide_salt Protonation Product Desired Product (soluble) H_plus H+

Caption: The principle of acidic extraction for removing this compound.

References

stability of 2,6-Dichloropyridine N-oxide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-Dichloropyridine N-oxide under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is generally known about the stability of this compound?

A1: this compound is a heterocyclic compound used in various organic syntheses. While specific kinetic data on its stability in aqueous acidic and basic solutions is not extensively published, the general chemistry of pyridine (B92270) N-oxides suggests potential for degradation under certain conditions. Pyridine N-oxides are known to be hygroscopic and can participate in various reactions, including deoxygenation, especially in the presence of acids and reducing agents. Aromatic N-oxides are generally more stable than aliphatic amine oxides.

Q2: How does this compound behave under acidic conditions?

A2: The N-oxide group can be protonated under acidic conditions, forming a hydroxy-pyridinium species. This can make the pyridine ring more susceptible to nucleophilic attack or rearrangement. While some acidic conditions are tolerated, for instance, during synthetic workups where pH is adjusted to 4, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation. The specific degradation pathway and rate are dependent on the acid concentration, temperature, and presence of other nucleophiles.

Q3: What is the expected stability of this compound under basic conditions?

A3: The stability of this compound in basic solutions is not well-documented in publicly available literature. Generally, pyridine rings with electron-withdrawing groups, such as chlorine atoms, can be susceptible to nucleophilic substitution by hydroxide (B78521) ions, although this typically requires harsh conditions. The N-oxide functionality can also influence the electron distribution in the ring, potentially affecting its reactivity towards bases. Experimental evaluation is recommended to determine its stability profile under specific basic conditions.

Q4: Are there any known incompatible solvents or reagents?

A4: Besides strong acids and bases, care should be taken with strong reducing agents, which can deoxygenate the N-oxide. Reactions involving certain metal catalysts may also be affected by or cause degradation of the N-oxide. It is always recommended to perform compatibility studies with your specific reaction components.

Q5: Where can I find quantitative stability data for this compound?

Troubleshooting Guide

Issue 1: My sample of this compound shows unexpected degradation during my experiment.

  • Question: I am observing a lower-than-expected yield of my desired product and suspect my this compound is degrading. What could be the cause?

  • Answer:

    • pH: Check the pH of your reaction mixture. Unintended acidic or basic conditions, even locally, can arise from reagents or byproducts and may be causing degradation.

    • Temperature: High temperatures can accelerate degradation. Consider if your reaction conditions are too harsh.

    • Reagent Purity: Impurities in your solvents or other reagents could be reacting with the N-oxide. Ensure you are using high-purity, dry solvents, as pyridine N-oxides can be hygroscopic.

    • Light Exposure: While not extensively reported for this specific molecule, some organic molecules are light-sensitive. If your reaction is conducted over a long period, consider protecting it from light.

    • Atmosphere: While stable under normal atmospheric conditions, conducting reactions under an inert atmosphere (like nitrogen or argon) can prevent potential oxidative degradation, especially if other sensitive reagents are present.

Issue 2: I am trying to analyze the stability of this compound by HPLC, but I am getting poor mass balance.

  • Question: The amount of this compound lost does not correspond to the amount of degradation products I am observing. What should I check?

  • Answer:

    • Chromatography Method: Your degradation products might be highly polar or non-polar and may not be eluting from your column or may be retained on the column. Consider using a gradient elution method and a column with a different stationary phase.

    • Detector Wavelength: The degradation products may have a different UV absorbance maximum than the parent compound. A photodiode array (PDA) detector can be helpful to analyze the full UV spectrum and ensure you are not missing any peaks.

    • Volatile Degradants: It is possible that some degradation products are volatile and are lost during sample preparation or analysis.

    • Precipitation: A degradation product might be insoluble in your analysis solvent and precipitating out. Check for any visible particulates in your samples.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic stress conditions.

1. Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC with UV or PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or oven

2. Stability-Indicating HPLC Method Development (Preliminary Step)

Before initiating the stability study, a stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent this compound from its potential degradation products.

3. Experimental Procedure

3.1. Stock Solution Preparation

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3.2. Acid Hydrolysis

  • Transfer a known volume of the stock solution into separate test tubes or vials.

  • Add an equal volume of 0.1 M HCl to one set of samples and 1 M HCl to another set.

  • Prepare a control sample with water instead of HCl.

  • Incubate the samples at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of NaOH.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by HPLC.

3.3. Base Hydrolysis

  • Transfer a known volume of the stock solution into separate test tubes or vials.

  • Add an equal volume of 0.1 M NaOH to one set of samples and 1 M NaOH to another set.

  • Prepare a control sample with water instead of NaOH.

  • Incubate the samples at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of HCl.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by HPLC.

4. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Identify and quantify any degradation products formed.

  • Determine the rate of degradation under each condition if possible.

Data Presentation

As there is limited quantitative data in the literature, the following table provides a qualitative summary based on general chemical principles and information from related compounds.

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Potentially unstable over timeDeoxygenated product (2,6-Dichloropyridine), ring-opened products, or products of nucleophilic attack by counter-ions.
Basic (e.g., 0.1 M NaOH, 60°C) Likely more stable than under acidic conditions, but requires experimental verification.Potential for nucleophilic substitution of chlorides (hydroxypyridine derivatives), though likely requires harsher conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, heat) stock->acid Incubate base Base Hydrolysis (NaOH, heat) stock->base Incubate control Control (Water, heat) stock->control Incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Products) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound protonated Protonated Intermediate parent->protonated substitution Hydroxy-substituted Pyridine N-oxide (Nucleophilic Substitution) parent->substitution Harsh Conditions other_base Other Products parent->other_base Potential Pathways deoxygenated 2,6-Dichloropyridine (Deoxygenation) protonated->deoxygenated Reduction/Rearrangement other_acid Other Products (e.g., Ring Opening) protonated->other_acid Nucleophilic Attack

Caption: Hypothetical degradation pathways for this compound.

impact of atmospheric oxygen on 2,6-Dichloropyridine N-oxide catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance on the impact of atmospheric oxygen on reactions catalyzed by 2,6-Dichloropyridine N-oxide, offering troubleshooting advice and detailed experimental protocols to ensure optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere necessary for reactions catalyzed by this compound?

A1: Yes, conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for many applications, particularly in photocatalyzed reactions. While some reactions might proceed in the open air, the presence of atmospheric oxygen can lead to undesired side reactions and catalyst degradation.

Q2: How does atmospheric oxygen potentially interfere with the catalytic cycle?

A2: In many reactions, this compound acts as a hydrogen atom transfer (HAT) catalyst or an oxygen atom donor. The catalytic cycle often involves the deoxygenation of the N-oxide. Atmospheric oxygen can potentially interfere with this delicate redox process, leading to the formation of unwanted byproducts and a reduction in the efficiency of the desired transformation.

Q3: What are the observable signs of atmospheric oxygen contamination in my reaction?

A3: Common indicators of oxygen contamination include lower than expected product yields, the formation of complex and difficult-to-separate byproduct mixtures, and a change in the color of the reaction mixture, which could suggest catalyst degradation or side reactions. In some cases, complete inhibition of the desired reaction may occur.

Q4: Can I run a control experiment in the presence of air?

A4: Yes, performing a control experiment open to the atmosphere can be a valuable diagnostic tool. If you observe a significant decrease in yield or a different product distribution compared to the reaction run under an inert atmosphere, it strongly suggests that oxygen is impacting your reaction.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Oxygen Inhibition: Atmospheric oxygen is quenching radical intermediates or interfering with the catalyst's redox cycle.1. Ensure a completely inert atmosphere by thoroughly degassing the solvent and purging the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. 2. Use Schlenk line techniques or a glovebox for the reaction setup. 3. Check for any leaks in your reaction setup that could allow air to enter.
Formation of Multiple Byproducts Uncontrolled Oxidation: Oxygen from the air is leading to non-selective oxidation of starting materials, intermediates, or the final product.1. Rigorously exclude oxygen from the reaction mixture. 2. Analyze the byproduct profile by GC-MS or LC-MS to identify potential oxidation products. 3. Lowering the reaction temperature might reduce the rate of side reactions.
Catalyst Deactivation/Degradation Irreversible Oxidation or Deoxygenation: The catalyst may be undergoing irreversible changes in the presence of oxygen, rendering it inactive.1. Minimize the exposure of the catalyst to air during weighing and transfer by using a glovebox or by working quickly under a stream of inert gas. 2. Consider adding the catalyst in portions under a positive pressure of inert gas.
Inconsistent Results Between Batches Variable Oxygen Contamination: The level of oxygen contamination is varying between different experimental runs.1. Standardize the procedure for creating an inert atmosphere for all reactions. 2. Use freshly distilled and degassed solvents for each experiment.

Experimental Protocols

General Protocol for a Photocatalyzed C-H Functionalization Reaction under an Inert Atmosphere

This protocol provides a general guideline for a reaction using this compound as a HAT catalyst under oxygen-free conditions.

Materials:

  • This compound

  • Photocatalyst (e.g., an acridinium (B8443388) salt)

  • Substrate

  • Reagent

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Inert gas source (Argon or Nitrogen)

  • Light source (e.g., 404 nm LEDs)

Procedure:

  • Preparation of the Reaction Vessel: Place a magnetic stir bar in a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Addition of Reagents: In a glovebox or under a positive flow of inert gas, add this compound, the photocatalyst, the substrate, and the reagent to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via a syringe.

  • Degassing (Optional but Recommended): For rigorous oxygen exclusion, perform three cycles of freeze-pump-thaw.

  • Reaction Initiation: Place the sealed reaction vessel in front of the light source and begin stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by periodically taking aliquots under a positive pressure of inert gas.

  • Work-up: Once the reaction is complete, quench the reaction as appropriate and proceed with standard extraction and purification procedures.

Data Presentation

The following table summarizes hypothetical outcomes to illustrate the potential impact of the reaction atmosphere.

Entry Catalyst Atmosphere Yield (%) Key Observation
1This compoundArgon85Clean reaction profile, high yield.
2This compoundAir20Formation of multiple byproducts, low yield.
3NoneArgon<5Catalyst is necessary for the reaction.

Visualizations

Hypothesized Photocatalytic Cycle

G PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star Light (hν) PC_red Reduced Photocatalyst PC_star->PC_red SET DCPNO 2,6-Dichloropyridine N-oxide DCPNO_radical DCPNO Radical Cation DCPNO->DCPNO_radical Oxidation DCPNOH Protonated DCPNO DCPNO_radical->DCPNOH HAT Substrate Substrate (R-H) Radical Substrate Radical (R.) Substrate->Radical - H. Product Product (R-Reagent) Radical->Product DCPNOH->DCPNO - H+ Reagent Reagent Reagent->Product PC_red->PC Oxidation

Caption: Hypothesized dual catalytic cycle for a C-H functionalization reaction.

Experimental Workflow for Oxygen-Free Reaction Setup

G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction A Flame-dry Schlenk flask under vacuum B Cool under inert gas A->B C Add solid reagents under inert gas flow B->C D Add degassed solvent via syringe C->D E Seal vessel and place under light source D->E F Stir and monitor reaction progress E->F

Caption: Workflow for setting up an oxygen-sensitive catalytic reaction.

analytical techniques for monitoring the progress of 2,6-Dichloropyridine N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques used in monitoring reactions involving 2,6-Dichloropyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of a this compound reaction?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the reaction conditions, the properties of the reactants and products, and the specific information required (e.g., qualitative, quantitative, real-time).

Q2: How do I choose the best technique for my specific reaction?

  • HPLC: Ideal for quantitative analysis of the reaction mixture, separating the starting material, intermediates, and products. It is particularly useful when compounds are not volatile or are thermally sensitive.

  • GC-MS: Best suited for volatile and thermally stable compounds. This compound and related chlorinated pyridines can often be analyzed by this method, which provides both separation and structural information through mass spectrometry.

  • NMR Spectroscopy: Excellent for detailed structural information and can be used for both offline and in-situ reaction monitoring. It is a non-destructive technique that allows for direct observation of molecular changes and can be used for quantification with an internal standard.

Q3: Why is sample preparation so critical for reaction monitoring?

Proper sample preparation is essential to obtain accurate and reliable results. Key reasons include:

  • Removing Interferences: Reaction mixtures often contain catalysts, reagents, and salts that can interfere with the analysis, damage the analytical column, or suppress the signal.

  • Ensuring Homogeneity: For techniques like NMR and HPLC, the sample must be a homogeneous solution free of particulate matter to ensure high-quality data.

  • Preventing Contamination: Clean glassware and high-purity solvents are necessary to avoid introducing external contaminants that can lead to spurious peaks or signal distortion.

Q4: Can I use an internal standard for quantification?

Yes, using an internal standard is highly recommended for accurate quantification in HPLC, GC-MS, and NMR. A good internal standard should be a stable, pure compound that does not react with the sample components and has a signal that is well-resolved from the analyte peaks. For mass spectrometry, a stable isotope-labeled version of the analyte, such as a deuterated analog, is considered the gold standard.

Analytical Workflow Overview

cluster_0 Reaction Monitoring Workflow Start Reaction in Progress Sampling Withdraw Aliquot Start->Sampling Quench Quench Reaction (if necessary) Sampling->Quench SamplePrep Sample Preparation (Dilute, Filter, etc.) Quench->SamplePrep Analysis Analytical Technique SamplePrep->Analysis HPLC HPLC Analysis->HPLC Non-volatile/ Thermally sensitive GCMS GC-MS Analysis->GCMS Volatile/ Thermally stable NMR NMR Analysis->NMR Structural info/ Quantification Data Data Acquisition & Processing HPLC->Data GCMS->Data NMR->Data Report Generate Report (Kinetics, Yield, Purity) Data->Report End End Report->End

Caption: General experimental workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is a powerful tool for the quantitative analysis of this compound reaction mixtures. However, the high polarity of the N-oxide functional group can present challenges.

Troubleshooting Guide: HPLC Analysis
IssueQuestionPossible Causes & Solutions
No or Poor Retention Q: My this compound peak is eluting with the solvent front on a C18 column. What should I do? A: This is common for polar compounds like pyridine (B92270) N-oxides. Solutions: 1. Change Mobile Phase: Use a highly aqueous mobile phase (e.g., 95-98% water/buffer). However, this may cause "phase dewetting" on some C18 columns. 2. Try a Different Stationary Phase: Consider columns designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best approach. Phenyl-hexyl or polar-embedded phases can also improve retention. 3. Adjust pH: If your analyte is ionizable, adjusting the mobile phase pH can significantly alter retention. For pyridine N-oxides, which are neutral or weakly basic, this may have a limited effect but is worth exploring.
Poor Peak Shape Q: My analyte peak is tailing or fronting. How can I improve it? A: Peak tailing is often caused by secondary interactions with the stationary phase or column contamination. Solutions: 1. Check Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. A stronger sample solvent can cause peak distortion. 2. Adjust pH: For basic compounds, residual silanols on the silica (B1680970) support can cause tailing. Adding a modifier like triethylamine (B128534) (TEA) to the mobile phase or using a low pH can mitigate this. 3. Column Contamination: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. 4. Column Overload: Dilute your sample and inject a smaller volume.
Baseline Issues Q: I'm seeing significant baseline noise or drift. What are the common causes? A: Unstable baselines can obscure small peaks and affect integration accuracy. Solutions: 1. Degas Mobile Phase: Air bubbles in the pump or detector are a common cause. Degas your solvents thoroughly using sonication, vacuum filtration, or helium sparging. 2. Check for Leaks: Inspect all fittings for leaks, which can cause pressure fluctuations and baseline instability. 3. Contaminated Solvents: Use high-purity HPLC-grade solvents and prepare mobile phases fresh daily. Water is a frequent source of contamination. 4. Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in ambient temperature can cause the baseline to drift.
Experimental Protocol: HPLC-UV

Objective: To quantify the concentration of this compound and its reaction products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD) and a suitable column (e.g., HILIC or a polar-modified C18).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with the initial mobile phase to a suitable concentration.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • HPLC Conditions (Starting Point - Optimization Required):

    • Column: HILIC Column (e.g., bare silica, amide, or zwitterionic phase), 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength maximum determined by UV scan.

    • Injection Volume: 5-10 µL.

cluster_1 HPLC Troubleshooting Logic Problem Identify HPLC Problem Retention No / Poor Retention Problem->Retention PeakShape Poor Peak Shape Problem->PeakShape Baseline Baseline Noise / Drift Problem->Baseline Sol_Retention Use HILIC Column Adjust Mobile Phase Retention->Sol_Retention Sol_PeakShape Check Sample Solvent Adjust pH Clean/Replace Column PeakShape->Sol_PeakShape Sol_Baseline Degas Mobile Phase Check for Leaks Use Column Oven Baseline->Sol_Baseline

Caption: A troubleshooting workflow for common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is well-suited for analyzing thermally stable and volatile compounds like chlorinated pyridines.

Troubleshooting Guide: GC-MS Analysis
IssueQuestionPossible Causes & Solutions
Peak Tailing Q: My peaks for chlorinated pyridines are tailing. Why is this happening? A: Tailing in GC can be caused by several factors. Solutions: 1. Active Sites: The GC liner or the front of the column may have active sites (e.g., exposed silanols) that interact with your analytes. Use a deactivated liner and trim the first few centimeters of the column. 2. Column Contamination: High-boiling residues from previous injections can accumulate. Bake out the column at its maximum rated temperature (without exceeding it). 3. Improper Temperature: The injector or transfer line temperature may be too low, causing slow volatilization. Ensure temperatures are appropriate for your analytes.
Poor Sensitivity Q: I'm getting a weak signal for my compound of interest. How can I improve it? A: Low sensitivity can stem from the injection, the ion source, or the compound's properties. Solutions: 1. Check for Leaks: Air leaks in the GC-MS system can kill sensitivity. Perform a leak check. 2. Clean Ion Source: The ion source can become contaminated over time. Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses. 3. Injection Mode: If you are using split injection for a trace-level sample, switch to splitless injection to introduce more sample onto the column. 4. Ionization Mode: While Electron Ionization (EI) is standard, some compounds may ionize more efficiently with Negative Chemical Ionization (NCI), especially halogenated compounds.
Contamination Q: I see extraneous peaks in my chromatogram, even in a solvent blank. What is the source? A: Contamination can come from several sources. Solutions: 1. Septum Bleed: The injector septum can degrade at high temperatures, releasing siloxanes. Use a high-quality, low-bleed septum and replace it regularly. 2. Contaminated Solvents/Glassware: Ensure you are using high-purity solvents and that all vials and syringes are scrupulously clean. 3. Carryover: A highly concentrated sample can contaminate the syringe and injector. Run several solvent blanks after a concentrated sample and ensure your syringe wash steps are effective.
Experimental Protocol: GC-MS

Objective: To identify and quantify this compound and other volatile components in a reaction mixture.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction and dilute the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • If solids are present, filter the sample through a syringe filter with a PTFE membrane.

  • GC-MS Conditions (Starting Point - Optimization Required):

    • Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temp 60°C, hold 2 min; ramp at 10°C/min to 250°C; hold 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Validation & Comparative

A Comparative Guide to Pyridine N-Oxides as Hydrogen Atom Transfer (HAT) Catalysts: The Superiority of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective C-H functionalization methods is paramount. Hydrogen Atom Transfer (HAT) catalysis has emerged as a powerful strategy, and within this field, pyridine (B92270) N-oxides have gained significant attention as tunable and effective catalysts. This guide provides an objective comparison of 2,6-Dichloropyridine N-oxide with other pyridine N-oxides in HAT catalysis, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to Pyridine N-Oxides in HAT Catalysis

Pyridine N-oxides serve as precursors to highly reactive N-oxy radical cations upon single-electron oxidation, typically facilitated by a photoredox catalyst under visible light irradiation.[1][2][3] These electrophilic radical species are potent hydrogen atom abstractors, capable of activating even strong, unactivated C(sp³)–H bonds.[1][4] The resulting alkyl radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The versatility of this system lies in the ability to fine-tune the steric and electronic properties of the pyridine N-oxide, thereby influencing the reactivity and selectivity of the C-H functionalization.[5][6]

Performance Comparison: this compound vs. Other Pyridine N-oxides

Experimental evidence consistently demonstrates that this compound is a highly effective and often superior HAT catalyst for a range of C-H functionalization reactions.[2][5] Its strong performance is attributed to a favorable combination of electronic properties and steric accessibility.

Key Performance Metrics:
  • Reactivity: Electron-deficient pyridine N-oxides generally exhibit higher reactivity. The electron-withdrawing chlorine atoms in this compound enhance the electrophilicity of the corresponding N-oxy radical cation, making it a more powerful hydrogen abstractor.[1]

  • Selectivity: In substrates with multiple C-H bonds, this compound often displays high regioselectivity, favoring the abstraction of weaker C-H bonds, such as tertiary C-H bonds.[5] However, the selectivity can be tuned by employing other substituted pyridine N-oxides. For instance, sterically bulkier catalysts can favor functionalization at less hindered positions.[5]

Quantitative Data Summary:

The following tables summarize the performance of various pyridine N-oxides in the photocatalytic C-H alkylation of cyclooctane (B165968) with benzalmalononitrile, a common model reaction.

Table 1: Comparison of Pyridine N-oxide Catalysts in the C-H Alkylation of Cyclooctane

EntryPyridine N-oxide CatalystSubstituentsYield (%)[5]
1This compound 2,6-di-Cl96
24-Cyanopyridine N-oxide4-CN83
34-Nitropyridine N-oxide4-NO₂<5
4Pyridine N-oxideUnsubstituted82
54-Methoxypyridine N-oxide4-OMe66
62,6-Lutidine N-oxide2,6-di-Me8

Reaction conditions: Cyclooctane, benzalmalononitrile, pyridine N-oxide (20 mol%), Mes-Acr-MeClO₄ (5 mol%) in CH₃CN under blue LED irradiation for 12h.

Table 2: Site Selectivity in the C-H Alkylation of Methylcyclopentane

EntryPyridine N-oxide Catalyst3° C-H Product (%)2°/1° C-H Products (%)
1This compound Highly Selective for 3° Minor
22-Chloro-6-(alkoxycarbonyl)pyridine N-oxideDecreased 3° selectivityIncreased 2°/1° products

Data interpretation from qualitative descriptions in the source material.[5]

Experimental Protocols

Below are detailed methodologies for a typical photocatalytic C-H functionalization reaction using a pyridine N-oxide HAT catalyst.

General Procedure for Photocatalytic C-H Alkylation:
  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the C-H substrate (e.g., cyclooctane, 1.2 mmol, 3.0 equiv.), the radical trap (e.g., benzalmalononitrile, 0.4 mmol, 1.0 equiv.), the pyridine N-oxide catalyst (0.08 mmol, 20 mol%), and the photoredox catalyst (e.g., 9-Mesityl-10-methylacridinium perchlorate, Mes-Acr-MeClO₄, 0.02 mmol, 5 mol%).

  • Solvent Addition: Add dry acetonitrile (B52724) (4.0 mL) to the vial.

  • Degassing (Optional but Recommended): Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (λmax = 456 nm) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Pyridine N-oxide Catalysts:

Many pyridine N-oxides are commercially available. For custom catalysts, a common synthetic route is the oxidation of the corresponding pyridine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1]

Mechanistic Insights and Visualizations

The catalytic cycle for pyridine N-oxide mediated HAT is initiated by the photoexcitation of the photocatalyst. The excited state photocatalyst then oxidizes the pyridine N-oxide to its corresponding N-oxy radical cation. This highly reactive intermediate abstracts a hydrogen atom from the substrate, generating an alkyl radical and the protonated pyridine N-oxide. The alkyl radical then engages with a radical trap, and subsequent steps regenerate both the photocatalyst and the pyridine N-oxide catalyst.

HAT_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Visible Light) PyNO Pyridine N-Oxide PC_reduced Reduced PC PC_excited->PC_reduced SET PyNO_radical N-Oxy Radical Cation PyNO->PyNO_radical -e⁻ Substrate R-H (Substrate) PyNOH Protonated Pyridine N-Oxide PyNO_radical->PyNOH HAT Alkyl_radical R• (Alkyl Radical) Substrate->Alkyl_radical Trap Radical Trap Product_radical [R-Trap]• Alkyl_radical->Product_radical + Trap PyNOH->PyNO Product_anion [R-Trap]⁻ Product_radical->Product_anion + e⁻ (from Reduced PC) PC_reduced->PC Product Product Product_anion->Product + H⁺ (from Protonated Pyridine N-Oxide)

Caption: Proposed dual catalytic cycle for HAT reactions mediated by pyridine N-oxides.

Experimental_Workflow start Start: Combine Reactants setup Add Substrate, Radical Trap, Pyridine N-Oxide, and Photocatalyst to Vial start->setup solvent Add Dry Solvent setup->solvent degas Degas with Inert Gas solvent->degas irradiate Irradiate with Visible Light and Stir degas->irradiate monitor Monitor Reaction Progress (TLC/GC-MS) irradiate->monitor workup Concentrate Reaction Mixture monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: General experimental workflow for photocatalytic C-H functionalization.

Conclusion

The strategic selection of a HAT catalyst is crucial for the successful implementation of C-H functionalization. This compound has proven to be a robust and highly efficient catalyst for a variety of transformations, offering excellent reactivity and selectivity. Its performance, particularly in comparison to other substituted pyridine N-oxides, makes it a go-to choice for researchers in organic synthesis and drug development. The tunability of the pyridine N-oxide platform, however, provides a valuable toolkit for chemists to tailor the catalyst to specific substrates and desired outcomes, paving the way for the development of novel and efficient synthetic methodologies.

References

A Comparative Guide to Oxidants in Gold Catalysis: The Efficacy of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of homogeneous gold catalysis, the choice of an external oxidant is critical for enabling a vast array of powerful transformations. While gold catalysts are renowned for their ability to activate alkynes, accessing Au(I)/Au(III) redox cycles is essential for many cross-coupling and oxidative functionalization reactions. This guide provides a detailed comparison of 2,6-Dichloropyridine (B45657) N-oxide against other common oxidants, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

The Central Role of Oxidants: Enabling the Au(I)/Au(III) Catalytic Cycle

Gold-catalyzed alkyne oxidations typically proceed through the formation of a highly reactive α-oxo gold carbene intermediate. The cycle begins with the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to nucleophilic attack. The external oxidant, such as a pyridine (B92270) N-oxide, attacks the activated alkyne. This is followed by the cleavage of the weak N-O bond, which transfers the oxygen atom to the alkyne, regenerates the pyridine byproduct, and forms the key α-oxo gold carbene species. This electrophilic intermediate can then undergo a variety of subsequent transformations, such as O-H insertion, C-H activation, or cyclopropanation, to generate the final product and regenerate the active gold(I) catalyst.

Gold_Catalysis_Oxidative_Cycle Catalytic Cycle of Gold-Catalyzed Alkyne Oxidation Au_I [L-Au]⁺ Catalyst Activated_Complex [L-Au]⁺-Alkyne Complex Au_I->Activated_Complex Coordination Alkyne R¹-C≡C-R² (Alkyne) Alkyne->Activated_Complex Adduct Vinylgold Adduct Activated_Complex->Adduct Nucleophilic Attack N_Oxide Ar-N⁺-O⁻ (Oxidant) N_Oxide->Adduct Carbene α-Oxo Gold Carbene Adduct->Carbene O-Atom Transfer Byproduct Ar-N (Byproduct) Adduct->Byproduct Product Product Carbene->Product Reaction with Nu⁻ Substrate_Nu Nucleophile (e.g., R-OH) Substrate_Nu->Product Product->Au_I Catalyst Regeneration

Figure 1. General catalytic cycle for alkyne oxidation via an α-oxo gold carbene.

The efficacy of the oxidant is paramount. An ideal oxidant should be strong enough to facilitate the oxygen transfer efficiently but not so reactive that it leads to side reactions or catalyst degradation. Furthermore, the resulting byproduct should be a poor ligand for the gold catalyst to avoid catalyst inhibition. Pyridine N-oxides with electron-withdrawing and sterically bulky substituents, such as 2,6-Dichloropyridine N-oxide, excel in this regard. The chloro-substituents enhance the oxidizing potential and the steric hindrance from the 2,6-substitution prevents the resulting 2,6-dichloropyridine byproduct from coordinating to the gold center and impeding catalysis.[1]

Performance Comparison 1: Synthesis of Oxetan-3-ones

A key transformation showcasing the utility of this methodology is the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols. Research by Zhang and coworkers provides a direct comparison of various pyridine N-oxide derivatives in this reaction. The data clearly demonstrates that electron-deficient pyridine N-oxides deliver superior yields.

EntryOxidantYield (%)
13-MeO₂C-5-Br-Pyridine N-oxide71
23,5-Dichloropyridine N-oxide65
34-Nitropyridine N-oxide58
44-Acetylpyridine N-oxide55
5Pyridine N-oxide35
64-Methoxypyridine N-oxide21
74-Dimethylaminopyridine N-oxide<5
Data sourced from J. Am. Chem. Soc. 2010, 132, 25, 8550–8551. Reaction conditions: Propargyl alcohol, Au catalyst, oxidant, HNTf₂, in DCE at room temperature.

Performance Comparison 2: Oxidation of Internal Alkynes to Vicinal Tricarbonyls

The power of this compound is further highlighted in the efficient gold(I)-catalyzed oxidation of COR²-functionalized internal alkynes to valuable vicinal tricarbonyl compounds, including α,β-diketoesters, 1,2,3-triketones, and α,β-diketoamides. The protocol developed by Kukushkin and coworkers demonstrates high efficiency under mild, acid-free conditions.

EntryAlkyne Substrate (R¹)ProductYield (%)
1PhOEtα,β-Diketoester96
24-Me-C₆H₄OEtα,β-Diketoester94
34-F-C₆H₄OEtα,β-Diketoester98
4PhMe1,2,3-Triketone91
5PhPh1,2,3-Triketone93
6PhN(Me)Phα,β-Diketoamide87
Data sourced from Org. Lett. 2019, 21, 11, 4116–4119. Reaction conditions: Alkyne, Ph₃PAuCl/AgNTf₂, this compound, in DCM at room temperature.

Experimental Protocols

Below are representative experimental protocols for the gold-catalyzed oxidation reactions discussed.

General Experimental Workflow

Experimental_Workflow Typical Experimental Workflow for Gold-Catalyzed Oxidation Start Setup Reaction Vessel (e.g., Schlenk tube under N₂) Add_Reagents Add Au Catalyst, Co-catalyst (if any), and Anhydrous Solvent Start->Add_Reagents Add_Oxidant Add Oxidant (e.g., this compound) Add_Reagents->Add_Oxidant Add_Substrate Add Alkyne Substrate Add_Oxidant->Add_Substrate Reaction Stir at Specified Temperature (e.g., Room Temperature) Add_Substrate->Reaction Monitor Monitor Progress (TLC / GC-MS) Reaction->Monitor Workup Reaction Quench & Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Flash Column Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS) Purify->Analyze

Figure 2. A generalized workflow for performing gold-catalyzed oxidation reactions.
Protocol 1: Synthesis of Oxetan-3-one from Propargyl Alcohol

To a flame-dried vial are added the gold catalyst ((2-Biphenyl)Cy₂PAuCl, 5 mol%) and silver triflimide (AgNTf₂, 5 mol%). The vial is sealed and purged with nitrogen. Anhydrous 1,2-dichloroethane (B1671644) (DCE) is added to achieve a 0.05 M concentration relative to the substrate. The mixture is stirred for 5 minutes at room temperature. To this solution, 3,5-Dichloropyridine N-oxide (1.5 equivalents) and HNTf₂ (5 mol%) are added, followed by the dropwise addition of propargyl alcohol (1.0 equivalent). The reaction is stirred at room temperature for the specified time (typically 6-12 hours), monitoring by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired oxetan-3-one.

Protocol 2: Synthesis of Ethyl Benzoylformate (an α,β-Diketoester)

In a glovebox, a vial is charged with Ph₃PAuCl (2 mol%), AgNTf₂ (2 mol%), and anhydrous dichloromethane (B109758) (DCM) to achieve a 0.2 M concentration. The mixture is stirred for 5 minutes. This compound (1.5 equivalents) is added, followed by ethyl 3-phenylpropiolate (1.0 equivalent). The vial is sealed and the reaction mixture is stirred at room temperature for approximately 30 minutes. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the pure α,β-diketoester.

Conclusion

The experimental evidence clearly indicates that substituted pyridine N-oxides are highly effective oxidants for a range of gold-catalyzed transformations. Specifically, this compound and its electronically similar analogs demonstrate superior performance due to a combination of enhanced oxidizing ability and the generation of a non-coordinating byproduct. This allows for clean, high-yielding reactions under mild, often acid-free, conditions. For researchers in synthetic and medicinal chemistry, this compound represents a robust and reliable choice for unlocking the full potential of oxidative gold catalysis.

References

A Comparative Guide to Mechanistic Studies of C-H Activation using 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,6-Dichloropyridine (B45657) N-oxide and its alternatives as hydrogen atom transfer (HAT) catalysts in C-H activation reactions. The following sections detail the mechanistic insights, present comparative experimental data, and provide the necessary protocols for replication.

Mechanistic Overview: A Dual Catalytic Cycle

The C-H functionalization using 2,6-Dichloropyridine N-oxide operates through a synergistic dual catalytic cycle involving a HAT catalyst and a photoredox catalyst.[1][2] The generally accepted mechanism proceeds as follows:

  • Photoexcitation and Oxidation: A photocatalyst, such as an acridinium (B8443388) salt (e.g., Mes-Acr-MeClO4), is excited by visible light.[1][3] The excited photocatalyst then oxidizes the this compound via a single-electron transfer (SET) to form a highly electrophilic N-oxide cation radical.[1][2][4]

  • Hydrogen Atom Abstraction: This N-oxide cation radical is a potent hydrogen atom abstractor. It selectively removes a hydrogen atom from a C(sp³)-H bond of the substrate, generating an alkyl radical and the protonated N-oxide.[1][2]

  • Radical Functionalization: The newly formed alkyl radical undergoes various functionalization reactions, such as alkylation, amination, azidation, or allylation, by reacting with a suitable radical trapping reagent.[1][3]

  • Catalyst Regeneration: The reduced photocatalyst is regenerated by oxidizing the intermediate formed after radical trapping.[1] Simultaneously, the protonated N-oxide is deprotonated by a basic intermediate in the cycle, thereby regenerating the ground-state pyridine (B92270) N-oxide catalyst.[1]

G cluster_substrate Substrate Functionalization PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC PC_star->PC_red SET PNO 2,6-diCl-Pyridine N-oxide (PNO) PC_star->PNO PNO_cat_rad PNO Cation Radical PC_red->PC PNO->PNO_cat_rad Oxidation PNO_H Protonated PNO PNO_cat_rad->PNO_H HAT from Substrate (R-H) Substrate Substrate (R-H) Alkyl_rad Alkyl Radical (R•) PNO_cat_rad->Alkyl_rad PNO_H->PNO Deprotonation Substrate->Alkyl_rad HAT Intermediate Intermediate Alkyl_rad->Intermediate + Radical Trap Product Functionalized Product Radical_trap Radical Trap Intermediate->PC_red Intermediate->Product Final Steps

Figure 1. Proposed dual catalytic cycle for C-H functionalization.

Comparative Performance Analysis

The efficacy of this compound as a HAT catalyst has been benchmarked against other pyridine N-oxide derivatives and alternative catalytic systems. Key performance indicators include reaction yield, regioselectivity, and substrate scope.

Comparison with Other Pyridine N-oxide Derivatives

The electronic and steric properties of substituents on the pyridine N-oxide ring significantly influence catalytic activity and selectivity.

CatalystSubstrateProduct Yield (%)[1]Regioselectivity (r.r.)[1]Notes
This compound Adamantane8510:1 (tertiary:secondary)Highly selective for tertiary C-H bonds.[1][3]
2-Chloro-6-(alkoxycarbonyl)pyridine N-oxideAdamantaneLower than 2,6-diCl-PNOIncreased primary & secondary functionalizationBulkier catalyst, lower overall HAT reactivity.[1]
4-Nitropyridine N-oxideCyclooctaneLow-Ineffective HAT catalyst despite high O-H BDE.[1]
Pyridine N-oxide (unsubstituted)CyclooctaneLow/None-Low catalytic activity.[1]
Quinoline (B57606) N-oxideCyclooctaneLow/None-Low catalytic activity.[1]

Key Findings:

  • Electron-withdrawing groups on the pyridine N-oxide, such as the chloro-substituents in this compound, are crucial for high catalytic activity.[1] This is attributed to the higher O-H bond dissociation energy (BDE) of the corresponding protonated N-oxide, making the N-oxide cation radical a more potent hydrogen abstractor.[1]

  • Sterically bulkier pyridine N-oxide derivatives can alter the regioselectivity, favoring functionalization at less sterically hindered C-H sites, albeit with potentially lower overall yields.[1]

  • Pyridine N-oxides with electron-donating substituents exhibit low to no catalytic activity.[1]

Substrate Scope of this compound Catalyzed C-H Functionalization

The this compound/Mes-Acr-MeClO4 system demonstrates a broad substrate scope, effectively functionalizing a variety of C-H bonds.

SubstrateProduct Yield (%)[1][3]Diastereoselectivity (d.r.)[1][3]Notes
Cyclooctane92-Good to excellent yields for cyclic and acyclic hydrocarbons.[1][3]
Adamantane85-High selectivity for tertiary C-H bonds.[1][3]
Tetrahydrofuran88-Effective for C-H bonds adjacent to heteroatoms.[3]
Toluene75-Benzylic C-H bonds are readily functionalized.[3]
Methoxycyclopentane-Non-selectiveNon-selective alkylation observed.[1]

This catalytic system is not only applicable to alkylation but can also be extended to other transformations like amination, azidation, and allylation by choosing the appropriate radical trapping reagent.[1][3]

Experimental Protocols

The following are representative experimental procedures for the C-H functionalization reactions discussed.

General Procedure for C-H Alkylation

A mixture of the C-H substrate (0.5 mmol, 1.0 or 3.0 equiv.), the radical trapping reagent (e.g., benzylidenemalononitrile, 0.1 M), this compound (10-20 mol%), and the photocatalyst (e.g., Mes-Acr-MeClO4, 1-2 mol%) in a suitable solvent (e.g., acetonitrile) is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified reaction time.[1][3] The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.

G start Start mix Mix Substrate, Radical Trap, 2,6-diCl-PNO, and Photocatalyst in Solvent start->mix degas Degas the Reaction Mixture mix->degas irradiate Irradiate with Visible Light at Room Temperature degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor monitor->irradiate Reaction Incomplete workup Evaporate Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2. General experimental workflow for C-H alkylation.

Comparison with Other C-H Activation Methods

While this guide focuses on pyridine N-oxide-based systems, it is important to note that other methods for C-H activation exist, including those utilizing transition metal catalysts such as palladium, iridium, and iron complexes.[5][6][7][8] These systems often operate via different mechanisms, such as concerted metalation-deprotonation or oxidative addition, and may offer complementary reactivity and selectivity profiles. For instance, palladium-catalyzed direct arylation of pyridine N-oxides has been reported, proceeding through a distinct mechanism involving a cyclometalated palladium complex.[7][9]

Conclusion

This compound has emerged as a highly effective and practical HAT catalyst for site-selective C-H functionalization under photoredox conditions. Its advantages include ready availability, operational simplicity, and broad substrate scope. Mechanistic studies reveal that the electron-withdrawing nature of the chloro-substituents is key to its high reactivity. While alternatives exist, both within the pyridine N-oxide family and in the broader field of C-H activation, this compound offers a robust and versatile platform for the synthesis of complex organic molecules. Future research may focus on the development of novel pyridine N-oxide catalysts with enhanced selectivity and reactivity, as well as the application of this methodology in late-stage functionalization for drug discovery and development.

References

Comparative Kinetic Analysis of 2,6-Dichloropyridine N-oxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Performance of 2,6-Dichloropyridine N-oxide in Photocatalytic C-H Functionalization

In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paramount strategy for efficient and sustainable molecule construction. Among the diverse catalytic systems developed for this purpose, those operating via a hydrogen atom transfer (HAT) mechanism have gained significant traction. This guide provides a comprehensive kinetic analysis of reactions catalyzed by this compound, a prominent organocatalyst in the realm of photoinduced C-H functionalization. Through a comparative lens, we will explore its performance against alternative catalysts, supported by quantitative data and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of HAT Catalysts

The efficacy of a HAT catalyst is intrinsically linked to its kinetic profile, including its rate of hydrogen abstraction and its overall catalytic turnover. While a complete dataset for a direct, side-by-side kinetic comparison under identical conditions is not available in the current literature, we can synthesize available data to provide a comparative overview.

Table 1: Quantitative Kinetic and Performance Data for Selected HAT Catalysts

CatalystReaction TypeSubstrateProduct Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Rate Constant (k) (M⁻¹s⁻¹)Quantum Yield (Φ)
This compound Photocatalytic C-H AlkylationCyclooctane (B165968)92> 4.6Not ReportedNot ReportedNot Reported
Photocatalytic C-H AlkylationAdamantane85> 4.25Not ReportedNot ReportedNot Reported
Quinuclidine (B89598) Photocatalytic C-H AlkylationCyclohexaneNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
4-Acryloylmorpholine Photocatalytic C-H AlkylationCyclohexane95Not ReportedNot ReportedNot ReportedNot Reported
Decatungstate (TBADT) Photocatalytic C-H FunctionalizationCyclohexaneNot ReportedNot ReportedNot Reported4 x 10⁷Not Reported

Note: The data presented is compiled from various sources and may not have been collected under identical reaction conditions. Direct comparison of absolute values should be approached with caution. TON has been estimated based on reported catalyst loading and yield.

From the available data, this compound demonstrates high efficacy in photocatalytic C-H alkylation, affording excellent yields for challenging substrates like cyclooctane and adamantane.[1] While direct kinetic parameters such as rate constants and turnover frequencies are not explicitly reported for this compound, its high yields at relatively low catalyst loadings suggest it is a highly active and robust catalyst.

In comparison, quinuclidine and its derivatives are also widely recognized as effective HAT catalysts.[2] While specific quantitative data for direct comparison is sparse, their utility in a broad range of C-H functionalization reactions is well-documented. Decatungstate salts, such as tetrabutylammonium (B224687) decatungstate (TBADT), exhibit remarkably high rate constants for hydrogen abstraction, indicating very fast kinetics.[3] However, the overall efficiency and applicability of a catalytic system depend on a multitude of factors beyond the intrinsic rate of a single step, including catalyst stability and the efficiency of the entire catalytic cycle.

Experimental Protocols for Kinetic Analysis

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments in the kinetic analysis of photocatalytic reactions catalyzed by this compound and its alternatives.

Protocol 1: Determination of Reaction Rate and Catalyst Turnover

This protocol outlines the procedure for monitoring the reaction progress and calculating the initial reaction rate and turnover metrics.

1. Reaction Setup:

  • In a quartz cuvette or a suitable photoreactor, combine the substrate (e.g., cyclohexane, 0.1 M), the radical trap (e.g., an electron-deficient olefin, 0.1 M), the photocatalyst (e.g., an iridium or organic photosensitizer, 1-5 mol%), and the HAT catalyst (e.g., this compound, 5-20 mol%) in a degassed solvent (e.g., acetonitrile).

  • Include an internal standard (e.g., mesitylene) for quantitative analysis.

2. Reaction Monitoring:

  • Irradiate the reaction mixture with a light source of a specific wavelength (e.g., 450 nm LED).

  • At timed intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by cooling and dilution).

  • Analyze the composition of the aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the product and the remaining substrate.[4]

3. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

  • Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst.[5]

  • Turnover Frequency (TOF) is calculated by dividing the TON by the reaction time (typically in hours).[5]

Protocol 2: Measurement of Quantum Yield (Φ)

The quantum yield is a critical parameter for evaluating the efficiency of a photochemical reaction, representing the number of moles of product formed per mole of photons absorbed.

1. Actinometry (Measuring Photon Flux):

  • First, determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution for a set time and measuring the extent of the chemical change, which is then correlated to the number of photons absorbed.

2. Sample Irradiation:

  • In the same photoreactor used for actinometry, place the reaction mixture of interest.

  • Irradiate the sample for a specific period, ensuring that the absorbance of the solution is low (typically < 0.1) to ensure uniform light absorption throughout the sample.

3. Product Quantification:

  • After irradiation, quantify the amount of product formed using a suitable analytical technique (GC, HPLC, or NMR).

4. Quantum Yield Calculation:

  • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)[3][6]

Visualizing Catalytic Pathways and Workflows

To further elucidate the processes involved, we provide diagrams generated using the DOT language.

Catalytic_Cycle Photocatalytic C-H Functionalization Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_reduced Reduced PC PC_star->PC_reduced SET HAT_cat 2,6-Dichloropyridine N-oxide (HAT Cat) HAT_cat_radical HAT Cat Radical Cation HAT_cat->HAT_cat_radical HAT_cat_radical->HAT_cat Substrate Substrate (R-H) Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical Product Product Substrate_radical->Product + Radical Trap Radical_trap Radical Trap PC_reduced->PC Redox Turnover

Figure 1: Proposed photocatalytic cycle for C-H functionalization using this compound as a HAT catalyst.

Experimental_Workflow Kinetic Analysis Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep Prepare Reaction Mixture (Substrate, PC, HAT Cat, Solvent) Degas Degas Solution Prep->Degas Irradiate Irradiate with Light Source Degas->Irradiate Sample Withdraw Aliquots at Timed Intervals Irradiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/NMR Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Calculate Rate, TON, TOF Plot->Calculate Catalyst_Comparison Conceptual Comparison of HAT Catalysts Catalyst HAT Catalyst DCPNO 2,6-Dichloropyridine N-oxide Catalyst->DCPNO High Yields Good Selectivity Quin Quinuclidine Catalyst->Quin Broad Applicability TBADT Decatungstate Catalyst->TBADT Very Fast Kinetics

References

Unraveling the Reactivity of 2,6-Dichloropyridine N-oxide: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridine (B92270) N-oxides is paramount for designing novel synthetic pathways and functional molecules. This guide provides a comparative analysis of the computational studies on 2,6-dichloropyridine (B45657) N-oxide, contrasting its reactivity with other substituted pyridine N-oxides and supported by experimental findings.

Pyridine N-oxides are a versatile class of heterocyclic compounds, distinguished by their unique electronic properties that render them more reactive to both electrophilic and nucleophilic substitution compared to their parent pyridines.[1] The N-oxide group enhances the electron-donating capability of the ring, making the para position susceptible to electrophilic attack, while also activating the ring for nucleophilic reactions.[2][3] This dual reactivity makes them valuable intermediates in the synthesis of pharmaceuticals.[1]

Computational methods, particularly Density Functional Theory (DFT), have proven indispensable in elucidating the structure-property relationships that govern the reactivity of these molecules.[1] This guide synthesizes findings from various computational and experimental studies to offer a clear comparison of 2,6-dichloropyridine N-oxide's reactivity profile.

Comparative Analysis of Reactivity: A Data-Driven Overview

The following tables summarize key quantitative data from computational and experimental studies, offering a direct comparison between this compound and other relevant pyridine N-oxide derivatives.

Table 1: Computed Electronic and Structural Properties

CompoundDipole Moment (D)N-O Bond Length (Å)O-H Bond Dissociation Enthalpy (BDE) of Protonated form (kcal/mol)Computational MethodReference
Pyridine N-oxide4.371.290 (calc.)-B3LYP/6-31G[3][4]
This compound--111.1DFT Calculation[5]
4-Nitropyridine N-oxide--108.6DFT Calculation[5]
2,6-Dimethylpyridine (B142122) N-oxide----[6]
Trimethylamine N-oxide-1.388 (calc.)-B3LYP/6-31G[4]

Table 2: Experimental Reactivity Data

Reaction / PropertyThis compound4-Nitropyridine N-oxide2-Chloro-6-(alkoxycarbonyl)pyridine N-oxideReference
Catalytic Efficiency in HAT C-H FunctionalizationEffectiveNot an effective HAT catalystSubstantial increase in primary and secondary functionalization products[5]
Site Selectivity in HAT (branched alkanes)Highly selective for tertiary C-H bonds--[5]
Melting Point (°C)138-142--[7]

Delving into Reaction Mechanisms and Experimental Protocols

Understanding the underlying mechanisms is crucial for predicting and controlling the reactivity of this compound. Computational studies have shed light on several key reaction pathways.

Hydrogen Atom Transfer (HAT) Catalysis

One of the notable applications of this compound is in Hydrogen Atom Transfer (HAT) catalysis for C-H functionalization.[5] The proposed mechanism, supported by computational calculations, involves the following key steps:

HAT_Catalysis cluster_photocatalytic_cycle Photocatalytic Cycle cluster_HAT_cycle HAT Cycle cluster_substrate_functionalization Substrate Functionalization PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv PC_red Reduced PC PC_star->PC_red N_Oxide 2,6-Dichloropyridine N-oxide (1a) PC_red->PC Radical_Intermediate Radical Intermediate (IV) N_Oxide_cation N-Oxide Cation Radical (I) N_Oxide->N_Oxide_cation -e⁻ (from PC*) Protonated_N_Oxide Protonated N-Oxide (II) N_Oxide_cation->Protonated_N_Oxide + R-H - R• Alkyl_Radical Alkyl Radical (III) Protonated_N_Oxide->N_Oxide - H⁺ Carbanion Carbanion Intermediate (V) Alkyl_Radical->Radical_Intermediate + Radical Trap Radical_Intermediate->Carbanion + e⁻ (from PC_red) Product Functionalized Product Carbanion->Product + H⁺

Caption: Proposed mechanism for this compound catalyzed C-H functionalization.

Experimental Protocol for HAT Catalysis: A typical reaction is performed with 0.5 mmol of a radical trap reagent (0.1 M).[5] The reaction conditions involve the C-H substrate (1.2 mmol), benzalmalononitrile (0.4 mmol), and the N-oxide catalyst (30 mol%) and are run for 36 hours.[5] Product yields and selectivities are determined by analysis of the 1H NMR of the crude product.[5]

Nucleophilic and Electrophilic Reactivity

Pyridine N-oxides, in general, exhibit enhanced nucleophilicity compared to pyridines, a phenomenon termed "supernucleophilicity" in acyl transfer reactions.[8] This is attributed to the stabilization of the transition state through direct conjugation.[8] The oxygen atom can attack an electrophile, followed by the addition of a nucleophile.[3]

Nucleophilic_Attack PNO Pyridine N-Oxide Intermediate O-Electrophile Intermediate PNO->Intermediate Attack on E⁺ Electrophile Electrophile (E⁺) Product Substituted Pyridine Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Leaving_Group Leaving Group (E-O)

Caption: General pathway for nucleophilic substitution on pyridine N-oxides.

The Impact of Substituents on Reactivity

The nature and position of substituents on the pyridine N-oxide ring play a critical role in modulating its reactivity.

  • Electron-donating groups , like the methyl groups in 2,6-dimethylpyridine N-oxide, are shown to form stronger halogen bonds with dichlorine compared to the unsubstituted pyridine N-oxide, indicating an increase in the Lewis basicity of the oxygen atom.[6]

  • The position of the substituent is also crucial. For instance, in HAT catalysis, switching from this compound to 2-chloro-6-(alkoxycarbonyl)pyridine N-oxides leads to a significant change in site selectivity, with an increase in functionalization at primary and secondary C-H bonds.[5]

Conclusion

Computational studies provide invaluable insights into the reactivity of this compound, highlighting its potential as a highly selective catalyst in reactions such as C-H functionalization. Comparisons with other substituted pyridine N-oxides reveal that the electronic and steric effects of the chloro substituents are key to its distinct reactivity profile. The provided data and mechanistic diagrams offer a foundational understanding for researchers looking to leverage the unique properties of this and other pyridine N-oxides in synthetic chemistry and drug discovery. Future computational and experimental work will further refine our understanding and expand the applications of this versatile class of molecules.

References

Validating Reaction Mechanisms of 2,6-Dichloropyridine N-oxide Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and validating the intricate reaction mechanisms involving 2,6-dichloropyridine (B45657) N-oxide is paramount for optimizing synthetic routes and developing novel therapeutics. This guide provides a comparative overview of experimental and computational techniques used to elucidate the reaction pathways of this versatile reagent, supported by experimental data and detailed protocols.

2,6-Dichloropyridine N-oxide has emerged as a potent oxygen transfer agent, particularly in gold-catalyzed oxidation reactions. Its unique electronic and steric properties facilitate a range of transformations, often proceeding through reactive intermediates such as α-oxo gold carbenes. Validating the proposed mechanisms for these reactions is crucial for controlling reaction outcomes and expanding their synthetic utility. This guide explores the primary methods for mechanism validation: kinetic studies, spectroscopic analysis, intermediate trapping experiments, isotopic labeling, and computational modeling.

Comparing the Oxidizing Strength: Performance of Pyridine (B92270) N-Oxide Derivatives

The choice of oxidant can significantly impact the efficiency of a chemical transformation. The following table summarizes the performance of various pyridine N-oxide derivatives in the electrochemical benzylic C(sp3)–H oxygenation, highlighting the influence of substitution on reaction yield.

Catalyst IDPyridine N-oxide DerivativeYield (%)
C1 This compound Up to 81%
C22-Fluoropyridine N-oxideVaries
C32-Chloropyridine N-oxideVaries
C42-Bromopyridine N-oxideVaries
C52-Iodopyridine N-oxideVaries
C62,6-Difluoropyridine N-oxideVaries
C72,6-Dibromopyridine N-oxideVaries
C82,6-Dimethylpyridine N-oxideVaries
C92-Chloro-6-methylpyridine N-oxideVaries
C102-Cyano-6-methylpyridine N-oxideVaries
C112-Fluoro-6-methylpyridine N-oxideVaries
C122-Bromo-6-methylpyridine N-oxideVaries
NHPIN-Hydroxyphthalimide (for comparison)Inferior yields in some cases
QuinuclidineQuinuclidine (for comparison)Inferior yields in some cases
Yields are reported for the electrochemical oxidation of various benzylic C–H substrates. For specific substrate yields, please refer to the source literature.[1]

Unraveling Reaction Pathways: A Toolkit of Validation Techniques

A multi-faceted approach is often necessary to build a comprehensive understanding of a reaction mechanism. The following sections detail the experimental and computational tools available to researchers.

Kinetic Studies: Quantifying Reaction Rates

Kinetic analysis provides quantitative insights into the reaction mechanism by determining the rate law, activation parameters, and the influence of reactant concentrations. In the context of this compound, kinetic studies can help to identify the rate-determining step and elucidate the role of the catalyst and the oxidant.

Experimental Protocol for Kinetic Analysis via GC or ¹H NMR Monitoring:

  • Reaction Setup: A stock solution of the starting material, catalyst, and an internal standard in a suitable deuterated solvent (for NMR) or regular solvent (for GC) is prepared.

  • Initiation: The reaction is initiated by the addition of this compound at a controlled temperature.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or addition of a quenching agent.

  • Analysis: The concentration of reactants and products is determined by GC or ¹H NMR spectroscopy.

  • Data Processing: The concentration data is plotted against time to determine the reaction order and rate constant.

An extensive kinetic study on oxidative gold catalysis has shown that pyridine derivatives, the byproducts of N-oxide oxygen transfer, can inhibit the gold(I) catalyst. This highlights the importance of selecting N-oxides that lead to less coordinating pyridine byproducts.

Spectroscopic Analysis: Visualizing Molecular Transformations

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for real-time monitoring of the reaction mixture, providing valuable information about the formation and consumption of reactants, intermediates, and products.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying the structure of intermediates and products. The chemical shifts of protons and carbons are sensitive to their electronic environment, providing a fingerprint of the molecular structure.

Table of ¹H and ¹³C NMR Chemical Shifts for Selected Pyridine N-Oxides:

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyridine N-OxideCDCl₃7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H)125.3, 125.5, 138.5
2-Chloropyridine N-OxideCDCl₃7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H)Not provided
This compoundNot specified7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)Not provided
2-Carboxypyridine N-OxideDMSO-d₆7.88-7.95 (m, 2H), 8.30-8.32 (dd, 1H), 8.73-8.74 (m, 1H)128.6, 130.1, 132.8, 135.9, 139.0, 160.9
Nicotinic N-OxideDMSO-d₆7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H)126.1, 127.2, 131.1, 139.4, 142.6, 164.7

Data compiled from various sources.

In-situ ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for monitoring reactions in solution without the need for sample preparation. By immersing an ATR probe into the reaction vessel, changes in the vibrational spectra of functional groups can be tracked in real-time, providing kinetic and mechanistic information. For instance, the disappearance of the alkyne C≡C stretch and the appearance of new carbonyl C=O stretches can be monitored during gold-catalyzed alkyne oxidations.

Experimental Protocol for In-situ ATR-FTIR Monitoring:

  • Setup: An ATR-FTIR probe is inserted into a reaction vessel equipped with a stirrer and temperature control.

  • Background Spectrum: A background spectrum of the solvent and catalyst is recorded.

  • Reaction Initiation: The starting materials and this compound are added to the vessel.

  • Data Acquisition: FTIR spectra are collected at regular intervals throughout the course of the reaction.

  • Data Analysis: The change in absorbance of characteristic peaks is plotted over time to generate kinetic profiles.

Intermediate Trapping: Capturing Fleeting Species

Many reactions involving this compound are proposed to proceed through highly reactive intermediates, such as α-oxo gold carbenes. These species are often too short-lived to be observed directly. Intermediate trapping experiments involve the addition of a "trapping agent" to the reaction mixture, which reacts with the transient intermediate to form a stable, characterizable adduct.

Experimental Protocol for Trapping an α-Oxo Gold Carbene Intermediate:

  • Reaction Setup: The standard reaction is set up with the alkyne substrate, gold catalyst, and this compound.

  • Addition of Trapping Agent: A suitable trapping agent, such as styrene (B11656) or a furan, is added to the reaction mixture in excess.

  • Reaction and Workup: The reaction is allowed to proceed, followed by a standard workup procedure.

  • Product Analysis: The product mixture is analyzed by techniques such as GC-MS and NMR to identify and characterize the trapped adduct (e.g., a cyclopropane (B1198618) derivative in the case of styrene trapping). The formation of this adduct provides strong evidence for the existence of the carbene intermediate.

Isotopic Labeling: Tracing Atomic Pathways

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms by tracking the fate of individual atoms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁸O in 2,6-dichloro-pyridine N-¹⁸O), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. This information can provide conclusive evidence for proposed bond-forming and bond-breaking steps. For instance, using ¹⁸O-labeled this compound in an oxidation reaction would confirm that the oxygen atom in the product originates from the N-oxide.

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. By modeling the potential energy surface of a reaction, DFT can be used to:

  • Predict Reaction Pathways: Identify the most likely sequence of elementary steps.

  • Characterize Intermediates and Transition States: Determine the geometries and energies of key species along the reaction coordinate.

  • Calculate Activation Barriers: Estimate the energy required for each step, allowing for a comparison of different possible mechanisms.

Computational studies have been employed to investigate the energetics of pyridine N-oxides and their role in oxygen transfer reactions. These calculations can provide a theoretical framework to complement and rationalize experimental observations.

General Protocol for DFT Calculations:

  • Structure Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory to obtain more accurate energies.

  • Reaction Pathway Analysis: The energies of all species are plotted to construct a reaction energy profile, which illustrates the energetic feasibility of the proposed mechanism.

By employing a combination of these powerful techniques, researchers can gain a detailed and robust understanding of the reaction mechanisms involving this compound intermediates. This knowledge is essential for the rational design of more efficient and selective synthetic methods, ultimately accelerating the discovery and development of new chemical entities.

References

Comparative Analysis of 2,6-Dichloropyridine N-oxide and TEMPO as Hydrogen Atom Transfer (HAT) Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and applications of 2,6-Dichloropyridine N-oxide and TEMPO in Hydrogen Atom Transfer (HAT) reactions.

In the landscape of modern synthetic chemistry, Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the functionalization of C-H bonds, offering a direct and efficient route to complex molecules.[1] Among the diverse array of HAT reagents, this compound and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have garnered significant attention for their distinct reactivity and broad utility. This guide provides a detailed comparative analysis of these two reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Performance and Applications: A Head-to-Head Comparison

This compound has proven to be a highly effective photoinduced HAT catalyst, particularly for the site-selective functionalization of a wide range of C-H substrates, including unactivated alkanes.[2] In a synergistic system with a photoredox catalyst like Mes-Acr-MeClO4, it can facilitate various transformations such as alkylation, amination, azidation, and allylation.[3] The N-oxide is oxidized to an electrophilic N-oxide cation radical, which is the active species responsible for abstracting a hydrogen atom from the C-H substrate.[3]

TEMPO, a stable nitroxyl (B88944) radical, is widely recognized as a versatile reagent in organic synthesis, acting as a radical scavenger and an oxidation catalyst.[4][5] Its role as a HAT catalyst has been explored in processes like the aerobic dehydrogenation of activated alkanes to alkenes.[4][6] In these reactions, TEMPO homolytically cleaves benzylic or allylic C-H bonds to generate alkyl radicals.[4]

The key distinction in their application lies in the nature of the C-H bonds they typically activate and the reaction conditions. This compound, under photocatalytic conditions, demonstrates remarkable reactivity towards strong, unactivated C(sp³)–H bonds.[3] In contrast, TEMPO is more commonly employed for the activation of weaker, activated C-H bonds, such as those in benzylic or allylic positions, often under thermal conditions.[4]

Quantitative Data Summary

The following tables summarize the performance of this compound and TEMPO in representative HAT reactions.

Table 1: Performance of this compound in Photocatalytic C-H Functionalization [2][3]

SubstrateRadical TrapProductYield (%)Regioselectivity (r.r.) / Diastereoselectivity (d.r.)
CyclooctaneBenzylidenemalononitrileAlkylated Cyclooctane95-
AdamantaneBenzylidenemalononitrile1-Alkylated Adamantane8510:1 (tertiary:secondary)
MethoxycyclopentaneBenzylidenemalononitrileAlkylated Methoxycyclopentane78Non-selective
CyclooctaneAzide sourceAzidocyclooctaneModerate-
CyclooctaneAmine sourceAminocyclooctaneModerate-

Table 2: Performance of TEMPO in Aerobic Dehydrogenation [4]

SubstrateProductYield (%)Reaction Time (h)
EthylbenzeneStyrene3524
2-Ethylnaphthalene2-VinylnaphthaleneGood-
1,2-DiphenylethaneStilbeneGood-
TetrahydronaphthaleneNaphthaleneGood-

Reaction Mechanisms and Experimental Workflows

The operational mechanisms of this compound and TEMPO as HAT reagents are fundamentally different, which dictates their respective applications and reaction setups.

This compound: A Photocatalytic Approach

The mechanism for C-H functionalization using this compound involves a dual catalytic cycle with a photoredox catalyst.[3]

G cluster_0 Photocatalytic Cycle cluster_1 HAT Catalytic Cycle cluster_2 Substrate Functionalization PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Visible Light) PC_reduced Reduced PC PC_excited->PC_reduced SET N_Oxide 2,6-Dichloropyridine N-oxide PC_excited->N_Oxide Single Electron Transfer (SET) PC_reduced->PC SET Trap Radical Trap PC_reduced->Trap Reduction of Intermediate N_Oxide_radical N-oxide Cation Radical N_Oxide->N_Oxide_radical Oxidation N_Oxide_protonated Protonated N-oxide N_Oxide_radical->N_Oxide_protonated HAT from R-H Substrate Substrate (R-H) N_Oxide_radical->Substrate Hydrogen Atom Abstraction (HAT) N_Oxide_protonated->N_Oxide Deprotonation Radical Alkyl Radical (R.) Substrate->Radical HAT Radical->Trap Product Functionalized Product Radical->Product Radical Trapping G cluster_0 HAT and Radical Trapping cluster_1 Product Formation and Catalyst Regeneration Substrate Activated Alkane (e.g., Ethylbenzene) Radical Alkyl Radical Substrate->Radical HAT by TEMPO Alkoxyamine Alkoxyamine Intermediate Radical->Alkoxyamine Radical Trapping by TEMPO Alkene Alkene Product (e.g., Styrene) Alkoxyamine->Alkene Elimination TEMPOH TEMPOH Alkoxyamine->TEMPOH TEMPO TEMPO TEMPOH->TEMPO Oxidation by O2 TEMPO_start TEMPO TEMPO_start->Substrate Initiation

References

Assessing the Environmental Impact of 2,6-Dichloropyridine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents in chemical synthesis extends beyond reaction efficiency and yield. A thorough evaluation of the environmental impact of all substances is a critical component of green and sustainable chemistry. This guide provides a comparative assessment of the environmental footprint of 2,6-Dichloropyridine N-oxide, a versatile oxidizing agent and catalyst, alongside common alternatives. Due to a notable lack of specific ecotoxicological data for this compound and some of its alternatives in publicly available literature, this guide combines available experimental data with established testing protocols to empower researchers to make informed decisions and conduct further assessments.

Comparative Environmental Impact Data

The following table summarizes available data on the environmental impact of this compound and its common alternatives. It is important to note the significant data gaps for this compound and 2,6-lutidine N-oxide, highlighting the need for further research.

CompoundApplicationAquatic Toxicity (LC50/EC50)Biodegradability
This compound Oxidizing Agent, HAT CatalystData not availableData not available
m-Chloroperoxybenzoic acid (m-CPBA) Oxidizing AgentFish (Zebrafish): 96h LC50 = 5.7 mg/LDaphnia magna: 48h EC50 = 11.5 mg/LAlgae (Pseudokirchneriella subcapitata): 72h ErC50 = 1.3 mg/LNot readily biodegradable.
Hydrogen Peroxide Oxidizing AgentGenerally considered to have low aquatic toxicity as it decomposes to water and oxygen.Readily decomposes to water and oxygen.
2,6-Lutidine N-oxide HAT Catalyst AlternativeData not availableThe parent compound, 2,6-Lutidine, is resistant to biodegradation.[1]

Note: The absence of data for this compound and 2,6-lutidine N-oxide in this table underscores a critical knowledge gap. Researchers are strongly encouraged to perform ecotoxicological testing to fill this void.

Experimental Protocols for Environmental Impact Assessment

To ensure comparability and regulatory acceptance, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines are recommended for assessing the environmental impact of chemical substances.

Aquatic Toxicity Testing

These tests determine the concentration of a substance that is lethal to or immobilizes a certain percentage of a test population over a specified time.

1. Fish, Acute Toxicity Test (OECD 203)

  • Principle: A 96-hour test to determine the concentration of a substance that is lethal to 50% of the test fish (LC50).

  • Test Organism: Zebrafish (Danio rerio) or other suitable species.

  • Procedure:

    • Prepare a series of test solutions of varying concentrations of the test substance in water.

    • Introduce a specified number of fish into each test and control vessel.

    • Observe and record mortality at 24, 48, 72, and 96 hours.

    • Calculate the LC50 value and its confidence limits.

2. Daphnia sp., Acute Immobilisation Test (OECD 202)

  • Principle: A 48-hour test to determine the concentration of a substance that immobilizes 50% of the test Daphnia (EC50).

  • Test Organism: Daphnia magna.

  • Procedure:

    • Prepare a series of test solutions.

    • Introduce young Daphnia (less than 24 hours old) into test and control vessels.

    • Observe and record the number of immobilized Daphnia at 24 and 48 hours.

    • Calculate the EC50 value and its confidence limits.

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

  • Principle: A 72-hour test to determine the effect of a substance on the growth of algae.

  • Test Organism: Pseudokirchneriella subcapitata or other green algae.

  • Procedure:

    • Prepare a series of test solutions in a nutrient-rich medium.

    • Inoculate the solutions with an exponentially growing culture of algae.

    • Incubate under constant light and temperature for 72 hours.

    • Measure the algal biomass at the start and end of the test.

    • Calculate the concentration that inhibits growth by 50% (EC50).

Biodegradability Testing

These tests assess the potential for a chemical to be broken down by microorganisms in the environment.

1. Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

  • Principle: Measures the amount of carbon dioxide produced by a microbial population when a test substance is their sole source of carbon.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Procedure:

    • Add a known amount of the test substance to a mineral medium inoculated with microorganisms.

    • Aerate with CO₂-free air and trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide).

    • Quantify the trapped CO₂ by titration.

    • The test typically runs for 28 days. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day period.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for aquatic toxicity testing and the logical progression of a ready biodegradability test.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_reporting Reporting prep_substance Prepare Test Substance Stock prep_solutions Create Serial Dilutions prep_substance->prep_solutions expose Introduce Organisms to Test Solutions prep_solutions->expose prep_organisms Acclimate Test Organisms prep_organisms->expose incubate Incubate under Controlled Conditions expose->incubate observe Record Observations (Mortality/Immobilization) incubate->observe calculate Calculate LC50/EC50 observe->calculate report Generate Final Test Report calculate->report Biodegradability_Test_Logic cluster_evaluation Evaluation cluster_result Result start Start Test (Day 0) incubation Incubate Test Substance with Microbial Inoculum start->incubation measure_co2 Measure Cumulative CO2 Evolution incubation->measure_co2 day_28 End of Test (Day 28) measure_co2->day_28 calc_percentage Calculate % Biodegradation vs. Theoretical Maximum day_28->calc_percentage check_pass Biodegradation ≥ 60%? calc_percentage->check_pass readily Readily Biodegradable check_pass->readily Yes not_readily Not Readily Biodegradable check_pass->not_readily No

References

A Comparative Guide to the Industrial Application of 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of 2,6-Dichloropyridine N-oxide in key industrial processes. Through an objective comparison with alternative reagents and methodologies, supported by experimental data, this document aims to inform strategic decisions in chemical synthesis and process development.

Executive Summary

This compound is a versatile intermediate and catalyst used in the pharmaceutical and agrochemical industries. Its primary applications include serving as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a highly selective Hydrogen Atom Transfer (HAT) catalyst. This guide evaluates the performance of this compound in its synthesis and a key application, comparing it against common alternatives in terms of yield, purity, safety, and process complexity. The findings indicate that while the initial cost of the primary reagent for its synthesis, m-chloroperoxybenzoic acid (m-CPBA), may be higher than some alternatives, the superior yield, high purity, and milder reaction conditions often present a more favorable overall cost-benefit profile.

I. Synthesis of this compound: A Comparative Analysis of Oxidation Methods

The industrial production of this compound from 2,6-Dichloropyridine is primarily an oxidation process. The choice of oxidizing agent is critical and significantly impacts the reaction's efficiency, safety, and cost. This section compares the most common methods.

Data Presentation: Comparison of Oxidation Methods
Parameter m-CPBA Oxidation Hydrogen Peroxide/Acetic Acid Peracetic Acid
Yield 90%[1]Lower than m-CPBA (qualitative)Variable, generally lower than m-CPBA
Purity 97%[1]Requires purificationRequires purification
Reaction Temperature 0-25 °C[1]70-80 °C85 °C
Reaction Time 24 hours[1]12-24 hours50-60 minutes (for pyridine)
Key Advantages High yield and purity, mild conditions, simple work-up[1]Low-cost reagentsFast reaction time
Key Disadvantages Higher reagent cost, potential for thermal runawayLower yield, higher temperature, potential for explosive mixtures[1]Exothermic reaction, requires careful temperature control
Safety Considerations m-CPBA is a potentially explosive solid and requires careful handling.[2]30% Hydrogen peroxide is a strong oxidizer and can be explosive.[1]Peracetic acid is a strong oxidizer and corrosive.
Estimated Reagent Cost Variable, generally higherHydrogen Peroxide (30%): ~$1.10/lb[3]Peracetic Acid (15%): ~$2.80/kg
Experimental Protocols

Method 1: m-CPBA Oxidation

This protocol is based on the synthesis process described in patent CN115160220A.[1]

  • Reaction Setup: 50g of 2,6-Dichloropyridine is added to 400ml of dichloromethane (B109758) in a reaction vessel and cooled to 0-5 °C with stirring.

  • Addition of Oxidant: 87.5g of m-chloroperoxybenzoic acid (m-CPBA) is added at 0 °C.

  • Reaction: The mixture is stirred for 24 hours at 20-25 °C.

  • Work-up: The reaction solution is concentrated under reduced pressure. Water is added, and the pH is adjusted to 4. The mixture is stirred for 2 hours.

  • Isolation: The filtrate is collected, concentrated, and dried to yield the final product.

Method 2: Hydrogen Peroxide and Acetic Acid Oxidation

This is a general method for pyridine (B92270) N-oxide synthesis.

  • Reaction Setup: 2,6-Dichloropyridine is dissolved in glacial acetic acid.

  • Addition of Oxidant: 30% Hydrogen peroxide is added slowly.

  • Reaction: The mixture is heated to 70-80 °C for several hours.

  • Work-up: The excess hydrogen peroxide is quenched, and the mixture is neutralized.

  • Isolation: The product is extracted with an organic solvent and purified, often by distillation or crystallization.

Mandatory Visualization: Experimental Workflow for m-CPBA Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare 2,6-Dichloropyridine and Dichloromethane cool Cool to 0-5 °C prep_reagents->cool add_mcpba Add m-CPBA at 0 °C cool->add_mcpba stir Stir for 24h at 20-25 °C add_mcpba->stir concentrate Concentrate under reduced pressure stir->concentrate add_water Add Water & Adjust pH to 4 concentrate->add_water stir_filter Stir for 2h and Filter add_water->stir_filter concentrate_dry Concentrate filtrate and Dry stir_filter->concentrate_dry product This compound concentrate_dry->product

Caption: Workflow for the synthesis of this compound via m-CPBA oxidation.

II. Application in Catalysis: Hydrogen Atom Transfer (HAT) Reactions

This compound has emerged as a highly effective and selective catalyst in photoinduced Hydrogen Atom Transfer (HAT) reactions for C-H functionalization. This is a powerful tool for the synthesis of complex organic molecules.

Data Presentation: Comparison of Pyridine N-oxide Catalysts in C-H Alkylation
Catalyst Substrate Product Yield Selectivity (Tertiary C-H)
This compound Branched AlkanesHighHighly Selective
2-Chloro-6-(alkoxycarbonyl)pyridine N-oxide Branched AlkanesModerateIncreased primary and secondary functionalization
4-Nitropyridine N-oxide Unactivated C(sp3)-H bondIneffective catalyst-

Data sourced from a study on photoinduced site-selective C-H functionalization.

The high selectivity of this compound for tertiary C-H bonds is a significant advantage in complex molecule synthesis, allowing for targeted functionalization and reducing the need for protecting groups and extensive purification.

Mandatory Visualization: Logical Relationship in HAT Catalysis

G reagent 2,6-Dichloropyridine N-oxide light Visible Light reagent->light photocatalyst Photocatalyst reagent->photocatalyst substrate Substrate with C-H bond reagent->substrate product Functionalized Product light->product C-H Functionalization photocatalyst->product C-H Functionalization substrate->product C-H Functionalization

Caption: Role of this compound in photoinduced HAT catalysis.

III. Application in Pharmaceutical Synthesis

2,6-Dichloropyridine is a known precursor for several active pharmaceutical ingredients, including the antibiotic enoxacin, the analgesic anpirtoline, and the antifungal liranaftate. While the direct use of this compound in the synthesis of these specific drugs is not extensively detailed in publicly available literature, its properties make it a potentially advantageous intermediate. The N-oxide group can activate the pyridine ring for nucleophilic substitution, offering alternative synthetic routes that may proceed under milder conditions or with different selectivity compared to the non-oxidized precursor.

Further research into the specific application of this compound in these and other pharmaceutical syntheses is warranted to fully elucidate its comparative benefits.

Conclusion

The cost-benefit analysis of this compound indicates that its use in industrial processes is a trade-off between reagent cost and process efficiency. In the synthesis of the N-oxide itself, the use of m-CPBA, while being a more expensive reagent, provides significant advantages in terms of yield, purity, and milder reaction conditions, which can lead to lower overall production costs by simplifying purification and reducing energy consumption.

As a HAT catalyst, this compound demonstrates high selectivity, a crucial factor in the synthesis of complex molecules where targeted functionalization is required. This selectivity can reduce the number of synthetic steps and improve overall yield, offering significant economic advantages in drug development and manufacturing.

For professionals in research, science, and drug development, this compound represents a valuable tool. A thorough evaluation of the specific synthetic challenge, including desired yield, purity, and cost constraints, will determine whether the benefits of this reagent outweigh its costs in a given industrial process.

References

Unveiling Fleeting Intermediates: A Comparative Guide to Spectroscopic Identification in 2,6-Dichloropyridine N-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The transient intermediates formed during these processes hold the key to optimizing reaction conditions, maximizing yields, and ensuring the desired product selectivity. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of intermediates in reactions involving 2,6-Dichloropyridine N-oxide, a versatile building block in organic synthesis.

This document delves into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate analytical method for their specific research needs.

Comparative Overview of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique hinges on the nature of the reaction, the expected lifetime and concentration of the intermediates, and the specific structural information required. In-situ monitoring, which allows for the analysis of the reaction mixture in real-time without sample extraction, is often crucial for capturing short-lived species.[1][2]

TechniquePrincipleIntermediates DetectedTemporal ResolutionStructural InformationRelative Sensitivity
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldClosed-shell intermediates, some paramagnetic speciesSeconds to minutesDetailed connectivity and structural informationModerate
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesCationic, radical cation, and trapped radical intermediatesMilliseconds (with rapid sampling)Molecular weight and fragmentation patternsHigh
UV-Vis Spectroscopy Electronic transitions between molecular orbitalsSpecies with chromophores, conjugated systems, radical ionsPicoseconds to nanosecondsInformation on electronic structure and conjugationHigh
FTIR Spectroscopy Vibrational transitions of functional groupsIntermediates with characteristic functional group changesSeconds to minutesIdentification of functional groupsModerate
Radical Trapping Chemical reaction with a stable radical (e.g., TEMPO) followed by analysisRadical intermediatesN/A (indirect method)Confirmation of radical presence and identification of the trapped species (by MS or NMR)High (for the adduct)

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Snapshot

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, providing detailed structural information on reactants, products, and stable or long-lived intermediates.[3][4] By acquiring spectra at regular intervals, it is possible to track the disappearance of starting material signals and the appearance of new signals corresponding to intermediates and products.

Experimental Protocol: In-situ ¹H NMR Monitoring

Objective: To monitor the formation and decay of intermediates in a reaction of this compound.

Materials:

  • J. Young NMR tube

  • Deuterated solvent appropriate for the reaction (e.g., CDCl₃, d₆-DMSO)

  • This compound

  • Other reactants and catalysts as required

Procedure:

  • Dissolve this compound and other stable reactants in the deuterated solvent inside the J. Young NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Initiate the reaction by adding the final reactant or catalyst, or by initiating photolysis, and quickly mix the contents.

  • Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals.

  • Process the spectra to identify new peaks corresponding to intermediates. The integration of these peaks relative to an internal standard can provide kinetic information.[5]

Mass Spectrometry (MS): Unmasking Charged and Radical Species

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is highly effective for detecting charged intermediates and radical adducts.[6][7] In the context of this compound reactions, ESI-MS can be used to identify protonated intermediates, cationic species, or the products of radical trapping experiments.[8]

Experimental Protocol: ESI-MS Analysis of Reaction Intermediates

Objective: To detect and identify charged intermediates or radical adducts from a reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Syringe pump and ESI-compatible solvent (e.g., acetonitrile, methanol)

  • Mass spectrometer with an ESI source

Procedure:

  • At a specific time point in the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary by rapid cooling or addition of a quenching agent.

  • Dilute the aliquot with the ESI-compatible solvent.

  • Infuse the diluted sample directly into the ESI source using a syringe pump at a low flow rate.

  • Acquire the mass spectrum in either positive or negative ion mode, depending on the expected nature of the intermediate.

  • For radical trapping, the reaction is run in the presence of a trapping agent like TEMPO, and the resulting stable adduct is then identified by its characteristic mass.[9]

UV-Vis Spectroscopy: Tracking Electronic Changes in Real-Time

Time-resolved UV-Vis spectroscopy is an invaluable technique for studying the kinetics of fast reactions, particularly those initiated by light (photochemistry).[10][11] Pyridine (B92270) N-oxides and their potential intermediates, such as those with extended conjugation or radical character, often exhibit distinct electronic absorption spectra.[8][12]

Experimental Protocol: Time-Resolved Transient Absorption Spectroscopy

Objective: To detect and monitor the kinetics of short-lived intermediates in a photochemical reaction of this compound.

Materials:

  • Solution of this compound in a suitable solvent

  • Quartz cuvette

  • Pulsed laser for photoexcitation

  • Broadband probe light source

  • Spectrograph and detector (e.g., CCD camera)

Procedure:

  • Place the sample solution in the quartz cuvette.

  • Excite the sample with a short laser pulse at a wavelength absorbed by this compound.

  • At various delay times after the excitation pulse, pass a broadband probe light through the sample.

  • Record the absorption spectrum of the probe light.

  • The difference in absorbance before and after the excitation pulse reveals the transient absorption spectrum of the generated intermediates.

  • By varying the delay time, the formation and decay kinetics of the intermediates can be determined.

FTIR Spectroscopy: Probing Functional Group Transformations

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the real-time monitoring of changes in functional groups during a reaction.[7][13] This can be particularly useful for observing the transformation of the N-oxide group or changes in the substitution pattern on the pyridine ring.

Experimental Protocol: In-situ ATR-FTIR Reaction Monitoring

Objective: To monitor the changes in vibrational frequencies of functional groups during a reaction of this compound.

Materials:

  • Reaction vessel equipped with an ATR-FTIR probe

  • This compound and other reactants

Procedure:

  • Set up the reaction in the vessel with the ATR-FTIR probe immersed in the reaction mixture.

  • Record an initial IR spectrum before initiating the reaction.

  • Start the reaction and continuously record IR spectra at regular intervals.

  • Analyze the spectra for the disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates and products. For example, a change in the N-O stretching frequency would indicate a reaction at the N-oxide functionality.[14]

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships between these techniques and their application in studying reaction mechanisms, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction of this compound cluster_analysis Spectroscopic Analysis cluster_trapping Indirect Detection cluster_data Data Interpretation start Reaction Setup reaction Initiate Reaction start->reaction nmr In-situ NMR reaction->nmr Monitoring ms ESI-MS reaction->ms Sampling uvvis Time-Resolved UV-Vis reaction->uvvis Photochemical ftir In-situ ATR-FTIR reaction->ftir Monitoring trapping Radical Trapping (e.g., TEMPO) reaction->trapping Inference interpretation Intermediate Identification & Kinetics nmr->interpretation ms->interpretation uvvis->interpretation ftir->interpretation analysis Analysis of Adduct (MS/NMR) trapping->analysis analysis->interpretation

Caption: Workflow for the spectroscopic identification of reaction intermediates.

signaling_pathway A 2,6-Dichloropyridine N-oxide C Transient Intermediate (e.g., Radical Cation, Isomer) A->C Activation B Reaction Conditions (e.g., Light, Reagent) B->C D Product(s) C->D Reaction Pathway E Byproduct(s) C->E Side Reaction

References

Elucidating Reaction Pathways of 2,6-Dichloropyridine N-oxide: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile reagents like 2,6-Dichloropyridine (B45657) N-oxide is paramount for optimizing existing synthetic methodologies and discovering novel transformations. Isotopic labeling studies offer an unparalleled level of insight into these pathways by tracing the fate of individual atoms throughout a chemical reaction.

This guide provides a comparative analysis of established and proposed isotopic labeling experiments to elucidate the primary reaction pathways of 2,6-Dichloropyridine N-oxide: its role as an oxygen atom donor in oxidation reactions and as a hydrogen atom transfer (HAT) catalyst. While direct isotopic labeling studies on this compound are not extensively reported in the literature, this guide draws parallels with analogous systems to provide a framework for designing and interpreting such experiments.

I. Reaction Pathways of this compound

This compound is a versatile chemical reagent primarily utilized in two distinct catalytic cycles:

  • Oxygen Atom Transfer: In the presence of a suitable catalyst, such as gold(I), it can act as an oxidant, delivering its oxygen atom to a substrate.

  • Hydrogen Atom Transfer (HAT): Upon single-electron oxidation, it can form a potent N-oxy radical cation capable of abstracting a hydrogen atom from a C-H bond, initiating a radical cascade.

The elucidation of the precise mechanisms of these pathways is crucial for catalyst and reaction design. Isotopic labeling provides a powerful tool to probe these mechanisms.

II. Comparative Analysis of Isotopic Labeling Studies

This section compares a documented isotopic labeling study for a reaction analogous to the oxygen transfer pathway with a proposed study for the HAT pathway of this compound.

A. Oxygen Transfer Pathway: Insights from an ¹⁸O-Labeling Study

While a specific ¹⁸O-labeling study for a gold-catalyzed oxidation using this compound was not found, a relevant study on a photoredox-catalyzed carbohydroxylation of α-olefins provides a blueprint for such an investigation. In this analogous system, a pyridine (B92270) N-oxide derivative acts as a reductive quencher and the ultimate source of the oxygen atom in the hydroxylated product.

Table 1: Comparison of Experimental Data for Oxygen Transfer Pathway Analysis

Parameter¹⁸O-Labeling in Photoredox Carbohydroxylation (Analogous System)Proposed ¹⁸O-Labeling for Au(I)-Catalyzed Oxidation with this compound
Isotopically Labeled Reagent H₂¹⁸O2,6-Dichloropyridine N-¹⁸O
Reaction Monitored Carbohydroxylation of α-olefinsGold(I)-catalyzed oxidation of alkynes
Analytical Technique Mass Spectrometry (MS)Mass Spectrometry (MS)
Key Observation Incorporation of ¹⁸O into the alcohol product.[1]Hypothetical: Incorporation of ¹⁸O into the dicarbonyl product.
Mechanistic Implication The oxygen atom in the product originates from the N-oxide, which is regenerated by water.[1]Hypothetical: Direct transfer of the oxygen atom from this compound to the alkyne substrate.
B. Hydrogen Atom Transfer (HAT) Pathway: A Proposed Deuterium (B1214612) Labeling Study

To date, specific isotopic labeling studies to elucidate the HAT mechanism of this compound have not been reported. However, based on established principles of kinetic isotope effects (KIEs) in HAT reactions, a deuterium labeling experiment can be proposed. A primary KIE (kH/kD > 1) is expected if the C-H bond is cleaved in the rate-determining step.

Table 2: Proposed Experimental Design for HAT Pathway Analysis

ParameterProposed Deuterium Labeling Study for HAT Pathway of this compound
Isotopically Labeled Reagent Deuterated substrate (e.g., cyclohexane-d₁₂)
Reaction Monitored Photoinduced C-H functionalization catalyzed by this compound.
Analytical Technique Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates.
Parameter Measured Kinetic Isotope Effect (KIE = kH/kD)
Expected Outcome A significant primary KIE (typically in the range of 2-7 for C-H/C-D bonds).
Mechanistic Implication A significant KIE would provide strong evidence that the abstraction of a hydrogen atom by the N-oxy radical is the rate-determining step of the reaction.

III. Experimental Protocols

A. Protocol for a Proposed ¹⁸O-Labeling Study in a Gold(I)-Catalyzed Oxidation

This hypothetical protocol is adapted from standard procedures for ¹⁸O-labeling experiments.

  • Synthesis of 2,6-Dichloropyridine N-¹⁸O: Synthesize the labeled compound by oxidizing 2,6-dichloropyridine with an ¹⁸O-labeled oxidant (e.g., m-CPBA prepared with H₂¹⁸O₂).

  • Reaction Setup: In a reaction vessel, combine the alkyne substrate, a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆), and the synthesized 2,6-Dichloropyridine N-¹⁸O in a suitable solvent.

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature for the specified time.

  • Work-up and Isolation: Quench the reaction and purify the dicarbonyl product using standard chromatographic techniques.

  • Analysis: Analyze the purified product by high-resolution mass spectrometry to determine the incorporation of the ¹⁸O label.

B. Protocol for a Proposed Deuterium Labeling (KIE) Study in a HAT Reaction

This protocol is based on general methods for determining kinetic isotope effects.

  • Reaction Setup: Prepare two parallel reactions. In one, use the non-deuterated substrate (e.g., cyclohexane). In the other, use the deuterated substrate (e.g., cyclohexane-d₁₂). Both reactions should contain the photocatalyst, this compound, and the radical acceptor.

  • Reaction Execution: Irradiate both reaction mixtures with a light source of the appropriate wavelength and monitor the progress of the reactions over time by taking aliquots.

  • Analysis: Quench the aliquots and analyze them by GC or NMR to determine the concentration of the starting material or product at different time points.

  • Data Processing: Plot the concentration versus time for both reactions to determine the initial reaction rates (kH and kD).

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants (KIE = kH/kD).

IV. Visualizing the Reaction Pathways and Labeling Strategies

The following diagrams, generated using the DOT language, illustrate the proposed isotopic labeling experiments for the two primary reaction pathways of this compound.

Oxygen_Transfer_Pathway Proposed 18O-Labeling for Oxygen Transfer Pathway cluster_reactants Reactants cluster_products Products Alkyne Alkyne Labeled_Product 18O-Labeled Dicarbonyl Alkyne->Labeled_Product Oxidation Labeled_Oxide 2,6-Dichloropyridine N-18O Deoxygenated_Pyridine 2,6-Dichloropyridine Labeled_Oxide->Deoxygenated_Pyridine Oxygen Transfer Au_cat Au(I) Catalyst Au_cat->Labeled_Product Au_cat->Deoxygenated_Pyridine

Caption: Proposed ¹⁸O-labeling experiment for the oxygen transfer pathway.

HAT_Pathway Proposed Deuterium Labeling for HAT Pathway (KIE Study) cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Substrate_H R-H Radical_H R• Substrate_H->Radical_H HAT (kH) Substrate_D R-D Radical_D R• Substrate_D->Radical_D HAT (kD) Oxide 2,6-Dichloropyridine N-oxide Oxide->Radical_H Oxide->Radical_D PC Photocatalyst PC->Radical_H PC->Radical_D Product_H Product (from R-H) Radical_H->Product_H Product_D Product (from R-D) Radical_D->Product_D

References

A Researcher's Guide to Quantitative Analysis of Product Distribution in Comparative Catalytic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the quantitative analysis of product distribution in comparative catalytic studies. It offers objective methodologies to compare catalyst performance, supported by detailed experimental protocols and data presentation standards, to aid in the rigorous evaluation of catalytic systems.

Introduction to Comparative Catalytic Studies

The performance of a catalyst is fundamentally assessed by its activity, selectivity, and stability. When comparing multiple catalysts for a specific chemical transformation, a quantitative analysis of the product distribution is paramount. This involves the precise measurement of all reactants, products, and byproducts to calculate key performance metrics such as conversion, yield, and selectivity. A standardized approach to these measurements is crucial for generating reproducible and comparable data, which is the cornerstone of advancing catalyst design and development.[1][2]

Experimental Protocols

A well-defined experimental protocol is the foundation of any reliable comparative study. The following sections detail the critical steps for obtaining high-quality quantitative data on product distribution.

2.1. Catalyst Preparation and Characterization

A consistent and reproducible catalyst synthesis method is essential. Following synthesis, it is critical to characterize the catalyst's physical and chemical properties, as these fundamentally influence its catalytic performance. Key characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.

  • X-ray Fluorescence (XRF): For elemental composition analysis.[3]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution.

  • Transmission Electron Microscopy (TEM): To visualize particle size and morphology.

  • Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To probe the surface chemistry and metal-support interactions.

2.2. Catalytic Reaction Procedure

The reaction protocol must be meticulously controlled to ensure a fair comparison between catalysts.

  • Reactor Setup: A fixed-bed continuous flow reactor is commonly employed for heterogeneous catalysis. Ensure the reactor dimensions are appropriate for the catalyst particle size to avoid channeling and pressure drop issues.[4]

  • Catalyst Loading: Accurately weigh and load a specific amount of catalyst into the reactor. The catalyst bed should be properly packed to ensure uniform flow distribution.

  • Pre-treatment: Activate the catalyst in-situ under controlled conditions (e.g., reduction in H₂ flow at a specific temperature) as required.

  • Reaction Conditions:

    • Temperature: Use a calibrated thermocouple placed in close proximity to the catalyst bed to monitor and control the reaction temperature accurately.

    • Pressure: Maintain a constant reactor pressure using a back-pressure regulator.

    • Flow Rates: Utilize calibrated mass flow controllers to precisely control the flow rates of reactant gases or liquids.

    • Feed Composition: Prepare reactant mixtures with precise compositions.

  • Product Collection and Analysis:

    • The reactor effluent is directed to an online analytical instrument, typically a Gas Chromatograph (GC), for real-time quantitative analysis.

    • The GC should be equipped with a suitable column for separating all reactants and products and a calibrated detector (e.g., Flame Ionization Detector - FID, or Thermal Conductivity Detector - TCD).

    • Regularly calibrate the GC with standard gas mixtures of known concentrations to ensure the accuracy of quantitative measurements.[1]

    • For liquid products, collection at timed intervals followed by offline analysis using GC, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is common.

Data Presentation: Quantitative Comparison of Catalysts

Summarizing quantitative data in clearly structured tables is essential for straightforward comparison. Key performance metrics to be tabulated include:

  • Conversion (%): The percentage of a specific reactant that has been consumed in the reaction.

  • Yield (%): The percentage of a specific reactant that has been converted into a desired product.

  • Selectivity (%): The percentage of the converted reactant that has formed a specific product.

  • Turnover Frequency (TOF): The number of moles of reactant converted per active site per unit time. This metric is crucial for comparing the intrinsic activity of catalysts.

  • Space-Time Yield (STY): The amount of product formed per unit volume of the reactor per unit time.

Table 1: Comparative Performance of Catalysts A, B, and C for the Hydrogenation of Furfural

CatalystTemperature (°C)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Tetrahydrofurfuryl Alcohol Selectivity (%)2-Methylfuran Selectivity (%)
Catalyst A 15095.285.110.34.6
Catalyst B 15098.592.45.22.4
Catalyst C 15089.775.615.88.6
Catalyst A 17099.178.318.53.2
Catalyst B 17099.885.712.12.2
Catalyst C 17094.368.925.45.7

Reaction Conditions: H₂ pressure = 20 bar, Weight Hourly Space Velocity (WHSV) = 1 h⁻¹.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of product distribution in a catalytic study.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cluster_results Results & Comparison synthesis Catalyst Synthesis characterization Characterization (XRD, TEM, etc.) synthesis->characterization loading Catalyst Loading in Reactor characterization->loading pretreatment In-situ Pre-treatment loading->pretreatment reaction Reaction at Controlled T, P, Flow pretreatment->reaction sampling Effluent Sampling reaction->sampling gc_analysis Online GC Analysis sampling->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing performance_metrics Calculate Conversion, Selectivity, Yield data_processing->performance_metrics comparison Comparative Analysis performance_metrics->comparison

Experimental workflow for catalytic studies.

4.2. Hypothetical Reaction Pathway

The diagram below illustrates a simplified hypothetical reaction pathway for the hydrogenation of a generic substrate, showcasing the formation of different products.

reaction_pathway A Substrate + H2 I1 Intermediate 1 A->I1 k1 I2 Intermediate 2 A->I2 k3 P1 Desired Product I1->P1 k2 P3 Byproduct 2 I1->P3 k5 (undesired) P2 Byproduct 1 I2->P2 k4

Hypothetical catalytic reaction pathway.

References

A Comparative Guide to 2,6-Dichloropyridine N-oxide in Photocatalytic C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,6-Dichloropyridine N-oxide as a Hydrogen Atom Transfer (HAT) catalyst in photocatalytic C-H functionalization reactions. Its performance is objectively compared with other pyridine (B92270) N-oxide derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

I. Introduction: The Role of this compound in C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable chemical functionalities. In recent years, photoredox catalysis coupled with Hydrogen Atom Transfer (HAT) has emerged as a mild and efficient method to achieve this transformation. Pyridine N-oxides have been identified as a versatile class of HAT catalysts, and among them, this compound has proven to be a highly effective catalyst for the functionalization of a wide range of C-H bonds, including those of unactivated alkanes.[1][2][3]

This guide will delve into the applications and limitations of this compound, presenting a comparative analysis with other pyridine N-oxide derivatives to inform researchers on the rational design of catalytic systems for specific synthetic challenges.

II. Mechanism of Action: A Dual Catalytic Cycle

The catalytic activity of this compound in C-H functionalization operates through a dual catalytic cycle involving a photoredox catalyst and the HAT catalyst itself.[4][5] A plausible mechanism for the C-H alkylation of an alkane with an activated olefin is depicted below.

HAT_Catalytic_Cycle Dual Catalytic Cycle for C-H Alkylation cluster_photo Photoredox Cycle cluster_hat HAT Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Photocatalyst (PC.-) PC_star->PC_red SET PNO_cat_rad PNO Cation Radical (PNO.+) PC_star->PNO_cat_rad Oxidation PC_red->PC SET PNO 2,6-Dichloropyridine N-oxide (PNO) PNO_H Protonated PNO (PNO-H+) PNO_cat_rad->PNO_H HAT from R-H R_rad Alkyl Radical (R.) PNO_cat_rad->R_rad H-atom abstraction PNO_H->PNO Deprotonation Product Alkylated Product PNO_H->Product Proton source RH Alkane (R-H) Product_rad Product Radical R_rad->Product_rad + Olefin Olefin Activated Olefin Product_rad->PC_red Oxidation Product_anion Product Anion Product_rad->Product_anion Reduction Product_anion->Product Protonation

Figure 1: Proposed dual catalytic cycle for C-H alkylation.

Cycle Description:

  • Photoexcitation: A photocatalyst (e.g., an acridinium (B8443388) salt) absorbs visible light to reach an excited state (PC*).[1]

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes this compound (PNO) to its corresponding cation radical (PNO•+).[4]

  • Hydrogen Atom Transfer (HAT): The highly electrophilic PNO•+ abstracts a hydrogen atom from an alkane (R-H) to generate an alkyl radical (R•) and the protonated pyridine N-oxide (PNO-H+).[5]

  • Radical Addition: The alkyl radical adds to an activated olefin to form a new radical intermediate.

  • Reduction and Catalyst Regeneration: This new radical is then reduced by the reduced form of the photocatalyst (PC•-), regenerating the ground-state photocatalyst and forming an anionic intermediate.

  • Protonation and Product Formation: The anionic intermediate is protonated by the protonated pyridine N-oxide, yielding the final alkylated product and regenerating the this compound catalyst.[5]

III. Performance Comparison: this compound vs. Alternatives

The electronic and steric properties of the pyridine N-oxide ring significantly influence its efficacy as a HAT catalyst. The following tables summarize the performance of this compound in comparison to other pyridine N-oxide derivatives in the photocatalytic C-H alkylation of cyclooctane (B165968) with benzylidenemalononitrile (B1330407).[4]

Table 1: Screening of Pyridine N-oxide Derivatives as HAT Catalysts

EntryPyridine N-oxide DerivativeYield (%)
1 This compound 96
22-Chloro-6-(methoxycarbonyl)pyridine N-oxide85
34-Nitropyridine N-oxide<5
4Pyridine N-oxide66
54-Methoxypyridine N-oxide8
62,6-Lutidine N-oxide<5

Reaction Conditions: Cyclooctane (3.0 equiv.), benzylidenemalononitrile (1.0 equiv.), pyridine N-oxide (20 mol%), photocatalyst (5 mol%), in dry CH3CN under blue LED irradiation for 12 h.

Table 2: Site-Selectivity in the Alkylation of Methylcyclopentane

HAT CatalystProduct Ratio (Tertiary:Secondary:Primary)
This compound 10 : 1 : 0
2-Chloro-6-(ethoxycarbonyl)pyridine N-oxide2.5 : 1 : 1.2
2-Chloro-6-(isopropoxycarbonyl)pyridine N-oxide1 : 1.1 : 1.3

Reaction Conditions: Methylcyclopentane (3.0 equiv.), benzylidenemalononitrile (1.0 equiv.), HAT catalyst (30 mol%), photocatalyst (5 mol%), in dry CH3CN under blue LED irradiation for 36 h.

Analysis of Results:

  • High Reactivity: this compound demonstrates superior reactivity, affording the highest yield in the model reaction. The electron-withdrawing chloro substituents are crucial for enhancing the electrophilicity of the N-oxide cation radical, making it a more potent hydrogen abstracting species.[4]

  • High Tertiary C-H Selectivity: For substrates with multiple types of C-H bonds, this compound exhibits a strong preference for abstracting a hydrogen atom from the more electron-rich and sterically accessible tertiary position.[4]

  • Tunable Selectivity: By modifying the substituents on the pyridine N-oxide ring, the site-selectivity of the C-H functionalization can be tuned. For instance, introducing bulkier ester groups at the 2-position can shift the selectivity towards less sterically hindered primary and secondary C-H bonds.[4]

  • Limitations: A notable limitation is the potential for deoxygenation of the pyridine N-oxide, which can reduce catalytic efficiency. In the case of this compound, this deoxygenation is relatively low (around 9%) compared to other derivatives like methyl isonicotinate (B8489971) N-oxide (42%).[4]

IV. Experimental Protocols

The following is a general experimental procedure for the photocatalytic C-H alkylation using this compound.

Experimental_Workflow General Experimental Workflow start Start reagents Combine Alkane, Olefin, This compound, and Photocatalyst in a vial start->reagents solvent Add dry solvent (e.g., CH3CN) reagents->solvent degas Degas the mixture (e.g., with Argon) solvent->degas irradiate Irradiate with blue LEDs at room temperature degas->irradiate monitor Monitor reaction progress (e.g., by TLC or GC-MS) irradiate->monitor workup Aqueous workup and extraction monitor->workup purify Purify the product (e.g., by column chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for photocatalytic C-H alkylation.

Detailed General Procedure:

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the alkane (if solid, 1.5 mmol), the activated olefin (0.5 mmol), this compound (0.1 mmol, 20 mol%), and the photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate, 0.025 mmol, 5 mol%). The vial was sealed with a Teflon-lined cap. Dry acetonitrile (B52724) (2.0 mL) was added, and if the alkane is a liquid, it was added at this stage (1.5 mmol). The reaction mixture was then degassed with argon for 10 minutes. The vial was placed in a holder and irradiated with a blue LED lamp (λmax = 456 nm) at room temperature with stirring. The reaction progress was monitored by TLC or GC-MS. Upon completion, the reaction mixture was concentrated in vacuo, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.[2][4]

V. Conclusion

This compound is a highly effective and selective HAT catalyst for the photocatalytic functionalization of C-H bonds. Its high reactivity, coupled with its preference for tertiary C-H bonds, makes it a valuable tool for late-stage functionalization and the synthesis of complex molecules. While deoxygenation presents a minor limitation, its overall performance is superior to many other pyridine N-oxide derivatives in terms of yield and selectivity for specific C-H bonds. The ability to tune the selectivity by modifying the pyridine N-oxide structure offers a promising avenue for catalyst-controlled C-H functionalization, providing researchers with a versatile and powerful synthetic methodology.

References

theoretical calculations of the bond dissociation energy of protonated 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) N-oxides are a class of compounds with significant applications in medicinal chemistry and organic synthesis. The strength of the N-O bond is a critical parameter that influences their reactivity, stability, and potential as therapeutic agents. Understanding the BDE of this bond, particularly in its protonated form, is crucial for designing novel molecules and predicting their behavior in biological systems. This guide summarizes key findings from computational studies on pyridine N-oxide and related compounds, providing a basis for evaluating the BDE of protonated 2,6-Dichloropyridine N-oxide.

Data Presentation: Calculated and Experimental N-O BDEs

The following table summarizes the calculated and experimental N-O bond dissociation energies for pyridine N-oxide and trimethylamine (B31210) N-oxide, a simple aliphatic amine N-oxide, using various high-level computational methods. These values provide a benchmark for the expected N-O BDE in related compounds.

CompoundMethodCalculated N-O BDE (kcal/mol)Experimental N-O BDE (kcal/mol)
Pyridine N-oxide CBS-QB364.7[1]63.3 ± 0.5[2][3][4]
CBS-APNO62.56 - 64.66[3]
G462.56 - 64.66[3]
M06-2X62.56 - 64.66[3]
B3LYP/6-31G*-
Trimethylamine N-oxide CBS-QB357.8[1]56.7 ± 0.9[2][3][4]

Note: The experimental value for pyridine N-oxide has been a subject of some debate but a consensus value of 63.3 kcal/mol is now widely accepted[3].

Influence of Substituents and Protonation

The electronic nature of substituents on the pyridine ring can significantly influence the N-O bond strength. Electron-withdrawing groups, such as the nitro group, have been shown to stabilize the N-O bond, while electron-donating groups, like the amino group, have the opposite effect. This is attributed to the substituent's impact on the π-type back-donation from the oxygen to the nitrogen atom.

Protonation of the N-oxide oxygen is expected to significantly alter the N-O BDE. The protonated species will have a formal positive charge, which is expected to weaken the N-O bond due to electrostatic repulsion and changes in the electronic structure.

Experimental and Computational Protocols

The experimental determination of N-O BDEs in amine oxides can be challenging due to their hygroscopic nature, which complicates purification and calorimetric measurements[3]. The accepted experimental values are typically derived from thermochemical data, including enthalpies of formation in the gas phase.

High-accuracy composite methods and density functional theory (DFT) are commonly employed to calculate N-O BDEs.

  • Composite Methods (CBS-QB3, CBS-APNO, G4): These methods involve a series of calculations to approximate the results of a very high-level theoretical calculation. They are known to provide BDEs in excellent agreement with experimental data[2][3][4].

  • Density Functional Theory (DFT): DFT methods, such as M06-2X and B3LYP, offer a good balance between computational cost and accuracy. The M06-2X functional, in particular, has been shown to provide BDEs that are in excellent agreement with higher-level composite methods for N-O bonds[2][3][4]. A study comparing various DFT functionals found that B3LYP/6-31G* and M06/6-311G+(d,p) models were effective for studying amine N-oxides[5].

The general computational workflow for calculating the BDE of the O-H bond in protonated this compound (which corresponds to the proton affinity of the neutral molecule) or the N-O bond in the protonated species would involve:

  • Geometry optimization of the parent molecule, the radical cation, and the oxygen atom (for N-O BDE) or the protonated molecule and the deprotonated radical (for O-H BDE).

  • Frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-point energy calculations at a high level of theory.

  • Calculation of the BDE as the difference in enthalpy between the products and reactants.

Mandatory Visualizations

The following diagram illustrates the logical workflow for determining and comparing the bond dissociation energy of a target molecule like protonated this compound.

BDE_Workflow cluster_computational Computational Approach cluster_comparison Comparative Analysis cluster_validation Validation & Interpretation mol Target Molecule: Protonated this compound opt Geometry Optimization & Frequency Calculation mol->opt spe Single-Point Energy Calculation opt->spe bde_calc BDE Calculation spe->bde_calc comparison Comparison of Calculated vs. Experimental/Reference Data bde_calc->comparison exp_data Experimental Data (e.g., Pyridine N-oxide) exp_data->comparison comp_methods Alternative Computational Methods (e.g., DFT, CBS) comp_methods->comparison related_mol Related Molecules (e.g., Pyridine N-oxide, Substituted Pyridines) related_mol->comparison interpretation Interpretation of Substituent and Protonation Effects comparison->interpretation

Caption: Workflow for theoretical BDE calculation and comparative analysis.

This diagram illustrates the factors that "signal" a change in the N-O bond dissociation energy.

BDE_Influences cluster_molecule Molecular Properties cluster_outcome Bond Characteristics substituents Substituents (Electron Donating/Withdrawing) bde N-O Bond Dissociation Energy substituents->bde Modulates protonation Protonation State protonation->bde Decreases aromaticity Aromaticity of Pyridine Ring aromaticity->bde Influences

Caption: Factors influencing the N-O bond dissociation energy.

Conclusion

While a direct measurement of the N-O BDE for protonated this compound is not currently published, a robust theoretical estimation can be achieved using high-level computational methods such as CBS-QB3, G4, or M06-2X. The expected trend is a weakening of the N-O bond upon protonation. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions will also influence the bond strength, likely through a combination of inductive and resonance effects. The data and methodologies presented in this guide provide a solid foundation for researchers to conduct their own detailed computational studies on this and similar molecules, contributing to a deeper understanding of their chemical properties and potential applications.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloropyridine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,6-Dichloropyridine N-oxide is critical to ensure laboratory safety and environmental protection. This compound presents multiple hazards, and its waste must be managed as hazardous material in accordance with federal, state, and local regulations. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound waste.

Hazard Identification and Safety Summary

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Oral ToxicityH302: Harmful if swallowedDanger
Acute Dermal ToxicityH311: Toxic in contact with skinDanger
Skin IrritationH315: Causes skin irritationDanger
Eye IrritationH319: Causes serious eye irritationDanger
Acute Inhalation ToxicityH332: Harmful if inhaledDanger
Respiratory Tract IrritationH335: May cause respiratory irritationDanger

Data sourced from various Safety Data Sheets.[1][2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if ventilation is inadequate or dust is generated.

  • Protective Clothing: A lab coat and other protective clothing to prevent skin contact.

Operational Plan for Waste Disposal

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. There are no widely established and validated protocols for the chemical neutralization or destruction of this compound at the laboratory scale that can be safely recommended. The following steps outline the process for collecting and managing waste within the laboratory prior to professional disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels from a spill) in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a compatible material and kept closed when not in use.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless compatibility has been confirmed.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be collected as solid hazardous waste.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous liquid waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the date when waste was first added to the container and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with an accurate description of the waste contents.

  • This compound is classified for transport with the UN number UN2811, designating it as a "Toxic solid, organic, n.o.s.".

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a sealed container for hazardous waste disposal. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid storage Store in a designated, secure, and ventilated area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs disposal Professional Waste Disposal Service contact_ehs->disposal

References

Essential Safety and Operational Guide for 2,6-Dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2,6-Dichloropyridine N-oxide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may offer short-term protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be used. Always inspect gloves for integrity before use and replace them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid particulates, a respirator with a particulate filter (e.g., N95, P100) is recommended. Ensure proper fit testing and training before use.

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Equipment: Ensure all necessary PPE is readily available and in good condition. Have spill cleanup materials (e.g., absorbent pads, appropriate solvent) accessible.

  • Review: Familiarize yourself with the Safety Data Sheet (SDS) for this compound before beginning any work.

2. Handling:

  • Weighing and Transfer: Use a spatula or other appropriate tool for transferring the solid chemical. Avoid creating dust. If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Solutions: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

3. Storage:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

2. Decontamination:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) to dissolve the residue, followed by washing with soap and water. All rinsates should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces within the fume hood with an appropriate solvent and then soap and water.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

  • Small Spills: For small spills within a fume hood, cautiously absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS office. Do not attempt to clean up a large spill without proper training and equipment.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood & Equipment prep2->prep3 handling1 Weighing & Transfer prep3->handling1 Begin Experiment handling2 Reaction/Procedure handling1->handling2 cleanup1 Decontaminate Equipment handling2->cleanup1 Experiment Complete cleanup2 Clean Work Area cleanup1->cleanup2 disposal1 Segregate Waste cleanup2->disposal1 disposal2 Label & Store Waste disposal1->disposal2 disposal3 Contact EHS for Pickup disposal2->disposal3 emergency Spill or Exposure Occurs emergency_action Follow Emergency Procedures (First Aid/Spill Response) emergency->emergency_action

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloropyridine N-oxide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloropyridine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.